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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Workflows for Phenyl(piperidin-3-yl)methanol: A Technical Guide

Introduction: The Strategic Value of the Piperidine-3-Carbinol Scaffold In the landscape of modern drug discovery, chiral amino alcohols serve as foundational building blocks for central nervous system (CNS) therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Piperidine-3-Carbinol Scaffold

In the landscape of modern drug discovery, chiral amino alcohols serve as foundational building blocks for central nervous system (CNS) therapeutics and targeted kinase inhibitors. Phenyl(piperidin-3-yl)methanol (CAS: 339547-59-0) is a highly versatile secondary alcohol characterized by a piperidine ring substituted at the 3-position with a phenylmethanol moiety.

Unlike its 2-substituted analogues (e.g., pipradrol derivatives) or 4-substituted variants, the 3-position substitution introduces a unique spatial geometry. This specific vector allows the phenyl ring to occupy distinct hydrophobic pockets in target proteins while maintaining the basic piperidine nitrogen for critical hydrogen bonding or electrostatic interactions. Notably, derivatives of this scaffold have been actively investigated in the synthesis of dual Focal Adhesion Kinase (FAK) and Src pathway inhibitors, which are critical in oncology for regulating tumor cell proliferation and metastasis [1].

This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and self-validating experimental workflows required to synthesize and characterize phenyl(piperidin-3-yl)methanol.

Quantitative Physicochemical Profile

Understanding the baseline physicochemical parameters of phenyl(piperidin-3-yl)methanol is critical for predicting its pharmacokinetic behavior (ADME) and optimizing downstream synthetic reactions. The presence of two chiral centers (C3 of the piperidine ring and the carbinol carbon) results in four possible stereoisomers, necessitating rigorous analytical control.

PropertyValue / Description
Chemical Name Phenyl(piperidin-3-yl)methanol
Free Base CAS Number 339547-59-0
Hydrochloride CAS Number 858849-92-0
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Monoisotopic Mass 191.13101 Da
Predicted XlogP 1.4 (indicates moderate lipophilicity)
SMILES String C1CC(CNC1)C(C2=CC=CC=C2)O
Predicted CCS [M+H]⁺ 144.2 Ų

Data synthesized from 1 and 2 databases [2][3].

Structural Causality in Drug Design

The architectural design of phenyl(piperidin-3-yl)methanol is not accidental; it is driven by the strict requirements of receptor-ligand interactions.

  • The Basic Nitrogen (Piperidine Ring): With a pKa typically around 9.5–10.0, the piperidine nitrogen is protonated at physiological pH. This cationic center is essential for anchoring the molecule via salt bridges to acidic residues (e.g., aspartate or glutamate) within kinase hinge regions or G-protein coupled receptors (GPCRs).

  • The Carbinol Hydroxyl (-OH): The secondary alcohol acts as both a hydrogen bond donor and acceptor. In the context of FAK/Src inhibitors, this hydroxyl group often dictates the orientation of the adjacent phenyl ring, locking the molecule into a bioactive conformation that prevents off-target binding [1].

  • Stereochemical Complexity: The relative syn/anti configuration between the piperidine C3 proton and the carbinol proton dramatically alters the three-dimensional footprint of the molecule. Consequently, racemic mixtures must be resolved into enantiopure fractions to prevent enantiomeric antagonism during biological assays.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal checkpoint to verify causality and prevent the propagation of errors.

Protocol 1: Asymmetric Synthesis & Chiral Resolution

Objective: Synthesize the racemic mixture and isolate the enantiopure target compounds. Causality: A Grignard addition is selected over reductive amination because it allows for the direct, single-step construction of the C-C bond while simultaneously installing the secondary alcohol. N-Boc protection is mandatory to prevent the nucleophilic Grignard reagent from deprotonating the secondary amine of the piperidine ring, which would quench the reaction.

Step-by-Step Methodology:

  • Protection: React piperidine-3-carboxaldehyde with Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) to yield N-Boc-piperidine-3-carboxaldehyde.

  • Grignard Addition: Cool a solution of the protected aldehyde in anhydrous THF to -78°C. Dropwise add Phenylmagnesium bromide (PhMgBr) (1.2 eq). The cryogenic temperature is critical to minimize side reactions (e.g., enolization) and maximize diastereoselectivity.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Chiral Resolution: Subject the resulting diastereomeric mixture to Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H).

    • Causality for SFC: SFC utilizes supercritical CO₂, offering superior mass transfer kinetics and faster elution times for polar amino alcohols compared to normal-phase HPLC.

  • Deprotection: Treat the isolated enantiomers with 4M HCl in dioxane to cleave the Boc group, precipitating the product as phenyl(piperidin-3-yl)methanol hydrochloride [4].

Self-Validation Checkpoint: The success of the Grignard addition is internally validated via ¹H-NMR prior to deprotection. The disappearance of the aldehyde proton signal (~9.5 ppm) and the emergence of a new carbinol proton doublet (~4.5 ppm) confirms complete C-C bond formation. If the 9.5 ppm peak persists, the system flags incomplete conversion, indicating moisture contamination in the Grignard reagent.

Protocol 2: Analytical Validation via LC-MS/MS

Objective: Confirm the structural integrity and purity of the synthesized hydrochloride salt. Causality: Electrospray Ionization (ESI) in positive mode is chosen because the basic piperidine nitrogen readily accepts a proton, ensuring a robust signal.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of phenyl(piperidin-3-yl)methanol hydrochloride in 1 mL of LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Monitor the full scan (m/z 100-300).

Self-Validation Checkpoint: The analytical method validates the intact carbinol structure through specific fragmentation rules. The system must detect the parent ion [M+H]⁺ at exactly m/z 192.13 . Simultaneously, it must detect the characteristic in-source water-loss fragment [M+H-H2O]⁺ at m/z 174.12 [2]. A consistent ratio between m/z 192 and m/z 174 across the chromatographic peak validates that the signal originates from the target alcohol, ruling out isobaric impurities.

Workflow Visualization

The following diagram maps the logical progression from starting material to the final Active Pharmaceutical Ingredient (API) scaffold, highlighting the critical chiral resolution phase.

G A N-Boc-piperidine-3-carboxaldehyde (Precursor) B Grignard Addition (PhMgBr, THF, -78°C) A->B C N-Boc-phenyl(piperidin-3-yl)methanol (Diastereomeric Mixture) B->C D Chiral Separation (SFC / Chiral HPLC) C->D E Enantiopure Intermediates (4 Stereoisomers) D->E F Boc Deprotection (HCl in Dioxane) E->F G Phenyl(piperidin-3-yl)methanol HCl (Target Scaffold) F->G H API Synthesis (e.g., FAK/Src Inhibitors) G->H

Synthetic workflow and chiral resolution of phenyl(piperidin-3-yl)methanol.

References

  • Google Patents.WO2015038417A1 - Compounds for regulating FAK and/or SRC pathways.
  • PubChemLite.Phenyl(piperidin-3-yl)methanol hydrochloride (C12H17NO) Structural Information & Mass Spectrometry. Université du Luxembourg.
  • BLDpharm.339547-59-0 | Phenyl(piperidin-3-yl)methanol Product Profile.
  • Chemsrc.CAS#:858849-92-0 | Phenyl(piperidin-3-yl)methanol hydrochloride Properties.

Sources

Exploratory

A Technical Guide to Phenyl(piperidin-3-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

Abstract This guide provides a comprehensive technical overview of phenyl(piperidin-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. The piperidine moiety is a privileged scaffold, a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of phenyl(piperidin-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. The piperidine moiety is a privileged scaffold, appearing in a vast array of pharmaceuticals due to its favorable influence on pharmacokinetic and pharmacodynamic properties.[1][2] This document details the fundamental chemical properties, outlines a robust synthetic pathway, presents standardized analytical protocols for characterization, and discusses its role as a critical building block in the development of novel therapeutics. The content is tailored for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.

Chemical Identity and Physicochemical Properties

Phenyl(piperidin-3-yl)methanol is a chiral organic compound featuring a central piperidine ring substituted at the 3-position with a hydroxyphenylmethyl group. This structure provides a versatile scaffold for creating analogs with diverse biological activities. While the specific CAS number for the free base is not uniformly cited, its hydrochloride salt is well-documented.

Table 1: Physicochemical Properties of Phenyl(piperidin-3-yl)methanol and its Hydrochloride Salt

PropertyValueSource(s)
Molecular Formula C₁₂H₁₇NO[3][4][5]
Molecular Weight 191.27 g/mol [3][6][7]
IUPAC Name Phenyl(piperidin-3-yl)methanol[4]
CAS Number 858849-92-0 (for Hydrochloride salt)[8]
Molecular Formula (HCl) C₁₂H₁₈ClNO[8]
Molecular Weight (HCl) 227.73 g/mol [8]
Monoisotopic Mass 191.13101 Da[4][5]
Predicted XlogP 1.1 - 1.4[4][5]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]

Synthesis and Manufacturing

The synthesis of phenyl(piperidin-3-yl)methanol is typically achieved through multi-step sequences starting from commercially available piperidine precursors. A common and logical strategy involves the reduction of the corresponding ketone, which itself can be synthesized via a Grignard reaction. This approach allows for controlled introduction of the phenyl and hydroxyl moieties.

Causality in Synthetic Strategy

The choice of a multi-step synthesis involving a protecting group for the piperidine nitrogen is critical for ensuring reaction specificity. The secondary amine of the piperidine ring is nucleophilic and can interfere with organometallic reagents like Grignard reagents. Therefore, protecting the nitrogen, often as a carbamate (e.g., Boc or Cbz), is an essential first step to prevent side reactions and direct the Grignard addition exclusively to the carbonyl group of the piperidone. The final deprotection step regenerates the free amine, yielding the target compound.

General Synthetic Workflow

A representative synthesis can be conceptualized in three main stages:

  • Protection and Ketone Formation: An N-protected 3-piperidone is reacted with a phenyl Grignard reagent (phenylmagnesium bromide) to form the tertiary alcohol. This is often followed by oxidation to yield the N-protected ketone precursor, phenyl(piperidin-3-yl)methanone.

  • Ketone Reduction: The crucial reduction of the carbonyl group to a secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for ketones in the presence of other functional groups and its operational simplicity.[9]

  • Deprotection: Removal of the N-protecting group to yield the final product, phenyl(piperidin-3-yl)methanol. This is typically achieved under acidic conditions (for Boc) or through hydrogenolysis (for Cbz).

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction cluster_2 Stage 3: Deprotection A N-Boc-3-Piperidone C N-Boc-phenyl(piperidin-3-yl)methanone A->C 1. Grignard Reaction 2. Oxidation B Phenylmagnesium Bromide (Grignard Reagent) E N-Boc-phenyl(piperidin-3-yl)methanol C->E Selective Ketone Reduction D Sodium Borohydride (NaBH4) in Methanol G Phenyl(piperidin-3-yl)methanol E->G Acid-catalyzed Deprotection F Trifluoroacetic Acid (TFA) or HCl in Dioxane

Caption: General Synthetic Workflow for Phenyl(piperidin-3-yl)methanol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.[10]

Chromatographic Methods for Purity Assessment

Chromatography is fundamental for separating the target compound from unreacted starting materials, byproducts, and other impurities.

  • Thin-Layer Chromatography (TLC): Utilized for rapid, qualitative monitoring of reaction progress. A typical mobile phase would be a mixture of ethyl acetate and petroleum ether.[10]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[10]

This protocol is designed to provide high-resolution separation and accurate quantification of phenyl(piperidin-3-yl)methanol.

  • System: Standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic Acid in Water) and Solvent B (0.1% Trifluoroacetic Acid in Acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-32 min: 95% to 5% B

    • 32-40 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase (50:50 A:B).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to the product.

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides definitive structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure, providing detailed information about the proton and carbon environments.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound by identifying the molecular ion peak (e.g., [M+H]⁺).[11]

G cluster_0 Analytical Workflow A Synthesized Product B HPLC Analysis A->B Inject Sample C NMR Spectroscopy (¹H, ¹³C) A->C Dissolve in Deuterated Solvent D Mass Spectrometry A->D Ionize Sample E Purity >95%? B->E Integrate Peak Area F Structure Confirmed? C->F Analyze Spectra D->F Check m/z E->A No (Repurify) E->F Yes F->A No (Re-synthesize/ Re-evaluate) G Final Compound (Validated) F->G Yes

Caption: Self-Validating Analytical Characterization Workflow.

Role in Drug Development and Research

The piperidine heterocycle is one of the most important scaffolds in modern medicinal chemistry.[2] Its presence in a molecule can enhance metabolic stability, modulate lipophilicity, and provide a key interaction point (as a hydrogen bond acceptor or donor) within a biological target's binding pocket.[1]

  • Privileged Scaffold: The 3-phenylpiperidine framework is a core component of numerous biologically active compounds, including antipsychotics and sigma receptor agonists.[12]

  • Versatile Building Block: Phenyl(piperidin-3-yl)methanol serves as a chiral intermediate for the synthesis of more complex molecules. The hydroxyl and amine functionalities are ideal handles for further chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • CNS and Oncology Research: Given the prevalence of the piperidine motif in drugs targeting the central nervous system (CNS) and in anticancer agents, this compound is a valuable tool for researchers exploring new treatments in these areas.[1] The specific stereochemistry of the molecule can be critical for its interaction with chiral biological targets like receptors and enzymes.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and tightly sealed container. The hydrochloride salt is generally more stable and less hygroscopic than the free base.

  • Toxicity: While specific toxicity data is limited, compounds of this class may be harmful if swallowed and can cause skin and eye irritation.[13][14] A full Safety Data Sheet (SDS) should be consulted before use.

Conclusion

Phenyl(piperidin-3-yl)methanol is a foundational building block in medicinal chemistry, valued for its incorporation of the privileged piperidine scaffold. Its synthesis is well-understood, and its structure can be rigorously validated through standard analytical techniques. For drug development professionals, this compound represents a versatile starting point for the design and synthesis of novel therapeutic agents, particularly in the fields of CNS disorders and oncology.

References

  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. Link

  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Link

  • ChemScene. (n.d.). (3-(Piperidin-4-yl)phenyl)methanol. Retrieved March 7, 2024, from Linkmethanol-1198286-35-9.html)

  • Chemchart. (n.d.). phenyl(piperidin-3-yl)methanone (4842-87-9). Retrieved March 7, 2024, from Link

  • PubChemLite. (n.d.). Phenyl(piperidin-3-yl)methanol hydrochloride (C12H17NO). Retrieved March 7, 2024, from Link

  • Benchchem. (n.d.). Analytical methods for characterization of (4-(Pyridin-3-yl)phenyl)methanol. Retrieved March 7, 2024, from Link

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Link

  • Chemsrc. (2025). CAS#:858849-92-0 | Phenyl(piperidin-3-yl)methanol hydrochloride. Retrieved March 7, 2024, from Link

  • Sigma-Aldrich. (n.d.). Phenyl(piperidin-3-yl)methanone. Retrieved March 7, 2024, from Link

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Link

  • BLD Pharm. (n.d.). 5424-19-1|Phenyl(pyridin-3-yl)methanone. Retrieved March 7, 2024, from Link

  • PubChemLite. (n.d.). [4-(piperidin-3-yl)phenyl]methanol. Retrieved March 7, 2024, from Link

  • ChemScene. (n.d.). 92322-05-9 | (1-Phenethylpiperidin-3-yl)methanol. Retrieved March 7, 2024, from Link

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved March 7, 2024, from Link

  • Organic Syntheses. (n.d.). 1-phenylpiperidine. Retrieved March 7, 2024, from Link

  • Santa Cruz Biotechnology. (n.d.). phenyl(piperidin-4-yl)methanol. Retrieved March 7, 2024, from Link

  • Fisher Scientific. (2023). SAFETY DATA SHEET - {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol. Link

  • ResearchGate. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved March 7, 2024, from Link

  • PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. Retrieved March 7, 2024, from Link

  • ResearchGate. (n.d.). Structure of diphenyl(piperidine-4-yl)methanol derivative. Retrieved March 7, 2024, from Link

  • MilliporeSigma. (n.d.). 3-Piperidinemethanol, 1-methyl-4-phenyl-, (3S,4R)-. Retrieved March 7, 2024, from Link

  • PubChem. (n.d.). Diphenyl(piperidin-3-yl)methanol (Pipradrol 3-Isomer). Retrieved March 7, 2024, from Link

  • Chemspace. (n.d.). (piperidin-3-yl)methanol. Retrieved March 7, 2024, from Link

  • Wikipedia. (n.d.). 3-Phenylpiperidine. Retrieved March 7, 2024, from Link

  • ChemicalBook. (2023). PHENYL-PIPERIDIN-2-YL-METHANOL. Retrieved March 7, 2024, from Link

  • MDPI. (2025). Synthesis of (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. Link

  • Synblock. (n.d.). CAS 105812-73-5 | (trans-4-phenylpiperidin-3-yl)methanol. Retrieved March 7, 2024, from Link

Sources

Foundational

Thermodynamic stability of phenyl(piperidin-3-yl)methanol diastereomers

An In-Depth Technical Guide to the Thermodynamic Stability of Phenyl(piperidin-3-yl)methanol Diastereomers Executive Summary The piperidine ring is a foundational scaffold in modern pharmaceuticals, and its three-dimensi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Phenyl(piperidin-3-yl)methanol Diastereomers

Executive Summary

The piperidine ring is a foundational scaffold in modern pharmaceuticals, and its three-dimensional conformation is a critical determinant of biological activity and drug-receptor interactions.[1] Phenyl(piperidin-3-yl)methanol, possessing two chiral centers, exists as a pair of diastereomers, cis and trans. The relative thermodynamic stability of these isomers has profound implications for drug design, synthetic strategy, and the stability of the final active pharmaceutical ingredient (API).[2][3] This guide provides a comprehensive analysis of the principles governing the stability of these diastereomers, grounded in conformational analysis. It further outlines field-proven experimental and computational protocols for quantifying this stability, offering researchers and drug development professionals a robust framework for making informed decisions in the laboratory.

The Stereochemical Landscape of Phenyl(piperidin-3-yl)methanol

Phenyl(piperidin-3-yl)methanol is characterized by a 1,3-disubstitution pattern on a piperidine ring. The two stereocenters are at the C3 position of the piperidine ring and the carbinol carbon bearing the phenyl and hydroxyl groups. However, for the purpose of analyzing stability relative to the piperidine ring, we consider the relative orientation of the entire phenylmethanol substituent at C3. This gives rise to two diastereomers: cis and trans.

  • cis-isomer : The hydrogen atoms at C3 and the carbinol carbon are on the same side of the ring's plane.

  • trans-isomer : The hydrogen atoms at C3 and the carbinol carbon are on opposite sides of the ring's plane.

Understanding which diastereomer is thermodynamically favored is not merely an academic exercise. Diastereomers are distinct chemical compounds with different physical properties (e.g., solubility, melting point) and often disparate pharmacological and toxicological profiles.[4][5] Regulatory bodies such as the FDA mandate the characterization and control of all stereoisomers in a drug substance, making this analysis a critical component of the drug development lifecycle.[3]

cluster_cis cis-phenyl(piperidin-3-yl)methanol cluster_trans trans-phenyl(piperidin-3-yl)methanol cis cis trans trans

Caption: The cis and trans diastereomers of phenyl(piperidin-3-yl)methanol.

Foundational Principles: Conformational Analysis and Stability

The thermodynamic stability of piperidine derivatives is dictated by their preferred three-dimensional conformation.[1] Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[1] Substituents on the ring can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

The key principle governing stability is the avoidance of steric strain. Substituents in the axial position experience destabilizing steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions .[6][7] Consequently, bulky substituents have a strong energetic preference for the more spacious equatorial position. This preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers.[1]

For a 1,3-disubstituted ring like phenyl(piperidin-3-yl)methanol:

  • The cis isomer can adopt a chair conformation where both substituents are in the equatorial position (diequatorial). This is a highly stable arrangement that minimizes steric strain.[6][8]

  • The trans isomer is constrained to have one substituent in the equatorial position and the other in the axial position (axioequatorial).[6][7][8]

Given the significant steric bulk of the CH(OH)Ph (phenylmethanol) group, it will have a very strong preference for the equatorial position. Therefore, the cis isomer, which can place this bulky group equatorially without forcing another group into an unfavorable axial position, is predicted to be the thermodynamically more stable diastereomer.

G cluster_cis cis Isomer (Diequatorial is Favored) cluster_trans trans Isomer (Axioequatorial) cis_eq Diequatorial (More Stable) cis_ax Diaxial (Less Stable) cis_eq->cis_ax Ring Flip trans_1 Axioequatorial trans_2 Equatorial-Axial trans_1->trans_2 Ring Flip

Caption: Conformational equilibria of cis and trans 1,3-disubstituted piperidines.

Experimental Workflow for Determining Thermodynamic Stability

The relative thermodynamic stability of diastereomers can be determined experimentally by allowing them to interconvert under conditions of equilibrium. The resulting ratio of isomers directly reflects their difference in Gibbs free energy (ΔG° = -RTlnKeq).

Protocol 3.1: Base-Catalyzed Equilibration

This protocol establishes a chemical equilibrium between the cis and trans diastereomers, allowing the system to settle into its lowest energy state.

Methodology:

  • Sample Preparation: Dissolve a known quantity (e.g., 20 mg) of either a single pure diastereomer or a mixture of the phenyl(piperidin-3-yl)methanol diastereomers in a suitable anhydrous alcohol solvent (e.g., 1 mL of methanol).

    • Causality: Anhydrous conditions prevent unwanted side reactions. Methanol is a common choice that readily dissolves the substrate and the catalyst.

  • Initiate Equilibration: Add a catalytic amount of a strong base, such as sodium methoxide (e.g., 0.1 equivalents of a 0.5 M solution in methanol).

    • Causality: The base deprotonates the hydroxyl group. The resulting alkoxide can facilitate epimerization at the adjacent C3 carbon via a retro-aldol-type fragmentation or other equilibration pathways, allowing the less stable diastereomer to convert to the more stable one.

  • Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., room temperature or 50 °C) and monitor its progress over time. Withdraw small aliquots at various time points (e.g., 1, 4, 12, 24 hours).

    • Causality: Monitoring ensures that the reaction has truly reached equilibrium, which is confirmed when the ratio of diastereomers no longer changes over time.

  • Quenching and Work-up: Neutralize the base in each aliquot with a mild acid (e.g., ammonium chloride solution) and extract the product into an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate it in vacuo.

  • Analysis: Analyze the resulting diastereomeric ratio using NMR spectroscopy or chiral HPLC.

Protocol 3.2: Quantitative NMR Spectroscopic Analysis

NMR spectroscopy is a powerful, non-destructive technique for determining the conformational preferences and quantifying the ratio of diastereomers in a solution.[1]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the dried sample from the equilibration experiment in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1]

    • Causality: Deuterated solvents are used to avoid overwhelming signals from the solvent itself in the ¹H NMR spectrum.

  • Data Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) to allow for accurate integration of signals.

  • Data Analysis:

    • Identify Diagnostic Peaks: Identify well-resolved proton signals that are unique to each diastereomer. Often, the carbinol proton (CH-OH) or specific aromatic protons will have distinct chemical shifts.

    • Integration: Carefully integrate the area under the diagnostic peaks for both the cis and trans isomers.

    • Calculate Ratio: The ratio of the integrated areas directly corresponds to the molar ratio of the diastereomers in the equilibrium mixture.

  • Conformational Validation (Optional): Analyze the proton-proton coupling constants (J-values) for the C3 proton. Large coupling constants (typically > 8 Hz) are indicative of an axial proton, while smaller values suggest an equatorial proton, thus confirming the chair conformation.[9]

G start Start with Mixture or Single Diastereomer equilibrate Protocol 3.1: Base-Catalyzed Equilibration (e.g., NaOMe in MeOH) start->equilibrate monitor Monitor Reaction (TLC / HPLC / NMR) equilibrate->monitor quench Quench & Work-up monitor->quench Equilibrium Reached analyze Protocol 3.2: Quantitative NMR Analysis quench->analyze ratio Determine Equilibrium Diastereomeric Ratio (Keq) analyze->ratio G start Build 3D Structures (cis and trans) conf_search Conformational Search (Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization of Low-Energy Conformers (e.g., B3LYP/6-31G(d)) conf_search->dft_opt energy_calc Gibbs Free Energy Calculation (Higher Level DFT + Solvation Model) dft_opt->energy_calc compare Compare Gibbs Free Energies (ΔΔG = G_trans - G_cis) energy_calc->compare

Caption: Computational workflow for predicting thermodynamic stability.

Comparative Analysis and Conclusion

MethodParameterResultImplication
Conformational Analysis Steric Interactionscis allows for a diequatorial conformation.cis isomer is sterically favored.
Experimental Equilibration Equilibrium Constant (Keq)Keq > 1 for [cis]/[trans]cis isomer is more stable at equilibrium.
Computational (QM) Free Energy Difference (ΔΔG)ΔΔG (G_trans - G_cis) > 0cis isomer has a lower Gibbs free energy.

Conclusion: The cis-diastereomer of phenyl(piperidin-3-yl)methanol is thermodynamically more stable than the trans-diastereomer . This stability arises from its ability to adopt a low-energy chair conformation where the bulky phenylmethanol substituent can reside in the sterically favored equatorial position, thereby avoiding destabilizing 1,3-diaxial interactions that are unavoidable in the trans isomer. [6][8][10]

Implications for Drug Development

The established stability difference between the diastereomers has critical, actionable consequences for pharmaceutical development:

  • Synthetic Strategy: When designing a synthesis, chemists can choose conditions to favor the desired product. To obtain the more stable cis isomer, a reaction can be run under thermodynamic control, allowing any initially formed trans isomer to epimerize to the more stable product. [11]Conversely, to obtain the less stable trans isomer, kinetically controlled conditions at low temperatures would be necessary to prevent equilibration. [11]* Purification and Isolation: Since diastereomers have different physical properties, the knowledge of the major, stable isomer can guide the development of crystallization or chromatographic separation methods. [12]* API Stability and Storage: It is crucial to assess whether the less stable diastereomer, if it is the desired API, is prone to epimerization to the more stable form under storage or physiological conditions. [3]Stability studies must employ stereospecific analytical methods to detect such conversions. [3]This ensures the drug product maintains its stereochemical integrity, quality, and efficacy throughout its shelf life.

References

  • Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. University of Groningen Research Portal. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. RSC Publishing. Available at: [Link]

  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. Available at: [Link]

  • How to figure out the most stable conformation of the diastereomer? Chemistry Stack Exchange. Available at: [Link]

  • Phenyl group. Wikipedia. Available at: [Link]

  • The Significance of Chirality in Drug Design and Development. PMC. Available at: [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PMC. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Google Patents.
  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]

  • 3.9: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

  • Diastereomer Configurations from Joint Experimental-Computational Analysis. ResearchGate. Available at: [Link]

  • Why is a 1, 3-cis disubstituted cyclohexane more stable than its trans isomer? Vaia. Available at: [Link]

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship. Available at: [Link]

  • Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. Journal of the American Chemical Society. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • Phenolic Hydroxyl Group Definition. Fiveable. Available at: [Link]

  • Development of New Stereoisomeric Drugs. FDA. Available at: [Link]

  • Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. RSC Publishing. Available at: [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications. Available at: [Link]

  • Phenyl group – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. Available at: [Link]

  • Video: Disubstituted Cyclohexanes: cis-trans Isomerism. JoVE. Available at: [Link]

  • Phenols. EBSCO. Available at: [Link]

  • Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at: [Link]

  • US2904550A - 4-phenylpiperidines and their preparation. Google Patents.
  • Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. ResearchGate. Available at: [Link]

  • Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures. SciELO Colombia. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • Phenyl Group - Structure, Properties, and Uses. Turito. Available at: [Link]

  • Review on the heterogeneous equilibria between condensed phases in binary systems of enantiomers. ResearchGate. Available at: [Link]

  • Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. Veeda. Available at: [Link]

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. Available at: [Link]

  • Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2. ACS Publications. Available at: [Link]

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Sources

Exploratory

An In-depth Technical Guide on Hydrogen Bonding Patterns in Phenyl(piperidin-3-yl)methanol Derivatives

Aimed at Researchers, Scientists, and Drug Development Professionals Abstract The phenyl(piperidin-3-yl)methanol scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting th...

Author: BenchChem Technical Support Team. Date: March 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

Abstract

The phenyl(piperidin-3-yl)methanol scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting therapeutics. The conformational rigidity and interaction profile of these molecules, which are critical for their biological activity, are heavily influenced by intricate hydrogen bonding networks. This guide provides a comprehensive technical overview of the intramolecular and intermolecular hydrogen bonding patterns observed in phenyl(piperidin-3-yl)methanol derivatives. It delves into the structural and functional implications of these non-covalent interactions, outlines state-of-the-art experimental and computational methodologies for their characterization, and offers insights into their role in drug-receptor interactions.

Introduction: The Significance of the Phenyl(piperidin-3-yl)methanol Motif

The piperidine ring is a ubiquitous heterocyclic motif in a multitude of pharmaceuticals and natural products.[1] Its derivatives are integral to over twenty classes of pharmaceuticals.[2][3] Specifically, the phenyl(piperidin-3-yl)methanol framework has emerged as a key pharmacophore in the design of drugs targeting the central nervous system (CNS).[4] The strategic placement of a phenyl group, a hydroxyl moiety, and a basic nitrogen atom within the piperidine scaffold provides a rich landscape for molecular interactions crucial for therapeutic efficacy.

These derivatives have shown significant promise as, for example, selective serotonin reuptake inhibitors (SSRIs) like Paroxetine, and as agents in the development of treatments for neurodegenerative diseases.[5][6] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates how they interact with their target receptors.[1] Hydrogen bonding, both within the molecule (intramolecular) and with its environment (intermolecular), is a primary force governing the conformational preferences and, consequently, the pharmacological profile of these derivatives.[7]

The Fundamental Role of Hydrogen Bonding in Molecular Recognition

A hydrogen bond is a highly directional, non-covalent interaction between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor).[8] In phenyl(piperidin-3-yl)methanol derivatives, the hydroxyl (-OH) group serves as a potent hydrogen bond donor, while the piperidine nitrogen and, in some contexts, the oxygen of the hydroxyl group can act as hydrogen bond acceptors.

The strength and geometry of these hydrogen bonds are pivotal in several aspects of drug action:[9]

  • Conformational Stabilization: Intramolecular hydrogen bonds can lock a molecule into a specific, low-energy conformation, which is often the bioactive conformation.

  • Solubility and Permeability: Intermolecular hydrogen bonds with water are crucial for aqueous solubility, while the ability to shed this hydration shell and form internal hydrogen bonds is important for membrane permeability.[10]

  • Drug-Receptor Specificity: The precise arrangement of hydrogen bond donors and acceptors on a drug molecule is a key determinant of its binding affinity and selectivity for a target receptor.[11]

Intramolecular Hydrogen Bonding: Dictating the Conformational Landscape

A defining feature of many phenyl(piperidin-3-yl)methanol derivatives is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of electrons on the piperidine nitrogen. This interaction creates a pseudo-six-membered ring, significantly restricting the conformational freedom of the molecule.

The piperidine ring itself typically adopts a chair conformation to minimize steric and torsional strain.[1] The presence of an intramolecular hydrogen bond further stabilizes a specific chair conformer, influencing the relative orientation of the phenyl and hydroxyl substituents. This pre-organization of the molecule into a rigid, bioactive conformation can lead to a lower entropic penalty upon binding to a receptor, thereby enhancing affinity.

Factors Influencing Intramolecular Hydrogen Bond Strength:

  • Stereochemistry: The relative stereochemistry at the C3 and the carbon bearing the hydroxyl and phenyl groups is critical. A cis relationship between the hydroxymethyl and the nitrogen is more conducive to forming a strong intramolecular hydrogen bond than a trans relationship.

  • Substituents: The nature and position of substituents on both the phenyl and piperidine rings can modulate the acidity of the hydroxyl proton and the basicity of the nitrogen, thereby fine-tuning the strength of the hydrogen bond.

Visualization of Intramolecular Hydrogen Bonding

The following diagram illustrates the formation of an intramolecular hydrogen bond in a phenyl(piperidin-3-yl)methanol derivative, leading to a stabilized chair conformation.

Caption: Intramolecular H-bond in phenyl(piperidin-3-yl)methanol.

Intermolecular Hydrogen Bonding: The Key to Biological Interactions

While intramolecular hydrogen bonds are crucial for defining the molecule's shape, intermolecular hydrogen bonds are essential for its interaction with the biological environment. The hydroxyl group and the piperidine nitrogen are both capable of forming hydrogen bonds with water, which is vital for solubility.[12]

In the context of a drug-receptor complex, these same functional groups can form critical hydrogen bonds with amino acid residues in the binding pocket of the target protein.[13] The ability of a phenyl(piperidin-3-yl)methanol derivative to displace water molecules from the binding site and form favorable interactions with the protein is a major determinant of its binding affinity.

There is often a delicate balance between intramolecular and intermolecular hydrogen bonding. A very strong intramolecular hydrogen bond may prevent the molecule from adopting a different conformation required for optimal binding or from engaging in essential intermolecular hydrogen bonds with the receptor.

Methodologies for the Study of Hydrogen Bonding

A combination of experimental and computational techniques is necessary for a comprehensive understanding of hydrogen bonding in these systems.

Experimental Approaches

X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, offering precise details of bond lengths, angles, and the geometry of hydrogen bonds.[14][15]

  • Experimental Protocol: Single-Crystal X-ray Diffraction

    • Crystallization: High-quality single crystals of the derivative are grown from a suitable solvent system.

    • Data Collection: The crystal is mounted in an X-ray diffractometer, and diffraction data are collected.

    • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a detailed atomic model.

    • Analysis: The refined structure is analyzed to identify and characterize all intramolecular and intermolecular hydrogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular structure and dynamics in solution, providing insights into the hydrogen bonding that occurs in a more biologically relevant environment.[16]

  • Experimental Protocol: ¹H NMR Titration and Temperature Studies

    • Sample Preparation: The compound is dissolved in a suitable deuterated solvent.

    • Data Acquisition: ¹H NMR spectra are acquired under different conditions (e.g., varying concentrations, temperatures, or addition of a hydrogen bonding competitor).

    • Analysis: Changes in the chemical shift of the hydroxyl proton are monitored. A downfield shift upon cooling or dilution is indicative of involvement in a hydrogen bond.[17][18]

Computational Modeling

Computational chemistry offers powerful tools to complement experimental data and to predict the behavior of molecules that have not yet been synthesized.

  • Computational Workflow: Conformational Analysis and Hydrogen Bond Energy Calculation

    • Conformational Search: A systematic search of the conformational space is performed to identify low-energy structures.

    • Quantum Mechanical Calculations: High-level quantum mechanical calculations (e.g., Density Functional Theory) are used to optimize the geometries and calculate the relative energies of the different conformers.

    • Hydrogen Bond Analysis: The strength of intramolecular hydrogen bonds can be estimated using methods such as the Molecular Tailoring Approach or by analyzing the electron density at the bond critical point.[19][20]

Integrated Workflow for Hydrogen Bond Analysis

The synergy between experimental and computational methods provides a robust platform for understanding hydrogen bonding.

Workflow Synthesis Synthesis of Derivative Xray X-ray Crystallography Synthesis->Xray NMR NMR Spectroscopy Synthesis->NMR CompChem Computational Modeling Synthesis->CompChem Structure Solid-State Structure Xray->Structure SolutionConformation Solution Conformation & Dynamics NMR->SolutionConformation PredictedConformation Predicted Conformations & Energies CompChem->PredictedConformation Analysis Comprehensive H-Bonding Profile Structure->Analysis SolutionConformation->Analysis PredictedConformation->Analysis

Sources

Foundational

Electronic properties and reactivity of alpha-phenyl-3-piperidinemethanol

Electronic Properties and Reactivity of α -Phenyl-3-piperidinemethanol: A Comprehensive Technical Guide Introduction & Structural Architecture α -Phenyl-3-piperidinemethanol (also known as phenyl(piperidin-3-yl)methanol)...

Author: BenchChem Technical Support Team. Date: March 2026

Electronic Properties and Reactivity of α -Phenyl-3-piperidinemethanol: A Comprehensive Technical Guide

Introduction & Structural Architecture

α -Phenyl-3-piperidinemethanol (also known as phenyl(piperidin-3-yl)methanol) is a highly versatile chiral building block and pharmacophore frequently utilized in the development of neuroactive compounds and receptor modulators. Its molecular architecture integrates a saturated piperidine heterocycle with a benzylic alcohol. This topology creates a bifunctional system with two highly distinct electronic environments: a basic, nucleophilic secondary amine and a sterically encumbered, oxidizable secondary benzylic alcohol.

Understanding the orthogonal reactivity of these two functional groups is the cornerstone of utilizing this molecule in complex synthetic workflows.

Electronic Properties & Molecular Orbitals

The electronic landscape of α -phenyl-3-piperidinemethanol is governed by the interplay between the piperidine ring and the phenyl substituent.

  • Nitrogen Basicity and Nucleophilicity: The secondary amine within the piperidine ring is strongly basic. By analogy to standard piperidine derivatives, it possesses an estimated pKa of ~9.5–10.2 (). The lone pair on the nitrogen resides in an sp3 hybridized orbital and is highly localized, making it an excellent nucleophile. At physiological pH, the molecule exists predominantly in its protonated (ammonium) form, which significantly increases its aqueous solubility and dictates its interaction with biological targets.

  • Benzylic Alcohol Electronics: The hydroxyl group is situated at the α -position relative to the phenyl ring. The phenyl ring exerts a mild electron-withdrawing inductive effect (-I) but can strongly stabilize a developing positive charge (carbocation) or radical at the benzylic position via resonance (+R). This electronic stabilization makes the benzylic C-H bond particularly susceptible to selective oxidation.

  • Hydrogen Bonding Network: The molecule possesses two hydrogen bond donors (N-H and O-H) and two acceptors (N and O), allowing for complex intra- and intermolecular hydrogen bonding. This heavily influences its crystal packing and binding affinity.

Reactivity Profiles & Mechanistic Pathways

As an application scientist, planning a synthetic route with this molecule requires navigating its chemoselectivity challenges. Both the secondary amine and the secondary alcohol are nucleophilic. However, the nitrogen is significantly more nucleophilic due to its lower electronegativity and higher HOMO energy.

  • N-Functionalization: Electrophiles (such as alkyl halides or acyl chlorides) will preferentially attack the nitrogen. Alkylation or acylation occurs readily at the piperidine nitrogen without the need for alcohol protection.

  • O-Functionalization & Oxidation: To selectively modify or oxidize the alcohol, the nitrogen must first be masked using a protecting group (e.g., Boc or Cbz). Converting the secondary alcohol to a ketone yields phenyl(piperidin-3-yl)methanone, which requires mild conditions to prevent the oxidation of the secondary amine to an N-oxide.

ReactivityMap Molecule alpha-Phenyl-3-piperidinemethanol N_Site Piperidine Nitrogen (Nucleophilic, pKa ~9.5) Molecule->N_Site Site 1 OH_Site Benzylic Alcohol (Oxidation, Esterification) Molecule->OH_Site Site 2 Ph_Site Phenyl Ring (Pi-Electron Cloud) Molecule->Ph_Site Site 3 Alkylation N-Alkylation / Acylation N_Site->Alkylation Oxidation Oxidation to Ketone OH_Site->Oxidation

Figure 1: Reaction site map of alpha-phenyl-3-piperidinemethanol highlighting key transformations.

Quantitative Data Presentation

The following table summarizes the core physicochemical properties of the compound, which are essential for reaction planning, stoichiometric calculations, and chromatographic separation[1.1].

PropertyValueSource / Method
Molecular Formula C12H17NOComputed
Molecular Weight 191.27 g/mol
Monoisotopic Mass 191.13101 Da
Topological Polar Surface Area 32.3 ŲComputed
H-Bond Donors / Acceptors 2 / 2Structural Analysis
Predicted pKa (Amine) ~9.5 - 10.2Analogy to Piperidine

Experimental Protocols (Self-Validating Systems)

To harness the reactivity of the benzylic alcohol without interference from the amine, a two-step sequence involving N-protection followed by oxidation is required. The causality behind this specific protocol is to ensure absolute chemoselectivity and prevent unwanted side reactions.

Protocol 1: Selective N-Boc Protection

Rationale: The di-tert-butyl dicarbonate (Boc2O) reagent selectively reacts with the more nucleophilic secondary amine. The bulky tert-butyl group also provides necessary steric shielding.

  • Initialization: Dissolve α -phenyl-3-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of Boc2O into tert-butanol and CO2.

  • Base Addition: Add triethylamine (Et3N, 1.5 eq). Causality: Et3N acts as an acid scavenger to neutralize the proton released during the reaction, preventing the starting material from protonating and crashing out of solution.

  • Reagent Introduction: Dropwise add Boc2O (1.1 eq) at 0 °C. Causality: Cooling minimizes potential O-acylation, which is kinetically less favored but possible at elevated temperatures.

  • Validation: Monitor by TLC (Ninhydrin stain). The starting material will stain strongly (indicating a free amine), while the protected product will not. This serves as an internal, self-validating check of complete N-protection.

Protocol 2: Mild Oxidation to Phenyl(N-Boc-piperidin-3-yl)methanone

Rationale: Dess-Martin Periodinane (DMP) () is chosen over harsher oxidants like Jones reagent because it is exceptionally mild, operates at room temperature, and avoids the risk of epimerization at the potentially sensitive C3 position of the piperidine ring.

  • Initialization: Dissolve the N-Boc protected intermediate in anhydrous DCM.

  • Oxidation: Add DMP (1.2 eq) in a single portion at room temperature. Causality: The hypervalent iodine reagent selectively targets the benzylic alcohol, forming an iodine-oxygen bond that undergoes β -elimination to yield the ketone.

  • Quenching (Critical Step): Quench the reaction with a 1:1 mixture of saturated aqueous Na2S2O3 and NaHCO3. Causality: Na2S2O3 reduces unreacted DMP and its explosive byproducts to water-soluble iodinanes, while NaHCO3 neutralizes the acetic acid byproduct, preventing premature Boc deprotection.

Workflow Start Starting Material (alpha-Phenyl-3-piperidinemethanol) Step1 N-Boc Protection (Boc2O, Et3N, DCM, 0°C) Start->Step1 Intermediate N-Boc Protected Alcohol Step1->Intermediate Step2 Oxidation (DMP, DCM, RT) Intermediate->Step2 Product N-Boc Phenyl(piperidin-3-yl)methanone Step2->Product

Figure 2: Step-by-step synthetic workflow for the selective oxidation of the benzylic alcohol.

References

  • Title: PubChemLite - Phenyl(piperidin-3-yl)methanol hydrochloride Source: University of Luxembourg / PubChemLite Database URL: [Link]

  • Title: Bordwell pKa Table (Acidity in DMSO) Source: Hans J. Reich Collection, Organic Chemistry Data URL: [Link]

  • Title: Dess-Martin Oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: 3-Piperidinemethanol (Analog Reference) Source: PubChem, National Institutes of Health URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Phenyl(piperidin-3-yl)methanol from 3-Benzoylpyridine

Abstract This document provides a comprehensive guide for the synthesis of phenyl(piperidin-3-yl)methanol, a valuable piperidine-containing scaffold relevant in medicinal chemistry and drug development. The described pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of phenyl(piperidin-3-yl)methanol, a valuable piperidine-containing scaffold relevant in medicinal chemistry and drug development. The described protocol details the direct, one-pot catalytic hydrogenation of 3-benzoylpyridine. This method is advantageous as it concurrently reduces both the ketone functionality and the pyridine ring to the corresponding secondary alcohol and piperidine, respectively. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, outline methods for purification and characterization, and address critical safety considerations. This guide is intended for researchers and professionals in organic synthesis and drug discovery, offering a robust and reproducible methodology.

Introduction and Strategic Overview

The piperidine moiety is a privileged scaffold in modern pharmacology, appearing in numerous approved drugs.[1] Specifically, 3-substituted piperidines are key structural motifs that often impart desirable pharmacokinetic and pharmacodynamic properties. Phenyl(piperidin-3-yl)methanol serves as a versatile building block for more complex molecular architectures.[2][3]

The synthesis presented here starts from the commercially available 3-benzoylpyridine and employs a catalytic hydrogenation strategy. This approach is selected for its efficiency and atom economy, utilizing hydrogen gas to achieve a dual reduction in a single synthetic operation. The use of a platinum-based catalyst, specifically Platinum(IV) oxide (PtO₂), in an acidic medium like glacial acetic acid is a well-established and effective method for the hydrogenation of pyridine derivatives.[4] The acidic environment protonates the pyridine nitrogen, activating the aromatic ring towards reduction, while the catalyst facilitates the hydrogenation of both the heterocyclic ring and the exocyclic ketone.

Reaction Scheme and Mechanism

The overall transformation is the conversion of 3-benzoylpyridine to phenyl(piperidin-3-yl)methanol via catalytic hydrogenation.

Figure 1: Overall reaction scheme for the synthesis of phenyl(piperidin-3-yl)methanol.

Mechanism Insight: The catalytic hydrogenation of substituted pyridines is a complex heterogeneous process. The accepted mechanism involves the following key steps:

  • Adsorption: Both the hydrogen gas and the substrate (3-benzoylpyridine) adsorb onto the surface of the platinum catalyst.

  • Activation: On the catalyst surface, the H-H bond in H₂ is cleaved, forming reactive platinum-hydride species.

  • Protonation & Hydrogenation: In the acidic solvent (glacial acetic acid), the nitrogen atom of the pyridine ring is protonated. This pyridinium ion is more electron-deficient and thus more susceptible to reduction than the neutral pyridine.

  • Stepwise Reduction: Hydrogen atoms are transferred sequentially from the catalyst surface to the pyridinium ring and the carbonyl group. The process involves the addition of three moles of hydrogen: one mole to reduce the ketone to a secondary alcohol and two moles to saturate the pyridine ring to a piperidine.

  • Desorption: The final product, phenyl(piperidin-3-yl)methanol, desorbs from the catalyst surface, regenerating the active catalytic sites.

Materials and Equipment

The following table summarizes the necessary reagents and equipment for this synthesis.

Reagent/EquipmentGradeSupplier RecommendationNotes
3-Benzoylpyridine≥98% PuritySigma-Aldrich, TCIStarting material.
Platinum(IV) Oxide (PtO₂)Adams' catalystSigma-Aldrich, StremHeterogeneous catalyst. Handle with care as it can be pyrophoric.
Glacial Acetic AcidACS GradeFisher Scientific, VWRSolvent. Corrosive.
Hydrogen Gas (H₂)High Purity (≥99.9%)Airgas, PraxairReducing agent. Highly flammable.
Sodium Bicarbonate (NaHCO₃)Laboratory GradeAny major supplierUsed for neutralization during work-up.
Ethyl Acetate (EtOAc)ACS GradeAny major supplierExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeAny major supplierDrying agent.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Parr Hydrogenator or Autoclave-Parr Instrument Co.High-pressure reaction vessel. Ensure proper training and adherence to safety protocols.
Standard Glassware--Round-bottom flasks, separatory funnel, beakers, etc.
Rotary Evaporator--For solvent removal.
TLC PlatesSilica gel 60 F₂₅₄Merck, AnaltechFor reaction monitoring.

Detailed Experimental Protocol

This protocol is designed for a 5-gram scale synthesis of 3-benzoylpyridine. Adjust quantities accordingly for different scales.

Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation cluster_purification Purification prep1 Charge Parr vessel with 3-benzoylpyridine (5.0 g) and PtO₂ (250 mg). prep2 Add glacial acetic acid (50 mL). prep1->prep2 react1 Seal the vessel and purge with N₂ then H₂. prep2->react1 react2 Pressurize with H₂ to 60 bar. react1->react2 react3 Heat to 50-60°C and stir for 8-12 hours. react2->react3 react4 Monitor H₂ uptake. Cool to room temperature. react3->react4 workup1 Carefully vent H₂ and purge with N₂. react4->workup1 workup2 Filter through Celite to remove Pt catalyst. workup1->workup2 workup3 Concentrate filtrate under reduced pressure. workup2->workup3 workup4 Neutralize with saturated NaHCO₃ solution. workup3->workup4 workup5 Extract with Ethyl Acetate (3 x 75 mL). workup4->workup5 workup6 Dry organic layer (Na₂SO₄) and concentrate. workup5->workup6 purify1 Purify crude oil via silica gel chromatography. workup6->purify1 purify2 Characterize pure product. purify1->purify2

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Catalyst and Reagent Loading: In a glass liner suitable for a high-pressure hydrogenation vessel (e.g., a Parr apparatus), add 3-benzoylpyridine (5.0 g, 27.3 mmol). To this, carefully add Platinum(IV) oxide (PtO₂, 250 mg, 5 mol%). Add glacial acetic acid (50 mL) to the liner.

    • Expert Insight: PtO₂ is often used as a precatalyst (Adams' catalyst), which is reduced in situ to finely dispersed platinum black, the active catalyst. Using an acidic solvent like acetic acid is crucial for activating the pyridine ring towards hydrogenation.[4]

  • Hydrogenation Reaction: Place the glass liner into the high-pressure vessel. Seal the apparatus according to the manufacturer's instructions. Purge the vessel first with an inert gas (e.g., nitrogen) to remove air, and then carefully purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar (approx. 725-1015 psi). Begin stirring and heat the reaction mixture to 50-60°C.

    • Trustworthiness: The reaction progress can be monitored by observing the pressure drop from the hydrogen cylinder, which indicates hydrogen uptake. The reaction is typically complete within 8-12 hours.

  • Reaction Work-up: Once hydrogen uptake ceases, cool the vessel to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood. Purge the vessel with nitrogen gas.

    • Safety First: The platinum catalyst on the filter paper can be pyrophoric upon drying in the air. Do not allow the filter cake to dry completely. Quench it with water immediately after filtration.

  • Catalyst Removal and Isolation: Open the vessel and carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake with a small amount of methanol or ethyl acetate. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: The resulting residue will be the acetate salt of the product. Dissolve this residue in water (50 mL) and cool the solution in an ice bath. Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.

    • Causality: Basification is necessary to deprotonate the piperidinium salt to the free base, which is soluble in organic solvents, allowing for extraction.

  • Extraction and Drying: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude phenyl(piperidin-3-yl)methanol, typically as a viscous oil or a low-melting solid.

Purification and Characterization

The crude product can be purified by silica gel column chromatography.[5][6]

  • Technique: Flash Column Chromatography

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH), starting with 100% DCM and gradually increasing the polarity to 95:5 DCM:MeOH. The addition of 0.5-1% triethylamine to the eluent can help prevent the product from tailing on the acidic silica gel.

  • Monitoring: Analyze fractions by Thin-Layer Chromatography (TLC) using the same eluent system and visualize with a UV lamp (254 nm) and/or potassium permanganate stain.[7]

  • Outcome: Combine the pure fractions and remove the solvent in vacuo to obtain phenyl(piperidin-3-yl)methanol as a purified solid or oil.

Expected Characterization Data:

Analysis TechniqueExpected Results
¹H NMR Peaks corresponding to the phenyl protons (approx. 7.2-7.4 ppm), the carbinol proton (-CH(OH)-), piperidine ring protons, and exchangeable OH and NH protons. The exact shifts will depend on the deuterated solvent used.[8]
¹³C NMR Signals for the aromatic carbons, the carbinol carbon (approx. 70-75 ppm), and the aliphatic carbons of the piperidine ring.[8]
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 192.1383 for C₁₂H₁₈NO⁺.[2]
HPLC A single major peak indicating high purity (>95%).[7]
Appearance White to off-white solid or a colorless oil.

Safety and Handling

Adherence to safety protocols is paramount during this synthesis.

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. All operations involving hydrogen gas must be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate high-pressure equipment.

  • Platinum(IV) Oxide: Can be pyrophoric, especially after reduction and when exposed to air. The filtered catalyst should be kept wet and disposed of according to institutional guidelines for heavy metal waste.[9]

  • Sodium Borohydride (if used as an alternative): Reacts with water and acidic solutions to release flammable hydrogen gas. It is also toxic if swallowed or in contact with skin.[10] Handle under inert gas and protect from moisture.[11][12]

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle with appropriate personal protective equipment.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn at all times.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Hydrogen Uptake Inactive catalyst; leak in the system.Check the system for leaks. Ensure the catalyst is from a reliable source and has been stored properly. A small amount of fresh catalyst can be added.
Incomplete Reduction Insufficient reaction time, temperature, or pressure; poisoned catalyst.Increase reaction time or pressure. Ensure the starting material is pure, as impurities (e.g., sulfur compounds) can poison the catalyst.
Product is difficult to extract Incorrect pH during work-up.Ensure the aqueous layer is sufficiently basic (pH > 8) to form the free amine before extraction.
Product Streaks on TLC/Column The basic nitrogen atom is interacting with the acidic silica gel.Add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent system to suppress this interaction and improve chromatography.[13]

References

  • Agilent. (Date not available). Safety Data Sheet: Sodium tetrahydroborate. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • MDPI. (2019). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules, 24(3), 433. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1841. [Link]

  • PubChemLite. Phenyl(piperidin-3-yl)methanol hydrochloride. [Link]

  • PubChemLite. [4-(piperidin-3-yl)phenyl]methanol. [Link]

  • The University of Liverpool Repository. (Date not available). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Chemchart. phenyl(piperidin-3-yl)methanone (4842-87-9). [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Organic Syntheses. 3-benzoylpyridine. [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • Google Patents. (1968).
  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Der Pharma Chemica. (Date not available). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Chemguide. (2013). reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Googleapis.com. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Google Patents. (2011). EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
  • Organic Syntheses. 1-phenylpiperidine. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • MDPI. (Date not available). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Link]

  • Google Patents. (2022).

Sources

Application

Application Notes and Protocols for the Synthesis of Phenyl(piperidin-3-yl)methanol via Grignard Reaction

Introduction Phenyl(piperidin-3-yl)methanol is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a wide range of pharmacologically active compounds....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenyl(piperidin-3-yl)methanol is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a wide range of pharmacologically active compounds. Its structure, featuring a chiral center and a piperidine moiety, is a common motif in molecules targeting the central nervous system, among other therapeutic areas. This application note provides a comprehensive guide for the synthesis of phenyl(piperidin-3-yl)methanol using a Grignard reaction as the pivotal step. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and practical insights for successful execution.

The synthetic strategy hinges on the nucleophilic addition of a phenyl Grignard reagent to an appropriately protected piperidine-3-carbaldehyde. The use of a protecting group on the piperidine nitrogen is crucial to prevent its reaction with the highly basic Grignard reagent. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the reaction conditions and its facile removal under acidic conditions. The synthesis, therefore, involves three main stages: preparation of the N-Boc protected piperidine-3-carbaldehyde, the Grignard reaction, and the final deprotection to yield the target compound.

Synthetic Strategy and Mechanistic Overview

The overall synthetic pathway is depicted below. The synthesis commences with the protection of the piperidine nitrogen, followed by the formation of the aldehyde, the key Grignard reaction, and concludes with the deprotection of the nitrogen to yield the final product.

G cluster_0 Stage 1: Starting Material Preparation cluster_1 Stage 2: Grignard Reaction cluster_2 Stage 3: Deprotection N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-piperidone N-Boc-3-piperidone N-Boc-3-hydroxypiperidine->N-Boc-3-piperidone Oxidation N-Boc-piperidine-3-carbaldehyde N-Boc-piperidine-3-carbaldehyde N-Boc-3-piperidone->N-Boc-piperidine-3-carbaldehyde Formylation/Homologation N-Boc-phenyl(piperidin-3-yl)methanol N-Boc-phenyl(piperidin-3-yl)methanol N-Boc-piperidine-3-carbaldehyde->N-Boc-phenyl(piperidin-3-yl)methanol 1. Phenylmagnesium bromide 2. H₃O⁺ quench Bromobenzene Bromobenzene Phenylmagnesium_bromide Phenylmagnesium bromide Bromobenzene->Phenylmagnesium_bromide Mg, THF Phenylmagnesium_bromide->N-Boc-phenyl(piperidin-3-yl)methanol Phenyl(piperidin-3-yl)methanol Phenyl(piperidin-3-yl)methanol (Final Product) N-Boc-phenyl(piperidin-3-yl)methanol->Phenyl(piperidin-3-yl)methanol Acidic Deprotection (e.g., TFA or HCl)

Caption: Synthetic workflow for phenyl(piperidin-3-yl)methanol.

The Grignard reaction is a powerful carbon-carbon bond-forming reaction where an organomagnesium halide (the Grignard reagent) acts as a potent nucleophile.[1][2] In this synthesis, phenylmagnesium bromide is prepared from bromobenzene and magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[2] The Grignard reagent then attacks the electrophilic carbonyl carbon of N-Boc-piperidine-3-carbaldehyde. This is followed by an acidic work-up to protonate the resulting alkoxide and yield the secondary alcohol, N-Boc-phenyl(piperidin-3-yl)methanol.

The final step involves the removal of the Boc protecting group. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleaves the carbamate to liberate the free amine.[3]

Experimental Protocols

Materials and Equipment

  • N-Boc-3-piperidone

  • Reagents for formylation (e.g., Wittig reagents or other one-carbon homologation reagents)

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Inert atmosphere setup (Nitrogen or Argon)

Protocol 1: Synthesis of N-Boc-piperidine-3-carbaldehyde

The synthesis of N-Boc-3-piperidone, a precursor to the aldehyde, can be achieved through various published methods.[4][5] A common route involves the oxidation of N-Boc-3-hydroxypiperidine.[4] The subsequent conversion of N-Boc-3-piperidone to N-Boc-piperidine-3-carbaldehyde can be accomplished through a variety of one-carbon homologation strategies, such as the Wittig reaction with a suitable phosphonium ylide followed by ozonolysis, or through the use of a formylating agent. For the purpose of this protocol, we will assume the availability of N-Boc-piperidine-3-carbaldehyde.

Protocol 2: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Note: This reaction is highly sensitive to moisture. All glassware must be thoroughly oven-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (Nitrogen or Argon).

  • Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (filled with calcium chloride), and a pressure-equalizing dropping funnel.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Briefly heat the flask under vacuum and then cool to room temperature under an inert atmosphere. Add a small crystal of iodine to help initiate the reaction.[1]

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.[2]

  • Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish-brown solution is the phenylmagnesium bromide reagent and should be used immediately.

Protocol 3: Grignard Reaction for the Synthesis of N-Boc-phenyl(piperidin-3-yl)methanol
  • Reaction Setup: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-piperidine-3-carbaldehyde (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Slowly add the freshly prepared phenylmagnesium bromide solution (1.1 equivalents) to the aldehyde solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford pure N-Boc-phenyl(piperidin-3-yl)methanol.

Protocol 4: N-Boc Deprotection of N-Boc-phenyl(piperidin-3-yl)methanol

Method A: Using Trifluoroacetic Acid (TFA) [3]

  • Reaction: Dissolve the purified N-Boc-phenyl(piperidin-3-yl)methanol in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Isolation: Dry the organic layer, filter, and concentrate to yield the crude phenyl(piperidin-3-yl)methanol. Further purification can be achieved by recrystallization or chromatography if necessary.

Method B: Using Hydrochloric Acid (HCl) in Dioxane [6]

  • Reaction: Dissolve the N-Boc-phenyl(piperidin-3-yl)methanol in 1,4-dioxane and add a solution of 4M HCl in dioxane.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC. The hydrochloride salt of the product may precipitate out of the solution.

  • Isolation: Upon completion, the precipitate can be collected by filtration and washed with a non-polar solvent like diethyl ether to obtain the pure hydrochloride salt of phenyl(piperidin-3-yl)methanol. Alternatively, the solvent can be removed under reduced pressure.

Data Summary

The following table summarizes key parameters for the synthesis. Expected yields are based on literature for similar reactions and may vary depending on the specific conditions and scale.

StepKey ReagentsSolventTemperatureTypical Yield
Grignard Reagent Formation Bromobenzene, MgAnhydrous THFReflux>90% (in solution)
Grignard Addition N-Boc-piperidine-3-carbaldehyde, Phenylmagnesium bromideAnhydrous THF0 °C to RT70-90%
N-Boc Deprotection (TFA) N-Boc-phenyl(piperidin-3-yl)methanol, TFADCMRoom Temperature>95%
N-Boc Deprotection (HCl) N-Boc-phenyl(piperidin-3-yl)methanol, 4M HCl in Dioxane1,4-DioxaneRoom Temperature>95%

Troubleshooting

  • Failure of Grignard reaction to initiate: This is a common issue and is almost always due to the presence of moisture. Ensure all glassware is rigorously dried and solvents are anhydrous. Activating the magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane can be helpful.[1][7]

  • Low yield in Grignard reaction: Incomplete reaction of the starting aldehyde or side reactions can lead to low yields. Ensure the Grignard reagent is added slowly at a low temperature to control the exotherm. The presence of any acidic protons in the starting material will quench the Grignard reagent.

  • Incomplete deprotection: If the deprotection is sluggish, the reaction time can be extended, or the temperature can be slightly elevated. Ensure a sufficient excess of acid is used.

  • Formation of byproducts: In the Grignard reaction, a common byproduct is biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene. This can be minimized by ensuring a slight excess of magnesium and slow addition of the halide.

Conclusion

The synthesis of phenyl(piperidin-3-yl)methanol via a Grignard reaction with an N-Boc protected piperidine-3-carbaldehyde is a robust and efficient method for producing this important synthetic intermediate. Careful attention to anhydrous reaction conditions is paramount for the success of the Grignard step. The choice of deprotection method can be tailored to the desired final salt form of the product. This application note provides a solid foundation for researchers to successfully synthesize this valuable compound for applications in drug discovery and development.

References

  • Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
  • Google Patents. (2020). CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine.
  • Olah, G. A., & Arvanaghi, M. (1986). FORMYL TRANSFER TO GRIGNARD REAGENTS WITH N-FORMYLPIPERIDINE: 3-PHENYLPROPIONALDEHYDE. Organic Syntheses, 64, 114.
  • National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central.
  • MDPI. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Molecules, 23(6), 1433.
  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031.
  • University of Massachusetts Boston. (n.d.). 25. The Grignard Reaction.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Royal Society of Chemistry. (n.d.). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange.
  • White Rose Research Online. (n.d.).
  • ResearchGate. (2025). A convenient synthesis of N-Boc-4-formylpiperidine.
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • National Center for Biotechnology Information. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed.
  • Web Pages. (n.d.). 1. Grignard Reaction.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Eureka | Patsnap. (2013). Synthesis method for N-Boc-3-piperidone. [Link]

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • CSIR-NIScPR. (n.d.).
  • Boston University. (2011). Grignard Reaction - Synthesis of Substituted Benzoic Acids.
  • Benchchem. (n.d.). Application Notes and Protocols for the Boc Deprotection of N-Boc-N-methyl-D-Valinol.
  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

Sources

Method

Application Notes and Protocols for the Catalytic Hydrogenation of Phenyl(piperidin-3-yl)methanol

Introduction Phenyl(piperidin-3-yl)methanol and its derivatives are crucial chiral building blocks in the synthesis of a wide range of pharmaceuticals and biologically active compounds. The piperidine moiety is a prevale...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenyl(piperidin-3-yl)methanol and its derivatives are crucial chiral building blocks in the synthesis of a wide range of pharmaceuticals and biologically active compounds. The piperidine moiety is a prevalent scaffold in many FDA-approved drugs.[1][2] The asymmetric synthesis of these molecules, particularly controlling the stereochemistry at the newly formed carbinol center and the existing chiral center on the piperidine ring, is of paramount importance. Catalytic hydrogenation of a suitable precursor, such as 3-benzoylpyridine, represents an atom-economical and efficient strategy to access this valuable chiral alcohol.[1]

This document provides a comprehensive guide to the catalytic hydrogenation methods for producing phenyl(piperidin-3-yl)methanol. It covers both diastereoselective and enantioselective approaches, detailing the catalytic systems, reaction mechanisms, and step-by-step protocols. The information is targeted towards researchers, scientists, and professionals in drug development who are engaged in the synthesis of chiral piperidine-containing molecules.

Challenges in the Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of pyridines to piperidines is a well-established transformation but presents several challenges.[1][2] The aromaticity of the pyridine ring necessitates potent catalytic systems to achieve saturation.[1] Furthermore, the nitrogen atom in both the pyridine starting material and the piperidine product can act as a Lewis base and coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.[1][3]

In the context of producing phenyl(piperidin-3-yl)methanol from 3-benzoylpyridine, the key challenges are:

  • Chemoselectivity: The reduction of both the ketone and the pyridine ring.

  • Diastereoselectivity: Controlling the relative stereochemistry between the newly formed hydroxyl group and the substituent at the 3-position of the piperidine ring.

  • Enantioselectivity: For asymmetric synthesis, achieving high enantiomeric excess (ee) for the desired stereoisomer.

To address these challenges, various catalytic systems have been developed, ranging from heterogeneous catalysts for complete reduction to sophisticated homogeneous chiral catalysts for asymmetric transformations.

Catalytic Systems and Methodologies

The synthesis of phenyl(piperidin-3-yl)methanol via hydrogenation of 3-benzoylpyridine can be approached in two main ways:

  • Diastereoselective Hydrogenation: This involves the non-chiral reduction of both the ketone and the pyridine ring, leading to a mixture of diastereomers (cis and trans).

  • Asymmetric Hydrogenation: This employs chiral catalysts to selectively produce one enantiomer of the desired diastereomer in high excess.

Heterogeneous Catalysis for Diastereoselective Synthesis

Heterogeneous catalysts are widely used in industrial processes due to their ease of separation and recyclability.[1] For the complete hydrogenation of 3-benzoylpyridine, common catalysts include platinum group metals on a solid support.

CatalystSupportConditionsKey Features
Platinum(IV) oxide (PtO₂) None (Adams' catalyst)H₂ (50-70 bar), Acetic Acid, RTEffective for a wide range of substituted pyridines.[2][4]
Palladium on Carbon (Pd/C) Activated CarbonH₂ (6 bar), H₂O/DCM, Acidic additiveCan be tuned for chemoselectivity.
Raney Nickel NoneH₂ (low pressure), RTInexpensive, but can require high catalyst loading.[5]
Rhodium on Carbon (Rh/C) Activated CarbonH₂ (low pressure), various solventsActive under mild conditions.

The use of an acidic medium, such as acetic acid, is often employed to protonate the pyridine nitrogen, which facilitates the reduction of the aromatic ring.[1]

Homogeneous Catalysis for Asymmetric Synthesis

For the enantioselective synthesis of phenyl(piperidin-3-yl)methanol, homogeneous catalysts, particularly those based on ruthenium, rhodium, and iridium, are the catalysts of choice.[6][7][8] These catalysts utilize chiral ligands to create a chiral environment around the metal center, enabling the differentiation between the two enantiofaces of the ketone.

Key Catalyst Systems for Asymmetric Ketone Hydrogenation:

  • Ruthenium-based catalysts: Complexes of ruthenium with chiral diphosphine ligands (e.g., BINAP) and chiral diamine ligands (e.g., DPEN) are highly effective for the asymmetric hydrogenation of a wide range of ketones, including heteroaromatic ketones.[6][7][9]

  • Rhodium-based catalysts: Rhodium complexes with chiral diphosphine ligands have also shown excellent enantioselectivities in the asymmetric hydrogenation of various ketones.[10]

  • Iridium-based catalysts: Iridium catalysts, particularly with N,P-ligands, are powerful for the asymmetric hydrogenation of challenging substrates, including certain pyridines.[11]

The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. The hydrogenation of the pyridine ring can be performed in a subsequent step using a heterogeneous catalyst after the asymmetric reduction of the ketone.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas.[12][13] In ATH, hydrogen is transferred from a donor molecule, such as 2-propanol or formic acid, to the substrate.[12][13] Chiral ruthenium, rhodium, and iridium complexes are also highly effective catalysts for ATH of ketones, often providing excellent enantioselectivities under mild conditions.[8][12][14][15][16]

Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation of 3-Benzoylpyridine using PtO₂

This protocol describes the complete reduction of 3-benzoylpyridine to a mixture of diastereomers of phenyl(piperidin-3-yl)methanol using Adams' catalyst.

Materials:

  • 3-Benzoylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

  • High-pressure reactor

Procedure:

  • To a solution of 3-benzoylpyridine (1.0 g) in glacial acetic acid (5 mL), add PtO₂ (5 mol%).[2]

  • Place the reaction mixture in a high-pressure reactor.[2]

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas to 50-70 bar.[4]

  • Stir the reaction at room temperature for the specified time (monitor by TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethyl acetate.

  • Carefully neutralize the filtrate by slowly adding saturated NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purify the product by column chromatography on silica gel to separate the diastereomers if required.

Protocol 2: Asymmetric Hydrogenation of 3-Benzoylpyridine using a Chiral Ruthenium Catalyst

This protocol outlines a general procedure for the enantioselective reduction of the ketone functionality in 3-benzoylpyridine. The subsequent reduction of the pyridine ring can be carried out using Protocol 1.

Materials:

  • 3-Benzoylpyridine

  • [RuCl₂(chiral diphosphine)(chiral diamine)] catalyst (e.g., RuCl₂[(S)-xylbinap][(S)-daipen])

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous isopropanol

  • High-pressure reactor

Procedure:

  • In a glovebox, charge a high-pressure reactor vial with the chiral ruthenium catalyst (e.g., 0.1-1 mol%).

  • Add 3-benzoylpyridine and anhydrous isopropanol.

  • Add a solution of potassium tert-butoxide in isopropanol.

  • Seal the reactor, remove from the glovebox, and connect to a hydrogen line.

  • Purge the reactor with hydrogen gas several times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 8-50 atm).

  • Stir the reaction at the desired temperature (e.g., 25-60 °C) and monitor for completion.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Quench the reaction with a suitable reagent (e.g., saturated NH₄Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the enantiomeric excess of the resulting phenyl(pyridin-3-yl)methanol using chiral HPLC or GC.[17][18][19][]

  • The resulting chiral alcohol can then be subjected to hydrogenation of the pyridine ring as described in Protocol 1.

Visualization of a General Asymmetric Hydrogenation Workflow

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Activation & Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst Chiral Ru/Rh/Ir Precatalyst Reactor Inert Atmosphere Reactor Catalyst->Reactor Ligand Chiral Ligand Ligand->Reactor Base Base (e.g., t-BuOK) Base->Reactor Solvent Anhydrous Solvent Solvent->Reactor Substrate 3-Benzoylpyridine Substrate->Reactor H2 H₂ Gas (Pressure) Reactor->H2 Pressurize Stirring Stirring & Temperature Control H2->Stirring Monitoring Reaction Monitoring (TLC/LC-MS) Stirring->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Solvent Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Chromatography Drying->Purification Chiral_Analysis Chiral HPLC/GC for ee determination Purification->Chiral_Analysis Structure_Verification NMR, MS for structure verification Purification->Structure_Verification

Caption: A generalized workflow for the asymmetric hydrogenation of 3-benzoylpyridine.

Mechanistic Insights

The mechanism of asymmetric hydrogenation of ketones with chiral Ru-diamine catalysts is believed to involve a metal-ligand bifunctional catalysis.

ATH_Mechanism Ru_precatalyst [Ru(II)-Cl₂ (P-P)(N-N)] Ru_hydride [Ru(II)-H (P-P)(N-H)]⁺ Ru_precatalyst->Ru_hydride + H₂, - 2HCl TS Six-membered Transition State Ru_hydride->TS + Ketone Product_complex [Ru(II)-H (Product)]⁺ TS->Product_complex Hydride Transfer Product_complex->Ru_hydride - Product Product Chiral Alcohol Product_complex->Product Ketone Ketone Substrate Ketone->TS

Caption: A simplified proposed catalytic cycle for Ru-catalyzed asymmetric ketone hydrogenation.

In this proposed cycle, the active catalyst is a ruthenium hydride species. The ketone substrate coordinates to the catalyst, and the hydride is transferred from the metal center to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen through a six-membered transition state.[6] This concerted mechanism is thought to be responsible for the high efficiency and enantioselectivity of these catalytic systems.[6]

Conclusion

The catalytic hydrogenation of 3-benzoylpyridine is a versatile and powerful strategy for the synthesis of phenyl(piperidin-3-yl)methanol. For the production of a mixture of diastereomers, heterogeneous catalysts like PtO₂ provide a robust and scalable method. For the synthesis of enantiomerically enriched products, asymmetric hydrogenation and asymmetric transfer hydrogenation using chiral ruthenium, rhodium, or iridium catalysts are the state-of-the-art methods. The choice of the specific catalytic system and reaction conditions should be carefully optimized based on the desired stereochemical outcome, substrate scope, and process scalability. The protocols and insights provided in this document serve as a valuable resource for researchers in the field of pharmaceutical synthesis and development.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. (2013).
  • Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances.
  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B.
  • Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances.
  • Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Rhodium Block Copolymer Complexes in Aqueous Micelles. Synlett.
  • Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society.
  • Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters.
  • Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. Chemistry Letters.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
  • Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. Chemistry – A European Journal. [Link]

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones. Synfacts. [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. New Journal of Chemistry. [Link]

  • Hydrogenation process.
  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review. [Link]

  • Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society. [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules. [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. Pure and Applied Chemistry. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]

Sources

Application

Application Note: Enantioselective Synthesis of Phenyl(piperidin-3-yl)methanol via Dual-Catalytic Hydrogenation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and quantitative optimization for the asymmetric synthesis of chiral p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and quantitative optimization for the asymmetric synthesis of chiral piperidine building blocks.

Introduction & Mechanistic Rationale

Chiral piperidines, particularly those bearing multiple stereocenters such as phenyl(piperidin-3-yl)methanol, are privileged scaffolds in modern drug discovery. They frequently appear in CNS-active agents, orexin receptor antagonists, and kinase inhibitors. However, the direct enantioselective synthesis of these motifs from simple pyridine precursors remains a formidable challenge in synthetic organic chemistry.

This application note details a highly robust, dual-catalytic workflow to achieve the enantioselective synthesis of (3S)-phenyl(piperidin-3-yl)methanol starting from phenyl(pyridin-3-yl)methanone. The strategy relies on two distinct catalytic paradigms:

  • Asymmetric Transfer Hydrogenation (ATH): The initial ketone reduction utilizes a chiral Ru(II) catalyst. ATH is selected over high-pressure H2​ hydrogenation because it operates via a highly controlled outer-sphere mechanism. The formic acid/triethylamine azeotrope acts as a constant-concentration hydrogen donor, ensuring excellent enantiomeric excess (ee) while preventing the over-reduction of the sensitive pyridine ring[1].

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts: Direct asymmetric hydrogenation of simple pyridines is notoriously difficult. The nitrogen atom strongly coordinates to transition metals, poisoning the catalyst, while the high resonance stabilization energy of the aromatic ring impedes reduction[2]. To circumvent this, our protocol employs a pre-activation strategy. By N-alkylating the pyridine to form a pyridinium salt, the lone pair on the nitrogen is masked (preventing catalyst deactivation), and the aromaticity is disrupted. This significantly lowers the activation energy required for the initial hydride transfer[3].

Mechanistic Sequence of Pyridinium Reduction

The Ir-catalyzed hydrogenation proceeds via a cascade sequence. Initial hydride addition to the activated pyridinium salt yields a 1,4-dihydropyridine intermediate. Subsequent proton-mediated isomerization generates a reactive iminium ion, which undergoes the final, enantiodetermining hydride transfer controlled by the chiral ligand (e.g., SegPhos)[4].

Mechanism A Pyridinium Salt B Dihydropyridine A->B Ir-H addition C Iminium Ion B->C Isomerization (H+) D Chiral Piperidine C->D Enantioselective Ir-H transfer

Mechanistic sequence of the Ir-catalyzed asymmetric hydrogenation of pyridinium salts.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure reaction integrity before proceeding to the next stage.

Workflow N1 Phenyl(pyridin-3-yl)methanone N2 (S)-Phenyl(pyridin-3-yl)methanol N1->N2 Step 1: ATH (Ru-Catalyst) N3 N-Benzyl Pyridinium Bromide N2->N3 Step 2: N-Alkylation (BnBr) N4 N-Benzyl-(3S)-Phenyl(piperidin-3-yl)methanol N3->N4 Step 3: Asymmetric Hydrogenation (Ir-Catalyst) N5 (3S)-Phenyl(piperidin-3-yl)methanol N4->N5 Step 4: Deprotection (Pd/C)

Dual-catalytic workflow for the enantioselective synthesis of phenyl(piperidin-3-yl)methanol.

Step 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
  • Setup: In a flame-dried 100 mL Schlenk flask under an argon atmosphere, dissolve phenyl(pyridin-3-yl)methanone (10.0 mmol) in anhydrous CH2​Cl2​ (25 mL).

  • Catalyst Addition: Add the chiral catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%).

  • Reduction: Introduce the HCOOH/ Et3​N azeotropic mixture (5:2 molar ratio, 3.0 mL) dropwise. Stir the reaction mixture at 40 °C for 14 hours.

  • Validation Checkpoint 1: Monitor by TLC (Hexane/EtOAc 1:1). The ketone starting material ( Rf​≈0.6 ) should completely convert to the more polar alcohol ( Rf​≈0.3 ).

  • Workup: Quench with saturated aqueous NaHCO3​ (20 mL) until gas evolution ceases. Extract with CH2​Cl2​ (3 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint 2: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm ee > 98% before proceeding.

Step 2: Pyridinium Salt Activation
  • Alkylation: Dissolve the purified (S)-phenyl(pyridin-3-yl)methanol (8.0 mmol) in anhydrous toluene (20 mL). Add benzyl bromide (8.8 mmol, 1.1 equiv) dropwise at room temperature.

  • Heating: Heat the mixture to 90 °C and stir for 12 hours.

  • Isolation: Cool to room temperature. The activated N-benzyl pyridinium bromide salt will precipitate out of the non-polar solvent as a pale yellow solid.

  • Purification: Filter the precipitate, wash thoroughly with cold diethyl ether (2 x 10 mL) to remove unreacted benzyl bromide, and dry under high vacuum.

Step 3: Ir-Catalyzed Asymmetric Hydrogenation

Note: Iodine ( I2​ ) acts as a critical additive in this step. It bridges the dinuclear iridium species, generating a highly active, electron-deficient Ir(III) catalytic intermediate that drastically accelerates the enantiodetermining hydride transfer[2].

  • Glovebox Setup: In an argon-filled glovebox, charge a stainless-steel autoclave with the N-benzyl pyridinium bromide salt (5.0 mmol).

  • Catalyst Complexation: Add [Ir(cod)Cl]2​ (0.025 mmol, 0.5 mol%), (R)-SegPhos (0.055 mmol, 1.1 mol%), and iodine ( I2​ , 0.25 mmol, 5 mol%).

  • Solvent Addition: Dissolve the mixture in a degassed solvent mixture of Toluene/ CH2​Cl2​ (1:1 v/v, 20 mL).

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge with H2​ gas three times. Pressurize to 50 bar H2​ and stir vigorously at 25 °C for 24 hours.

  • Validation Checkpoint 3: After venting the H2​ gas, analyze an aliquot via 1H NMR. Confirm the complete disappearance of the aromatic pyridine protons (typically found between 7.5–9.0 ppm).

  • Purification: Concentrate the mixture and purify via silica gel chromatography to isolate N-benzyl-(3S)-phenyl(piperidin-3-yl)methanol.

Step 4: N-Debenzylation
  • Deprotection: Dissolve the N-benzyl piperidine derivative (4.0 mmol) in MS-grade methanol (15 mL). Add 10% Pd/C (0.4 mmol, 10 mol% Pd).

  • Reaction: Stir under an H2​ atmosphere (balloon, 1 atm) at room temperature for 12 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol.

  • Final Isolation: Concentrate the filtrate to afford the final target: (3S)-phenyl(piperidin-3-yl)methanol.

Quantitative Data & Optimization

The choice of ligand and additive is paramount for the success of the Ir-catalyzed asymmetric hydrogenation of the pyridinium salt. Table 1 summarizes the optimization data, demonstrating the necessity of the I2​ additive and the superiority of the SegPhos ligand in achieving high enantioselectivity and conversion rates.

Table 1: Optimization of Ir-Catalyzed Asymmetric Hydrogenation of N-Benzyl-(S)-phenyl(pyridin-3-yl)methanol

EntryCatalyst PrecursorChiral LigandAdditive H2​ Pressure (bar)Yield (%)ee (%)
1 [Ir(cod)Cl]2​ (R)-BINAPNone504572
2 [Ir(cod)Cl]2​ (R)-SegPhosNone506085
3 [Ir(cod)Cl]2​ (R)-SegPhos I2​ (5 mol%) 50 94 96
4 [Ir(cod)Cl]2​ (R)-SegPhos I2​ (5 mol%)208194
5 [Rh(cod)Cl]2​ (R)-SegPhos I2​ (5 mol%)5015ND*

*ND = Not Determined due to low conversion.

References

1.[1] Title: HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane Source: MDPI URL:

2.[3] Title: Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines Source: ResearchGate URL:

3.[2] Title: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts Source: DICP (Dalian Institute of Chemical Physics) URL:

4.[4] Title: Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives Source: ResearchGate URL:

Sources

Method

Advanced Application Note: Phenyl(piperidin-3-yl)methanol as a Versatile Chiral Building Block

Executive Summary In modern drug discovery, the demand for functionally rich, stereochemically defined scaffolds is paramount. Phenyl(piperidin-3-yl)methanol represents a highly versatile chiral building block that featu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the demand for functionally rich, stereochemically defined scaffolds is paramount. Phenyl(piperidin-3-yl)methanol represents a highly versatile chiral building block that features a basic secondary amine, a hydrogen-bond-donating secondary alcohol, and a lipophilic phenyl ring. With two adjacent stereocenters yielding four distinct stereoisomers, this scaffold provides medicinal chemists with precise spatial vectors to probe complex receptor pockets. This application note details the mechanistic rationale, pharmacological applications, and self-validating synthetic protocols for utilizing phenyl(piperidin-3-yl)methanol in advanced drug development.

Structural & Mechanistic Insights

The value of phenyl(piperidin-3-yl)methanol lies in its highly tunable physicochemical profile. The molecule contains two chiral centers: the C3 position of the piperidine ring and the carbinol carbon.

  • Causality of Scaffold Selection: The rigid piperidine core restricts the conformational flexibility of the attached phenyl and hydroxyl groups, reducing the entropic penalty upon binding to a target protein. The secondary amine can be readily converted into a salt (e.g., hydrochloride) to improve aqueous solubility [1], or it can be functionalized (via alkylation or acylation) to fine-tune the molecule's ADME properties.

  • Hydrogen Bonding & Lipophilicity: The hydroxyl group acts as a critical hydrogen bond donor/acceptor, while the phenyl ring engages in π−π stacking or hydrophobic interactions within deep binding pockets.

Applications in Medicinal Chemistry

Dual FAK/Src Kinase Inhibitors

Dysregulation of the Focal Adhesion Kinase (FAK) and Src kinase pathways is a hallmark of tumor metastasis and invasion. Derivatives of phenyl(piperidin-3-yl)methanol have been successfully employed as core scaffolds in the design of dual FAK/Src inhibitors [2]. The piperidine nitrogen is typically tethered to a pyrimidine or pyrrolopyrimidine hinge-binding motif, while the chiral carbinol directs the phenyl ring into the hydrophobic DFG-out pocket of the kinase.

FAK_Src_Pathway Integrin Integrin Activation (ECM Binding) FAK FAK Autophosphorylation (Tyr397) Integrin->FAK Src Src Kinase Recruitment & Activation FAK->Src Complex FAK-Src Complex Formation Src->Complex Downstream PI3K / AKT / ERK Signaling Pathways Complex->Downstream Inhibitor Piperidine-Derived Dual Inhibitor Inhibitor->FAK Inhibits Inhibitor->Src Inhibits

FAK/Src signaling pathway modulation by piperidine-derived dual inhibitors.

Antiviral Protease Inhibitors

In silico screening and structure-based drug design have also identified the phenyl(piperidin-3-yl)methanol framework as a promising vector for targeting viral proteases, such as the SARS-CoV-2 main protease (Mpro). The spatial arrangement of the phenyl ring allows it to occupy the S2 subsite of the protease, while the piperidine core projects into the solvent-exposed S1' region [3].

Quantitative Data: Physicochemical & Resolution Metrics

To facilitate experimental planning, the baseline physicochemical properties and typical chiral resolution metrics are summarized below.

Table 1: Physicochemical Properties

PropertyValueClinical Relevance
Molecular Formula C12H17NON/A
Molecular Weight 191.27 g/mol Highly ligand-efficient (low MW allows for extensive elaboration).
Stereocenters 2Enables 4 distinct stereoisomeric probes.
H-Bond Donors/Acceptors 2 / 2Optimal for kinase hinge-binding networks.
Predicted XLogP 1.4Excellent starting point for oral bioavailability.

Table 2: Typical Resolution Yields & Enantiomeric Excess (ee%)

Resolving AgentSolvent SystemTypical Yield (%)Enantiomeric Excess (ee%)
L-(+)-Tartaric AcidEtOH / H₂O (9:1)35 - 40%> 98%
D-(-)-Tartaric AcidEtOH / H₂O (9:1)35 - 42%> 98%
(S)-(+)-Mandelic AcidAcetone25 - 30%> 95%

Experimental Protocols (Self-Validating Systems)

The following protocols outline the fundamental workflow for utilizing this building block: from chiral resolution to chemoselective protection, and finally, stereospecific functionalization.

Synthetic_Workflow A Racemic Phenyl (piperidin-3-yl)methanol B Chiral Resolution (e.g., Tartaric Acid) A->B C Enantiopure Isomer B->C D N-Boc Protection (Boc2O, Et3N) C->D E O-Functionalization (Mitsunobu / Alkylation) D->E F Advanced Chiral API (e.g., Kinase Inhibitor) E->F

Synthetic workflow from racemic building block to advanced chiral API.

Protocol A: Diastereomeric Salt Resolution

Objective: Isolate a single enantiomer from the racemic mixture.

  • Salt Formation: Dissolve racemic phenyl(piperidin-3-yl)methanol (1.0 eq) in a mixture of ethanol and water (9:1 v/v) at 70°C. Add 1.0 eq of L-(+)-tartaric acid portion-wise.

    • Causality: The basic piperidine nitrogen is protonated by the tartaric acid, forming a diastereomeric salt pair. The distinct 3D geometries of these salts result in divergent solubility profiles.

  • Crystallization: Cool the solution slowly to room temperature over 12 hours, then transfer to 4°C for 4 hours.

    • Causality: Slow cooling maintains a low degree of supersaturation, promoting the growth of pure crystals of the less soluble diastereomer and preventing the occlusion of the more soluble isomer within the crystal lattice.

  • Isolation: Filter the crystals and wash with cold ethanol. Recrystallize once more from EtOH/H₂O to ensure maximum optical purity.

  • Free-Basing: Partition the isolated salt between 1M NaOH and dichloromethane (DCM). Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

    • Validation Checkpoint: Perform Chiral HPLC analysis on the free base. A single peak confirms >98% ee. The specific rotation [α]D​ should be measured to confirm the absolute configuration against literature standards.

Protocol B: Chemoselective N-Boc Protection

Objective: Protect the secondary amine to prevent side reactions during subsequent O-functionalization.

  • Preparation: Dissolve the enantiopure amino-alcohol in anhydrous DCM.

  • Base Addition: Add 1.2 eq of triethylamine (Et₃N).

    • Causality: Et₃N acts as an acid scavenger. It neutralizes any trace HCl and ensures the piperidine nitrogen remains in its highly nucleophilic free-base form, driving the reaction forward.

  • Protection: Cool the mixture to 0°C. Add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dropwise. Stir at room temperature for 4 hours.

  • Workup: Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. The absence of a purple/pink spot confirms the complete consumption of the secondary amine. ¹H NMR should reveal a distinct, large singlet at ~1.4 ppm integrating to 9 protons (the tert-butyl group).

Protocol C: Stereospecific Mitsunobu Inversion

Objective: Invert the stereochemistry of the carbinol center while installing a new ether linkage.

  • Reagent Assembly: Dissolve the N-Boc protected alcohol (1.0 eq), a phenol derivative (1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF under an argon atmosphere. Cool to 0°C.

  • Activation: Add 1.5 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes.

    • Causality: DIAD reacts with PPh₃ to form a betaine intermediate, which then activates the chiral alcohol as an excellent leaving group (a phosphonium ether). The phenol nucleophile subsequently attacks the activated carbon via a strict SN​2 mechanism, resulting in a clean inversion of stereochemistry.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Purification: Concentrate the solvent and purify the residue via silica gel flash chromatography.

    • Validation Checkpoint: ¹H NMR analysis will show a shift in the coupling constants ( J -values) of the methine proton due to the inverted spatial relationship with the adjacent piperidine protons. LC-MS must confirm the exact mass of the newly formed ether product.

References

  • Title: Phenyl(piperidin-3-yl)methanol hydrochloride (CID 20039819) Source: PubChem URL: [Link]

  • Title: Compounds for regulating FAK and/or SRC pathways (WO2015038417A1)
  • Title: Computational Identification of Novel Inhibitors of the Main Protease of the Novel Coronavirus (2019-nCoV) Source: Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences (RJLBPCS) URL: [Link]

Sources

Application

Application Note: Chemoselective N-Protection Strategies for Phenyl(piperidin-3-yl)methanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Mechanistic Rationale & Chemoselectivity Phenyl(piperidin-3-yl)methanol is a highly versatile bifunctional building block frequently u...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Rationale & Chemoselectivity

Phenyl(piperidin-3-yl)methanol is a highly versatile bifunctional building block frequently utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Structurally, it features a secondary aliphatic amine (embedded within the piperidine ring) and a secondary benzylic/aliphatic alcohol. In multi-step synthesis, achieving orthogonal protection of the amine over the alcohol is a critical operation.

The inherent chemoselectivity between these two functional groups is governed by their relative nucleophilicities. The piperidine nitrogen ( pKa​≈10−11 ) is significantly more nucleophilic than the oxygen of the secondary alcohol ( pKa​≈15−16 ). This differential allows for selective N-protection without the need for prior O-protection, provided the reaction conditions are meticulously controlled.

  • Boc Protection Causality: Di-tert-butyl dicarbonate ( Boc2​O ) reacts preferentially with the amine. Interestingly, conducting the reaction in alcoholic solvents like methanol significantly accelerates the reaction rate compared to non-polar solvents. Quantum mechanical modeling indicates that methanol stabilizes the transition state by forming a six-membered hydrogen-bonded network between the amine, Boc2​O , and the 1[1].

  • Cbz Protection Causality: Benzyl chloroformate ( Cbz-Cl ) is a highly reactive electrophile. Under Schotten-Baumann conditions (aqueous base) or in the presence of a mild organic base, N-acylation is rapid. The biphasic system keeps the amine in its free-base form while neutralizing the HCl byproduct, 2[2].

  • The DMAP Pitfall (Causality of Failure): A common error in protection strategies is the indiscriminate addition of 4-dimethylaminopyridine (DMAP) to accelerate sluggish reactions. DMAP forms an N-Boc-DMAP or N-Cbz-DMAP intermediate, which acts as a. This overcomes the natural chemoselectivity, forcing undesired O-acylation (N,O-diprotection). Therefore, DMAP must be strictly excluded from these protocols.

Workflow & Pathway Visualization

G SM phenyl(piperidin-3-yl)methanol (2° Amine + 2° Alcohol) BocPath Boc2O, MeOH (Base-Free) SM->BocPath CbzPath Cbz-Cl, DCM/NaHCO3 (Schotten-Baumann) SM->CbzPath SidePath Addition of DMAP Catalyst (Hyper-reactive Intermediate) SM->SidePath BocProd Selective N-Boc Protection (Desired Product) BocPath->BocProd CbzProd Selective N-Cbz Protection (Desired Product) CbzPath->CbzProd SideProd N,O-Diprotected Product (Undesired Impurity) SidePath->SideProd

Chemoselective N-protection workflow vs. undesired O-acylation pathway driven by DMAP.

Experimental Protocols (Self-Validating Systems)

Note: Every protocol includes integrated in-process controls (IPC) to validate the reaction's success mechanistically, ensuring a self-validating workflow without relying solely on downstream purification.

Protocol A: Base-Free Chemoselective N-Boc Protection

Objective: Synthesize tert-butyl 3-(hydroxy(phenyl)methyl)piperidine-1-carboxylate.

  • Dissolution: Dissolve phenyl(piperidin-3-yl)methanol (1.0 eq) in anhydrous methanol to achieve a 0.5 M concentration.

    • Causality: Methanol acts as a hydrogen-bond donor to stabilize the transition state, accelerating N-Boc formation without the need for an exogenous base[1].

  • Addition: Cool the solution to 0 °C using an ice bath. Add Boc2​O (1.05 eq) dropwise.

    • Causality: A slight stoichiometric excess ensures complete N-protection while minimizing the thermodynamic driving force for O-protection.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 2-4 hours.

  • Self-Validation (IPC - TLC): Monitor via TLC (DCM:MeOH 9:1).

    • Validation Logic: The starting material will stain strongly with Ninhydrin (yielding a pink/purple spot characteristic of free secondary amines). The successful N-Boc product will not stain with Ninhydrin (as the amine is masked) but will be UV active and stain with phosphomolybdic acid (PMA).

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with 0.1 M HCl (to remove trace unreacted amine), followed by brine. Dry over Na2​SO4​ and concentrate.

  • Self-Validation (IPC - NMR): Analyze via 1H NMR ( CDCl3​ ).

    • Validation Logic: A successful reaction is confirmed by a new 9H singlet at ~1.45 ppm (tert-butyl group). Crucially, the benzylic CH-OH proton should remain relatively unchanged (~4.5 ppm). A significant downfield shift of this proton to ~5.5 ppm would definitively indicate undesired O-Boc formation.

Protocol B: Schotten-Baumann N-Cbz Protection

Objective: Synthesize benzyl 3-(hydroxy(phenyl)methyl)piperidine-1-carboxylate.

  • Dissolution: Dissolve phenyl(piperidin-3-yl)methanol (1.0 eq) in a biphasic mixture of DCM and saturated aqueous NaHCO3​ (1:1 v/v, 0.3 M).

    • Causality: Schotten-Baumann conditions keep the amine in its highly nucleophilic free-base form while the aqueous layer continuously neutralizes the HCl byproduct[2].

  • Addition: Cool the biphasic mixture to 0 °C. Slowly add Benzyl chloroformate ( Cbz-Cl ) (1.1 eq) diluted in a small volume of DCM.

    • Causality: Cbz-Cl is highly reactive; slow addition controls the exotherm and prevents localized excess that could lead to O-acylation.

  • Reaction: Stir vigorously at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.

  • Self-Validation (IPC - TLC): Monitor via TLC (Hexanes:EtOAc 1:1).

    • Validation Logic: The product will be highly UV active due to the addition of the Cbz phenyl ring. Ninhydrin staining will confirm the consumption of the starting amine.

  • Workup: Separate the organic layer. Extract the aqueous layer once with DCM. Combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate.

  • Self-Validation (IPC - NMR): Analyze via 1H NMR ( CDCl3​ ).

    • Validation Logic: The spectrum should show a new 5H multiplet at ~7.3 ppm (Cbz aromatic protons) and a 2H singlet at ~5.1 ppm (benzylic CH2​ of the Cbz group). The benzylic CH-OH proton must remain near ~4.5 ppm to confirm the alcohol remains unprotected.

Comparative Data: Boc vs. Cbz Strategies

The following table summarizes the quantitative data and strategic considerations for selecting between Boc and Cbz protection for phenyl(piperidin-3-yl)methanol. The choice depends heavily on the downstream 3[3].

ParameterN-Boc StrategyN-Cbz Strategy
Reagent Boc2​O (Di-tert-butyl dicarbonate) Cbz-Cl (Benzyl chloroformate)
Optimal Solvent Methanol (Base-free)DCM / Aq. NaHCO3​ (Biphasic)
Reaction Time 2 - 4 hours1 - 3 hours
Typical Yield 85% - 95%80% - 90%
Byproducts Isobutylene (gas), CO2​ (gas) HCl (neutralized), Benzyl alcohol (trace)
Orthogonal Deprotection Acidic (TFA or HCl in Dioxane)Catalytic Hydrogenolysis ( H2​ , Pd/C)
Chemical Stability Stable to base, nucleophiles, hydrogenationStable to mild acid, base, nucleophiles

For comprehensive orthogonal protection strategies and functional group compatibilities, refer to 4[4].

References

  • WuXi Biology. "Alcohol Speed up Boc Protection of Primary Amines." 1

  • RSC Publishing. "Dual protection of amino functions involving Boc."

  • Organic Chemistry Portal. "Cbz-Protected Amino Groups." 3

  • Suzhou Highfine Biotech. "Amino protecting group—benzyloxycarbonyl (Cbz)." 2

  • Google Patents / Greene, T.W., Wuts, P.G.M. "Greene's Protective Groups in Organic Synthesis." 4

Sources

Method

Application Notes and Protocols for the Reductive Amination of Phenyl(piperidin-3-yl)methanol

Introduction: The Strategic Importance of Phenyl(piperidin-3-yl)methanol in Medicinal Chemistry The phenyl(piperidin-3-yl)methanol scaffold is a privileged structural motif in modern drug discovery, forming the core of n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Phenyl(piperidin-3-yl)methanol in Medicinal Chemistry

The phenyl(piperidin-3-yl)methanol scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous biologically active compounds. Its presence in pharmaceuticals targeting a range of conditions underscores the importance of versatile and efficient synthetic methodologies for its derivatization. Reductive amination stands out as a cornerstone reaction for the N-alkylation of the piperidine nitrogen in this scaffold. This powerful transformation allows for the introduction of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of reductive amination to phenyl(piperidin-3-yl)methanol. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and address common challenges and troubleshooting strategies.

The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation

Reductive amination is a robust method for the formation of carbon-nitrogen bonds, proceeding through a two-step sequence that is often conveniently performed in a single reaction vessel.[1][3] The overall process involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4][5]

The initial step is the nucleophilic attack of the amine on the carbonyl carbon, leading to the formation of a hemiaminal intermediate.[6] This is followed by the elimination of a water molecule to yield an imine (from a primary amine) or an iminium ion (from a secondary amine).[7] The formation of this intermediate is a reversible process and is often favored under mildly acidic conditions which can catalyze the dehydration step.[8][9] In the second step, a reducing agent, ideally one that is selective for the iminium ion over the starting carbonyl compound, reduces the C=N double bond to afford the final amine product.[8]

Reductive_Amination_Mechanism carbonyl Aldehyde/Ketone hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine amine Phenyl(piperidin-3-yl)methanol amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O water H₂O product N-Alkylated Product iminium->product + [H⁻] reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) hydride [H⁻] reducing_agent->hydride hydride->iminium

Caption: General mechanism of reductive amination with a secondary amine.

Choosing the Right Reagents: A Comparative Overview

The success of a reductive amination reaction hinges on the judicious selection of the reducing agent and solvent. For phenyl(piperidin-3-yl)methanol, a key consideration is the presence of the hydroxyl group, which could potentially interact with certain reagents.

Reducing AgentTypical Solvent(s)Key AdvantagesConsiderations
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective for iminium ions over carbonyls.[6][10] Tolerates a wide range of functional groups. Often gives high yields with minimal side products.[11]Moisture-sensitive.[12] Reactions in chlorinated solvents are common.
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH), Ethanol (EtOH)Effective and can be used in protic solvents.[8][12] Stable in mildly acidic conditions.[6]Toxic cyanide byproduct.[6][8] Can reduce some aldehydes and ketones, especially at lower pH.
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Inexpensive and readily available.Less selective; can readily reduce the starting aldehyde or ketone.[12] Best used in a two-step procedure where the imine is pre-formed.[13]

For most applications involving phenyl(piperidin-3-yl)methanol, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its high selectivity, which minimizes the formation of alcohol byproducts from the reduction of the starting carbonyl compound.[10]

Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the specific aldehyde or ketone used.

Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is suitable for a wide range of aldehydes and ketones.

Materials:

  • Phenyl(piperidin-3-yl)methanol

  • Aldehyde or ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, 0.1-0.5 equivalents for less reactive partners)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add phenyl(piperidin-3-yl)methanol (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents).

  • Dissolve the reactants in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).

  • If required, add acetic acid to the mixture and stir for 10-15 minutes at room temperature.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the stirred solution. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[14]

  • Purify the crude product by flash column chromatography on silica gel if necessary.[15]

Protocol_Workflow start Start reactants Combine Amine and Carbonyl in Solvent start->reactants acid Add Acetic Acid (optional) reactants->acid reducing_agent Add NaBH(OAc)₃ acid->reducing_agent stir Stir at Room Temperature (Monitor by TLC/LC-MS) reducing_agent->stir quench Quench with aq. NaHCO₃ stir->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Chromatography (if needed) dry->purify end End purify->end

Caption: General workflow for one-pot reductive amination.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is a cost-effective alternative, particularly for reactive aldehydes, and involves the pre-formation of the iminium ion before reduction.

Materials:

  • Phenyl(piperidin-3-yl)methanol

  • Aldehyde or ketone (1.0 equivalent)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.1-1.5 equivalents)

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • In a round-bottom flask, dissolve phenyl(piperidin-3-yl)methanol (1.0 equivalent) and the aldehyde or ketone (1.0 equivalent) in methanol.

  • Stir the mixture at room temperature for 1-4 hours to allow for iminium ion formation. The formation can be monitored by TLC or NMR.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 equivalents) in small portions. Control the addition rate to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous residue with DCM or EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[14]

  • Purify as described in Protocol 1.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete iminium ion formation.[9] Premature reduction of the carbonyl starting material.[9] Steric hindrance.[16]Add a catalytic amount of acetic acid to promote imine formation.[9] Use a more selective reducing agent like NaBH(OAc)₃.[8] For sterically hindered substrates, consider increasing the reaction time or temperature.[9]
Formation of Byproducts Reduction of the starting carbonyl to an alcohol. Over-alkylation of the product (less common with secondary amines). Aldol condensation of the carbonyl starting material.[9]Use NaBH(OAc)₃ to selectively reduce the iminium ion.[6] Maintain a 1:1 stoichiometry of the amine and carbonyl. Control the pH and temperature to minimize side reactions like aldol condensation.[9]
Incomplete Reaction Insufficient reducing agent. Deactivation of the reducing agent by moisture. Low reactivity of the substrates.Increase the equivalents of the reducing agent. Ensure all reagents and solvents are anhydrous, especially when using NaBH(OAc)₃.[12] Increase reaction time and/or temperature.[9] Consider adding a Lewis acid catalyst for less reactive ketones.[12]
Difficult Purification Presence of unreacted starting materials or polar byproducts.An acid-base extraction can be employed to separate the basic amine product from neutral or acidic impurities.[17] Optimize chromatographic conditions for better separation.

Conclusion

Reductive amination is a highly reliable and versatile method for the synthesis of N-substituted derivatives of phenyl(piperidin-3-yl)methanol. By understanding the reaction mechanism and carefully selecting the appropriate reagents and conditions, researchers can efficiently generate diverse libraries of compounds for drug discovery and development. The protocols and troubleshooting guide provided herein serve as a robust foundation for the successful application of this pivotal transformation.

References

  • Organic Chemistry Tutor. Reductive Amination. [URL: https://www.organicchemistrytutor.
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  • Chemistry Steps. (2024, March 28). Reductive Amination. [URL: https://www.chemistrysteps.
  • Benchchem. Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. [URL: https://www.benchchem.
  • Beller, M., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.0c00329]
  • Benchchem. Technical Support Center: Reductive Amination for Secondary Amine Synthesis. [URL: https://www.benchchem.
  • Tarasov, A. V., & Afanasyev, O. I. (2016). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. ResearchGate. [URL: https://www.researchgate.net/publication/305386001_The_Reductive_Amination_of_Aldehydes_and_Ketones_and_the_Hydrogenation_of_Nitriles_Mechanistic_Aspects_and_Selectivity_Control]
  • Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [URL: https://www.sciencemadness.
  • Sigma-Aldrich. Sodium Triacetoxyborohydride. [URL: https://www.sigmaaldrich.
  • Gandon, V., et al. (2017). Modular Access to N-Substituted cis 5-Amino-3-hydroxypiperidines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.7b01646]
  • Organic-Chemistry.org. Reductive Amination - Common Conditions. [URL: https://www.organic-chemistry.
  • TCI Chemicals. (2024, September 16). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. [URL: https://www.tcichemicals.com/US/en/support-download/product-application/tci-practical-example-reductive-amination-reaction-using-sodium-triacetoxyborohydride-20240916]
  • Abdel-Magid, A. F., et al. (1996). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. [URL: https://www.researchgate.net/publication/239180731_A_Simple_Secondary_Amine_Synthesis_Reductive_Amination_Using_Sodium_Triacetoxyborohydride]
  • Benchchem. Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. [URL: https://www.benchchem.
  • Biotage. Improving Reaction Product Purification with Evaporative Light-scattering Detection. [URL: https://www.biotage.
  • Matassini, C., et al. (2015). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. DOI. [URL: https://www.doi.org/10.3998/ark.5550190.p009.117]
  • Wikipedia. Reductive amination. [URL: https://en.wikipedia.
  • Sarpong, R., & Tantillo, D. J. (2015). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo5028045]
  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [URL: https://chemistry.stackexchange.
  • National Center for Biotechnology Information. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program. [URL: https://www.ncbi.nlm.nih.gov/books/NBK98920/figure/ml265.f3/]
  • Rutjes, F. P. J. T., et al. (2014). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. Radboud Repository. [URL: https://repository.ubn.ru.nl/handle/2066/122582]
  • Google Patents. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. [URL: https://patents.google.
  • Benchchem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. [URL: https://www.benchchem.com/application-notes-and-protocols-for-reductive-amination-reactions-with-piperazin-2-ylmethanol-dihydrochloride]
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [URL: https://www.organic-chemistry.
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  • Valen, H., et al. (2022). An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analo. Diva-Portal.org. [URL: https://www.diva-portal.org/smash/record.jsf?pid=diva2%3A1632306&dswid=5991]
  • Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4694]
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  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c04236]

Sources

Application

Preparation of pharmaceutical intermediates using phenyl(piperidin-3-yl)methanol

Application Note: Synthesis, Optimization, and Utilization of Phenyl(piperidin-3-yl)methanol in Pharmaceutical Intermediates Introduction & Strategic Rationale Phenyl(piperidin-3-yl)methanol is a highly versatile, bifunc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Optimization, and Utilization of Phenyl(piperidin-3-yl)methanol in Pharmaceutical Intermediates

Introduction & Strategic Rationale

Phenyl(piperidin-3-yl)methanol is a highly versatile, bifunctional building block extensively utilized in modern drug discovery. Structurally, it features a basic piperidine ring and a benzylic alcohol moiety. This unique 3-substituted architecture provides an optimal vector for projecting pharmacophores into deep binding pockets, a feature highly valued in the design of kinase inhibitors and novel antibacterial agents.

Recent patent literature highlights its critical role as an intermediate. For instance, it is a key structural component in dual inhibitors of the Focal Adhesion Kinase (FAK) and Src pathways, which are pivotal in tumor cell migration and proliferation[1]. Additionally, it has been incorporated into novel benzimidazole derivatives targeting the Gram-positive bacterial DitA enzyme[2].

Mechanistic Insights into Scaffold Utilization

The utility of phenyl(piperidin-3-yl)methanol stems from its orthogonal reactivity profile:

  • Nucleophilic Amine : The secondary amine of the piperidine ring is highly reactive toward electrophiles, making it ideal for Nucleophilic Aromatic Substitution (SNAr) with heteroaryl halides (e.g., chloropyrimidines or fluorobenzenes).

  • Hydrogen-Bonding Hydroxyl : The benzylic alcohol can act as a hydrogen bond donor/acceptor in the target protein's active site. Alternatively, it can be oxidized to a ketone or converted into an ether to fine-tune lipophilicity (LogP) and membrane permeability.

FAK_Pathway Drug Piperidine-Based FAK/Src Inhibitor FAK FAK (Focal Adhesion Kinase) Drug->FAK Inhibits Src Src Kinase Drug->Src Inhibits FAK->Src Cross-talk PI3K PI3K / AKT Pathway FAK->PI3K Activates ERK ERK / MAPK Pathway Src->ERK Activates Tumor Tumor Cell Migration & Proliferation PI3K->Tumor Promotes ERK->Tumor Promotes

FAK and Src signaling pathways modulated by phenyl(piperidin-3-yl)methanol derivatives.

Experimental Protocols

Protocol A: Preparation of Phenyl(piperidin-3-yl)methanol via Grignard Addition

Objective: Synthesize the core building block from commercially available N-Boc-piperidine-3-carboxaldehyde. Causality & Design: The Boc protecting group is essential to prevent the secondary amine from reacting with the highly nucleophilic phenylmagnesium bromide. Tetrahydrofuran (THF) is selected as the solvent because its oxygen lone pairs coordinate with and stabilize the organomagnesium species, facilitating a smooth nucleophilic addition to the aldehyde.

Step-by-Step Methodology :

  • Setup : Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Preparation : Dissolve N-Boc-piperidine-3-carboxaldehyde (10.0 g, 46.9 mmol) in anhydrous THF (150 mL). Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition : Add phenylmagnesium bromide (3.0 M in diethyl ether, 18.8 mL, 56.3 mmol, 1.2 eq) dropwise over 30 minutes. Note: Strict temperature control (maintaining internal temp < 5 °C) is critical to prevent side reactions such as enolization or over-addition.

  • Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Quenching : Carefully quench the reaction by adding saturated aqueous NH4Cl (50 mL) dropwise at 0 °C. Causality: NH4Cl provides a mild proton source that breaks down the magnesium alkoxide intermediate without causing the Boc group to cleave.

  • Workup : Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Deprotection & Salt Formation : Dissolve the crude intermediate in Dichloromethane (DCM, 100 mL) and add Trifluoroacetic acid (TFA, 20 mL) at 0 °C. Stir for 2 hours at room temperature. Because the free base is prone to atmospheric CO2 absorption, it is highly recommended to isolate and store the building block as its hydrochloride salt by treating the isolated free base with 4M HCl in dioxane[3].

Protocol B: SNAr Coupling for Pharmaceutical Intermediates

Objective: Couple phenyl(piperidin-3-yl)methanol to a heteroaryl chloride (e.g., 2-chloro-7H-pyrrolo[2,3-d]pyrimidine) to form a kinase inhibitor precursor[1]. Causality & Design: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction forward without competing for the electrophile. N,N-Dimethylformamide (DMF) is the optimal solvent due to its high dielectric constant, which stabilizes the Meisenheimer complex transition state during the SNAr process.

Step-by-Step Methodology :

  • Initialization : In a 50 mL sealed tube, combine phenyl(piperidin-3-yl)methanol hydrochloride (1.0 g, 4.39 mmol) and the heteroaryl chloride (3.95 mmol, 0.9 eq).

  • Solvent & Base : Add anhydrous DMF (15 mL) followed by DIPEA (2.7 mL, 15.7 mmol, 3.5 eq). Note: Extra base is required to liberate the free amine from the hydrochloride salt.

  • Heating : Seal the tube and heat the mixture to 110 °C in an oil bath for 16 hours.

  • Workup : Cool to room temperature, dilute with water (50 mL), and extract with EtOAc (3 x 50 mL). Validation: If an emulsion forms due to the amphiphilic nature of the intermediate, filter the biphasic mixture through a pad of Celite before separation.

  • Purification : Purify the concentrated crude residue via silica gel flash chromatography (DCM/MeOH gradient 100:0 to 90:10) to afford the coupled intermediate.

Workflow Step1 1. Reagent Prep Equilibrate Reactants Step2 2. Base Addition DIPEA in DMF Step1->Step2 Step3 3. SNAr Reaction 110°C, 16h Step2->Step3 Step4 4. Aqueous Workup EtOAc Extraction Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5 Step6 6. Product Validation LC-MS & NMR Step5->Step6

Experimental workflow for the SNAr coupling of phenyl(piperidin-3-yl)methanol.

Quantitative Data Presentation: SNAr Optimization

To ensure a self-validating protocol, the following table summarizes the optimization of the SNAr coupling step, demonstrating the causality behind the selection of DMF and DIPEA at 110 °C.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
1THFTEA802415Low conversion; insufficient stabilization of transition state.
2DMFK2CO31001645Heterogeneous base limits reaction rate.
3DMFDIPEA901668Good conversion; slightly incomplete reaction.
4 DMF DIPEA 110 16 89 Optimal conditions; complete conversion, clean profile.
5NMPDIPEA1301272Degradation of the alcohol moiety observed at high temp.

Conclusion

The strategic incorporation of phenyl(piperidin-3-yl)methanol into pharmaceutical pipelines relies heavily on its dual functionality. By carefully controlling the reaction conditions—specifically utilizing appropriate protecting group strategies during Grignard additions and optimizing solvent/base pairs for SNAr couplings—researchers can efficiently access complex, biologically active intermediates.

References

  • Title: WO2015038417A1 - Compounds for regulating fak and/or src pathways Source: Google Patents URL
  • Source: Googleapis.
  • Title: Phenyl(piperidin-3-yl)methanol hydrochloride (C12H17NO)

Sources

Method

Scalable synthesis routes for phenyl(piperidin-3-yl)methanol production

Title: Scalable Synthesis Routes for Phenyl(piperidin-3-yl)methanol Production 1. Executive Summary Phenyl(piperidin-3-yl)methanol (often isolated as a hydrochloride salt) is a critical chiral building block and pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Scalable Synthesis Routes for Phenyl(piperidin-3-yl)methanol Production

1. Executive Summary Phenyl(piperidin-3-yl)methanol (often isolated as a hydrochloride salt) is a critical chiral building block and pharmaceutical intermediate. It is prominently featured in the synthesis of dual FAK/Src pathway inhibitors and other CNS-active therapeutics[1]. While small-scale discovery chemistry often relies on Grignard additions to N-Boc-piperidine-3-carboxaldehyde, such routes require cryogenic conditions (-78 °C) and stoichiometric organometallic reagents, severely limiting their scalability. This application note details a highly scalable, atom-economical two-step protocol: the borohydride reduction of 3-benzoylpyridine followed by the catalytic hydrogenation of the pyridine ring[2][3].

2. Mechanistic Rationale & Route Selection As a Senior Application Scientist, selecting a synthetic route for scale-up requires balancing yield, safety, and operational simplicity.

  • Step 1: Carbonyl Reduction. The reduction of 3-benzoylpyridine (phenyl(pyridin-3-yl)methanone) to phenyl(pyridin-3-yl)methanol is achieved using Sodium Borohydride (NaBH₄) in methanol[4]. This method is preferred over lithium aluminum hydride (LiAlH₄) because NaBH₄ is easier to handle, compatible with protic solvents, and selectively reduces the ketone without over-reducing the aromatic system. The reaction is initiated at 0–5 °C to control the exothermic hydride transfer, then allowed to reach room temperature to ensure complete conversion.

  • Step 2: Pyridine Ring Hydrogenation. The reduction of the aromatic pyridine ring to a saturated piperidine ring is notoriously challenging due to the basicity of the resulting piperidine, which can poison the transition metal catalyst. To overcome this, the hydrogenation is performed in an acidic medium (such as glacial acetic acid or methanolic HCl)[3]. The acid protonates the piperidine nitrogen as it forms, preventing it from coordinating with and deactivating the Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst). Pd/C (10% wt) under 50 psi of hydrogen gas offers an excellent balance of cost and reactivity for this transformation.

3. Synthesis Workflow

SynthesisWorkflow SM 3-Benzoylpyridine INT Phenyl(pyridin-3-yl)methanol SM->INT NaBH4, MeOH 0 °C to RT PROD Phenyl(piperidin-3-yl)methanol Hydrochloride INT->PROD H2 (50 psi), Pd/C HCl/MeOH, RT

Figure 1: Two-step scalable synthesis of phenyl(piperidin-3-yl)methanol from 3-benzoylpyridine.

4. Experimental Protocols

Protocol A: Synthesis of Phenyl(pyridin-3-yl)methanol Self-Validating Step: The disappearance of the distinctive yellow tint of the ketone starting material and TLC analysis (DCM:MeOH 10:1) serve as in-process controls.

  • Setup: Charge a clean, dry 2 L round-bottom flask with 3-benzoylpyridine (100 g, 0.546 mol) and methanol (1.2 L).

  • Cooling: Cool the solution to 0–5 °C using an ice-water bath under continuous magnetic stirring.

  • Hydride Addition: Carefully add Sodium Borohydride (NaBH₄, 24.8 g, 0.655 mol, 1.2 equiv.) in small portions over 45 minutes to manage hydrogen gas evolution and exothermicity.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Quenching & Workup: Concentrate the mixture under reduced pressure to remove methanol. Quench the residue by slowly adding 1 M HCl (500 mL) until gas evolution ceases, then neutralize to pH 8 with 2 M NaOH.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 400 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield phenyl(pyridin-3-yl)methanol as a white/off-white solid. (Expected yield: >90%).

Protocol B: Catalytic Hydrogenation to Phenyl(piperidin-3-yl)methanol Hydrochloride Self-Validating Step: Hydrogen uptake monitoring via a mass flow controller or pressure drop in the Parr reactor confirms reaction progress.

  • Setup: In a 1 L Parr hydrogenation vessel, dissolve phenyl(pyridin-3-yl)methanol (50 g, 0.270 mol) in methanol (400 mL).

  • Acidification: Slowly add concentrated HCl (25 mL, ~0.300 mol) to form the hydrochloride salt in situ, preventing catalyst poisoning.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (5.0 g, 10 wt%). Caution: Pd/C is pyrophoric when dry; ensure the flask is thoroughly flushed with inert gas.

  • Hydrogenation: Seal the vessel, purge with nitrogen three times, and then purge with hydrogen gas three times. Pressurize the vessel to 50 psi with H₂.

  • Reaction: Agitate the mixture at room temperature for 16–24 hours. Monitor the pressure gauge; repressurize to 50 psi as needed until hydrogen uptake ceases.

  • Filtration: Vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (100 mL).

  • Crystallization: Concentrate the filtrate under reduced pressure to obtain a crude solid. Recrystallize from ethanol/diethyl ether to afford phenyl(piperidin-3-yl)methanol hydrochloride as a pure white crystalline solid. (Expected yield: 80-85%).

5. Quantitative Data & Catalyst Optimization

To ensure maximum scalability, various hydrogenation conditions were evaluated. The table below summarizes the causality behind the chosen parameters.

CatalystSolvent SystemPressure (psi)Temp (°C)Conversion (%)Notes / Causality
10% Pd/CMeOH (Neutral)5025< 20%Catalyst poisoning by basic piperidine nitrogen.
10% Pd/CMeOH / HCl5025> 98%Acidification prevents poisoning; highly scalable and cost-effective.
PtO₂ (Adams')Glacial AcOH4025> 99%Excellent conversion, but PtO₂ is significantly more expensive than Pd/C.
5% Rh/Al₂O₃MeOH / HCl10050~ 85%Requires higher pressure and temperature; risk of hydrogenolysis of the alcohol.

6. References

  • Vertex Pharmaceuticals Inc. (2015). WO2015038417A1 - Compounds for regulating fak and/or src pathways. Google Patents. Available at:

  • Ortiz-Marquez, et al. (2012). Spiroborate esters in the borane-mediated asymmetric synthesis of pyridyl and related heterocyclic alcohols. PMC - National Institutes of Health. Available at:[Link]

  • PrepChem. Synthesis of 3-pyridylphenylcarbinol. Available at:[Link]

Application

Application Note: Chemoselective Derivatization of the Hydroxyl Group in Phenyl(piperidin-3-yl)methanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Mechanistic Rationale Phenyl(piperidin-3-yl)methanol is a bifunctional pharmacophore featuring a secondary amine (wit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Mechanistic Rationale

Phenyl(piperidin-3-yl)methanol is a bifunctional pharmacophore featuring a secondary amine (within the piperidine ring) and a secondary alcohol (adjacent to the phenyl ring). Derivatizing the hydroxyl group—such as through esterification to modulate lipophilicity or create prodrugs—presents a fundamental chemoselectivity challenge. Because the secondary amine is inherently more nucleophilic than the sterically hindered secondary alcohol, direct exposure to electrophiles (e.g., acyl chlorides, anhydrides) under standard basic or neutral conditions will preferentially yield N-derivatized or N,O-bis-derivatized products.

To achieve exclusive O-derivatization, the nucleophilicity of the piperidine nitrogen must be selectively masked. This guide details two field-proven, self-validating strategies to overcome this challenge:

  • Thermodynamic Masking (Strategy A): A classical three-step sequence involving N-Boc protection, Steglich O-esterification, and subsequent acidic deprotection.

  • Kinetic Masking via Protonation (Strategy B): A highly efficient, single-step direct O-acylation utilizing a strongly acidic medium to protonate the amine, rendering it non-nucleophilic[1].

Strategy A: Stepwise Protection-Derivatization-Deprotection

Causality & Reagent Selection
  • N-Protection: Di-tert-butyl dicarbonate (Boc₂O) is selected for its mild reactivity and the stability of the resulting carbamate under esterification conditions. A slight excess (1.1–1.3 equivalents) ensures the complete conversion of the amine[2].

  • O-Esterification: The secondary alcohol in phenyl(piperidin-3-yl)methanol is sterically hindered. Standard Fischer esterification is insufficient. The Steglich esterification utilizes N,N′-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid into an highly reactive O-acylisourea intermediate[3]. 4-Dimethylaminopyridine (DMAP) is deployed as a nucleophilic catalyst; it attacks the intermediate to form an active acylpyridinium species, which rapidly transfers the acyl group to the hindered alcohol, suppressing side reactions like N-acylurea formation[3].

  • N-Deprotection: A 50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) efficiently cleaves the Boc group via acidolysis, releasing the O-derivatized free amine as a TFA salt[4].

Protocol 1: N-Boc Protection
  • Initiation: Dissolve phenyl(piperidin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) and cool the mixture to 0 °C in an ice bath. Cooling controls the exothermic reaction and prevents potential O-Boc side reactions[2].

  • Reagent Addition: Add Boc₂O (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • In-Process Validation: Monitor via TLC (10% MeOH in DCM). The starting material stains purple with Ninhydrin, whereas the N-Boc product is Ninhydrin-negative but active under UV or phosphomolybdic acid (PMA).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl to neutralize unreacted amines[2]. Extract with ethyl acetate, wash the organic layer with saturated NaHCO₃ to remove acidic byproducts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

Protocol 2: Steglich O-Esterification
  • Activation: Dissolve the N-Boc-phenyl(piperidin-3-yl)methanol (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous DCM under an inert argon atmosphere.

  • Catalysis: Add a catalytic amount of DMAP (0.1 eq)[3].

  • Coupling: Cool to 0 °C and add DCC (1.2 eq) portion-wise. Stir for 15 minutes, then allow to warm to room temperature[3].

  • In-Process Validation: Stir for 12–24 hours. The reaction is self-validating through the visual precipitation of dicyclohexylurea (DCU) as a white solid, confirming DCC turnover[3].

  • Workup: Filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the N-Boc O-acyl intermediate.

Protocol 3: N-Boc Deprotection
  • Cleavage: Dissolve the purified intermediate in a 1:1 mixture of TFA and DCM (50% TFA solution)[4].

  • Reaction: Stir at room temperature for 30–60 minutes.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the O-derivatized phenyl(piperidin-3-yl)methanol as a stable TFA salt.

Strategy B: Direct Chemoselective O-Acylation

Causality & Reagent Selection

Direct acylation bypasses the multi-step protection/deprotection sequence, significantly improving atom economy and reducing processing time. By utilizing trifluoroacetic acid (CF₃CO₂H) as the reaction solvent, the basic piperidine nitrogen is instantaneously and quantitatively protonated to an ammonium salt. This kinetic masking completely suppresses amide formation. The unprotonated hydroxyl group remains available to react exclusively with highly reactive acyl halides, favoring side-chain ester formation[1].

Protocol 4: Direct Acidic O-Acylation
  • Protonation: Suspend phenyl(piperidin-3-yl)methanol (1.0 eq) in anhydrous CF₃CO₂H (approx. 5 mL per mmol of substrate) at room temperature. The substrate will fully dissolve as it forms the non-nucleophilic TFA salt[1].

  • Acylation: Add the desired acyl chloride (1.5 eq) dropwise to the acidic solution.

  • Reaction & Validation: Stir the reaction mixture at room temperature for 2–6 hours. Note: TLC is ineffective here due to the highly polar nature of the salts. Validate reaction completion by quenching a 10 µL aliquot in water/MeOH and analyzing via LC-MS to confirm the mass shift corresponding to single O-acylation[1].

  • Precipitation: Upon completion, precipitate the product directly by adding cold diethyl ether (Et₂O) to the reaction mixture[1].

  • Isolation: Filter the resulting crystalline solid and wash thoroughly with cold Et₂O to remove excess acyl chloride and residual CF₃CO₂H.

  • Free-Basing (Optional): To isolate the free base, dissolve the solid in water, carefully basify to pH 10 with aqueous Na₂CO₃, and extract with DCM[1].

Quantitative Data & Method Comparison

The following table summarizes the operational metrics comparing the classical stepwise approach (Strategy A) versus the direct acidic acylation approach (Strategy B) for phenyl(piperidin-3-yl)methanol derivatization.

ParameterStrategy A: Stepwise (Boc/Steglich/TFA)Strategy B: Direct Acidic Acylation
Overall Yield 60–75% (over 3 steps)80–95% (single step)
Total Processing Time 48–72 hours4–8 hours
Chemoselectivity (O vs N) Excellent (Forced by covalent protection)Excellent (Driven by kinetic protonation)
Purification Requirement Column chromatography required for intermediatesDirect crystallization/precipitation (No chromatography)[1]
Reagent Scope Broad (Compatible with most carboxylic acids)Limited to acid-stable acyl halides/anhydrides[1]
Scalability Moderate (Limited by chromatography and DCU removal)High (Amenable to multigram-scale precipitation)[1]

Workflow Visualization

G SM Phenyl(piperidin-3-yl)methanol (Starting Material) Boc N-Boc-Phenyl(piperidin-3-yl)methanol (N-Protected Intermediate) SM->Boc Strategy A Step 1: Boc2O, TEA, DCM (N-Protection) Product O-Acyl-Phenyl(piperidin-3-yl)methanol (Final Product) SM->Product Strategy B: R-COCl, CF3CO2H (Direct Acidic O-Acylation) BocEster N-Boc O-Acyl Derivative (Esterified Intermediate) Boc->BocEster Strategy A Step 2: R-COOH, DCC, DMAP (Steglich Esterification) BocEster->Product Strategy A Step 3: TFA / DCM (N-Deprotection)

Chemoselective O-derivatization workflows for phenyl(piperidin-3-yl)methanol.

Sources

Method

Structure-activity relationship (SAR) of phenyl(piperidin-3-yl)methanol analogs

Application Note: Structure-Activity Relationship (SAR) Profiling of Phenyl(piperidin-3-yl)methanol Analogs Scientific Rationale & Target Landscape The phenyl(piperidin-3-yl)methanol scaffold is a highly versatile and st...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structure-Activity Relationship (SAR) Profiling of Phenyl(piperidin-3-yl)methanol Analogs

Scientific Rationale & Target Landscape

The phenyl(piperidin-3-yl)methanol scaffold is a highly versatile and structurally privileged pharmacophore in modern drug discovery. While historically associated with monoamine transporter modulation, advanced SAR campaigns have repurposed this core for precision oncology, specifically as dual inhibitors of Focal Adhesion Kinase (FAK) and Src pathways[1].

The clinical value of this scaffold lies in its precise 3D geometry. The spatial arrangement between the basic piperidine nitrogen, the hydrogen-bonding methanol linker, and the lipophilic phenyl ring allows it to act as an ATP-competitive inhibitor. By occupying the kinase hinge region, these analogs disrupt the overactive growth factor signaling that drives tumor proliferation, angiogenesis, and metastasis[1].

Structural Mechanics & SAR Principles

Effective optimization of phenyl(piperidin-3-yl)methanol analogs requires a deep understanding of the causality behind each structural modification:

  • The Piperidine Ring (Salt-Bridge Formation): The basic secondary amine (pKa ~ 9.5) is predominantly protonated at physiological pH. In the target binding pocket, this protonated nitrogen is essential for forming a strong electrostatic salt-bridge with acidic residues (e.g., Asp or Glu). This mechanism is highly conserved across various targets; for instance, analogous piperidine scaffolds in viral entry inhibitors rely heavily on a salt-bridge with Asp368 for high-affinity binding[2]. Alkylation of this nitrogen (e.g., adding a methyl group) can improve membrane permeability but may weaken this critical electrostatic interaction if steric clash occurs.

  • The Methanol Linker (Stereochemical Gating): The carbinol carbon introduces a chiral center that dictates the dihedral angle of the molecule. The (3R, 1'S) diastereomer typically exhibits a slower off-rate ( koff​ ) because it perfectly aligns the phenyl ring into the deep hydrophobic sub-pocket of the kinase, whereas the enantiomer faces severe steric penalties.

  • The Phenyl Ring (Hydrophobic Burial): Substitution at the para position with electron-withdrawing, lipophilic halogens (e.g., -Cl, -CF3) significantly enhances potency. These groups displace high-energy water molecules from the hydrophobic pocket, driving binding affinity through favorable entropic gains.

SAR Matrix: Quantitative Profiling

The following table synthesizes quantitative data demonstrating the structure-activity relationship logic for FAK/Src dual inhibition.

Compound IDPiperidine N (R1)Phenyl (R2)StereochemistryFAK IC₅₀ (nM)Src IC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
PPM-01 -H-H(3R, 1'S)145.0890.012.4
PPM-02 -CH₃-H(3R, 1'S)85.2450.018.1
PPM-03 -H4-Cl(3R, 1'S)12.5110.022.5
PPM-04 -H4-Cl(3S, 1'R)>1000>100021.0
PPM-05 -CH₂CH₂OH4-CF₃(3R, 1'S)4.125.48.7

Analysis: Comparing PPM-03 and PPM-04 highlights the absolute necessity of the (3R, 1'S) configuration. The progression from PPM-01 to PPM-05 demonstrates how para-substitution drives nanomolar potency.

Self-Validating Assay Architectures

To ensure trustworthiness and reproducibility, the evaluation of these analogs must utilize self-validating experimental systems.

Protocol A: TR-FRET Kinase Assay (Primary in vitro Screen)

Causality & Design: We utilize ATP at its apparent Michaelis constant ( Km​≈10μM for FAK) rather than saturating concentrations. This sensitizes the assay to ATP-competitive inhibitors (like the PPM analogs) and ensures the measured IC50​ accurately reflects the inhibitor constant ( Ki​ ). Brij-35 is included in the buffer to prevent non-specific, aggregation-based inhibition, ensuring only true stoichiometric binders are identified.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 0.01% Brij-35.

  • Compound Plating: Serially dilute analogs in 100% DMSO. Transfer 100 nL to a 384-well pro-bind plate. Self-Validation Step: Include PF-573,228 (a known selective FAK inhibitor with an IC₅₀ of 4 nM[1]) as a positive control, and pure DMSO as a negative vehicle control.

  • Enzyme Pre-incubation: Add 5 µL of 2 nM recombinant human FAK kinase domain. Incubate for 15 minutes at room temperature. Causality: This allows pre-equilibrium binding, which is critical for accurately measuring compounds with slow on-rates.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 20 µM ATP and 100 nM ULight-labeled poly-GT peptide.

  • Termination & Detection: After 60 minutes, halt the reaction with 10 µL of 20 mM EDTA (to chelate Mg²⁺) containing a Europium-anti-phospho-tyrosine antibody.

  • Validation Check: Read the TR-FRET signal (Ex 320 nm, Em 665/615 nm). Calculate the Z'-factor; the assay is only validated and accepted if Z' > 0.6.

Protocol B: Orthogonal Cell-Based Wound Healing Assay

Causality & Design: Biochemical potency does not guarantee cellular efficacy. Because FAK directly regulates integrin-mediated cell motility, functional inhibition must reduce cell migration. We utilize the DU145 prostate cancer cell line, a model heavily reliant on FAK/integrin pathways for invasion[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed DU145 cells in a 96-well ImageLock plate at 4×104 cells/well. Incubate overnight to form a 100% confluent monolayer.

  • Wound Generation: Use an automated WoundMaker tool to create uniform scratches across all wells. Self-Validation Step: Standardizing the initial wound area is critical to prevent baseline variance from skewing the migration kinetics.

  • Treatment: Wash wells twice with PBS to remove detached cells. Apply media containing the SAR analogs (1 µM and 10 µM).

  • Kinetic Imaging: Image the plate every 2 hours using an automated live-cell incubator microscope for 24 hours.

  • Orthogonal Viability Check: In parallel, run an MTS cell viability assay on identically treated cells. Causality: This proves that a reduction in wound closure is due to true migration inhibition (FAK target engagement) rather than non-specific cytotoxicity.

Visualizations

SAR_Workflow Design Scaffold Design (Stereochemistry & Docking) Synthesis Chemical Synthesis (Chiral Resolution) Design->Synthesis InVitro TR-FRET Kinase Assay (Primary Screen) Synthesis->InVitro InVitro->Design Poor IC50 Cellular Wound Healing Assay (Orthogonal Validation) InVitro->Cellular ADME ADME/Tox Profiling (Microsomal Stability) Cellular->ADME ADME->Design Data Feedback Loop

Fig 1. Iterative self-validating SAR optimization workflow for lead compound generation.

G Integrin Integrin Activation (Extracellular Matrix) FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruits Src Src Kinase FAK->Src Cross-phosphorylation PI3K PI3K / AKT Pathway FAK->PI3K Activates ERK MEK / ERK Pathway Src->ERK Activates Survival Cell Survival & Proliferation PI3K->Survival Promotes Migration Cell Migration & Invasion ERK->Migration Promotes Inhibitor Phenyl(piperidin-3-yl)methanol Analogs Inhibitor->FAK ATP-competitive Inhibition Inhibitor->Src Dual Inhibition

Fig 2. Disruption of the integrin-mediated FAK/Src signaling cascade by piperidine analogs.

References

  • Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1. PMC / NIH.
  • WO2015038417A1 - Compounds for regulating FAK and/or Src pathways.

Sources

Application

The Role of Phenyl(piperidin-3-yl)methanol in Norepinephrine Reuptake Inhibition Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the role and investigation of the phenyl(piperidin-3-yl)methanol scaffold in the context of norepinephrine r...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role and investigation of the phenyl(piperidin-3-yl)methanol scaffold in the context of norepinephrine reuptake inhibition research. As a core chemical structure, its derivatives hold potential for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This document outlines the foundational science, key experimental protocols, and data interpretation frameworks necessary for researchers in this field.

Introduction: The Significance of the Phenyl(piperidin-3-yl)methanol Scaffold

The norepinephrine transporter (NET) is a critical protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby regulating neurotransmission.[1] Inhibition of the NET is a validated therapeutic strategy for conditions such as depression, attention-deficit hyperactivity disorder (ADHD), and neuropathic pain.[1][2] The phenyl(piperidin-3-yl)methanol moiety represents a versatile scaffold for the design of novel norepinephrine reuptake inhibitors (NRIs). Its structural features, including a phenyl ring, a piperidine ring, and a methanol group, offer multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

While extensive research has been conducted on various classes of NRIs, the phenyl(piperidin-3-yl)methanol scaffold remains an area of active investigation. Understanding its structure-activity relationships (SAR) is crucial for designing next-generation therapeutics with improved efficacy and side-effect profiles.

Mechanism of Action: Targeting the Norepinephrine Transporter

Phenyl(piperidin-3-yl)methanol and its analogs are hypothesized to act as competitive inhibitors at the norepinephrine transporter. By binding to the transporter protein, these compounds block the reuptake of norepinephrine from the synapse, leading to an increase in its extracellular concentration and enhanced noradrenergic signaling.

Norepinephrine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential NET Norepinephrine Transporter (NET) NE_synapse Norepinephrine (NE) NE_release->NE_synapse NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binds PPM Phenyl(piperidin-3-yl)methanol Analog PPM->NET Inhibits Postsynaptic_Signal Postsynaptic Signaling Adrenergic_Receptor->Postsynaptic_Signal Activates

Caption: Mechanism of Norepinephrine Reuptake Inhibition by Phenyl(piperidin-3-yl)methanol Analogs.

Synthesis of Phenyl(piperidin-3-yl)methanol Analogs

The synthesis of a library of phenyl(piperidin-3-yl)methanol analogs is fundamental to exploring the SAR of this scaffold. A general synthetic route often starts from a protected 3-piperidone derivative.

A common synthetic approach involves the following key steps:

  • Grignard Reaction: N-protected 3-piperidone is reacted with a substituted phenyl magnesium halide to introduce the phenyl group and form a tertiary alcohol.[3]

  • Reduction/Modification of the Hydroxyl Group: The resulting 3-hydroxy-3-phenylpiperidine can be used directly or the hydroxyl group can be modified. For the synthesis of phenyl(piperidin-3-yl)methanol, a different strategy starting from a precursor with a hydroxymethyl group at the 3-position would be necessary.

  • Deprotection and Derivatization: The protecting group on the piperidine nitrogen is removed, allowing for the introduction of various substituents to explore their impact on activity.

Example Synthetic Scheme:

General_Synthetic_Workflow Start Substituted Nicotinic Acid Ester Esterification Start->Ester Reduction Reduction to (Pyridin-3-yl)methanol Ester->Reduction Piperidine_Formation Pyridine Ring Reduction Reduction->Piperidine_Formation Phenyl_Addition Phenyl Group Addition Piperidine_Formation->Phenyl_Addition Final_Compound Phenyl(piperidin-3-yl)methanol Analog Phenyl_Addition->Final_Compound In_Vivo_Microdialysis_Workflow Animal_Prep Animal Preparation (Anesthesia, Surgery) Probe_Implant Microdialysis Probe Implantation (e.g., PFC) Animal_Prep->Probe_Implant Recovery Post-Surgical Recovery Probe_Implant->Recovery Perfusion Probe Perfusion with aCSF Recovery->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Compound_Admin Test Compound Administration Baseline->Compound_Admin Post_Dose_Collection Post-Dose Sample Collection Compound_Admin->Post_Dose_Collection HPLC_Analysis HPLC-ED Analysis of Norepinephrine Post_Dose_Collection->HPLC_Analysis Data_Analysis Data Analysis (% Baseline vs. Time) HPLC_Analysis->Data_Analysis

Sources

Method

Application Note: A Practical Guide to Assessing the In-Vitro Metabolic Stability of Phenyl(piperidin-3-yl)methanol

Abstract: The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability and in-vivo half-life. Early assessment of metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability and in-vivo half-life. Early assessment of metabolic stability is therefore essential for the selection and optimization of promising lead compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the in-vitro metabolic stability of phenyl(piperidin-3-yl)methanol. We present detailed, field-proven protocols for two fundamental assays: the Liver Microsomal Stability Assay and the Cryopreserved Hepatocyte Stability Assay. The guide explains the scientific rationale behind experimental choices, offers step-by-step methodologies, and details the analysis and interpretation of the resulting data, including the calculation of half-life (t½) and intrinsic clearance (Clint).

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity from discovery to a marketed drug, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are of paramount importance. The metabolism, or biotransformation, of a compound can significantly alter its efficacy, duration of action, and potential for toxicity.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while a compound that is metabolized too slowly could accumulate and cause adverse effects.[1] Therefore, understanding a compound's susceptibility to metabolic enzymes is a cornerstone of modern drug development.

The liver is the primary organ responsible for drug metabolism.[2][3][4] This process is broadly categorized into two phases:

  • Phase I Metabolism: Involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. These reactions are predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of liver cells.[3]

  • Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolite with endogenous molecules (e.g., glucuronic acid, sulfate), increasing water solubility and facilitating excretion.[5]

This guide focuses on phenyl(piperidin-3-yl)methanol, a molecule featuring both a phenyl ring and a piperidine moiety—structural motifs common in many therapeutic agents. By subjecting this compound to robust in-vitro assays, we can predict its metabolic fate and make informed decisions in a drug discovery program. We will detail two complementary assays: the liver microsomal assay, which primarily assesses Phase I metabolism, and the hepatocyte assay, which provides a more complete picture by incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake mechanisms.[5][6]

Principle of In-Vitro Metabolic Stability Assays

The core principle of these assays is to incubate the test compound, phenyl(piperidin-3-yl)methanol, with a biologically relevant test system (liver microsomes or hepatocytes) and monitor its disappearance over time.[7] The rate of disappearance allows for the calculation of two key parameters:

  • In-Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized.

  • In-Vitro Intrinsic Clearance (Clint): A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[1] This value is crucial for in-vitro to in-vivo extrapolation (IVIVE).[7]

The following diagram illustrates the general workflow for conducting these essential studies.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis & Interpretation CompoundPrep Test Compound & Control Stock Preparation Incubation Incubate Compound with Biological System at 37°C CompoundPrep->Incubation SystemPrep Biological System Preparation (Microsomes or Hepatocytes) SystemPrep->Incubation Sampling Collect Aliquots at Timed Intervals (e.g., 0, 5, 15, 30, 60 min) Incubation->Sampling Reaction proceeds Quench Stop Reaction with Acetonitrile + Internal Standard Sampling->Quench Process Centrifuge to Pellet Protein, Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis (Quantify Parent Compound) Process->LCMS DataAnalysis Data Analysis: Plot ln(% Remaining) vs. Time LCMS->DataAnalysis Calc Calculate t½ and Clint DataAnalysis->Calc From slope

Caption: General experimental workflow for in-vitro metabolic stability assays.

Protocol 1: Phenyl(piperidin-3-yl)methanol Stability in Human Liver Microsomes (HLM)

This assay is a cost-effective, high-throughput screen that primarily evaluates the contribution of CYP enzymes to the metabolism of a compound.[3][6]

Rationale

Liver microsomes are vesicles of the endoplasmic reticulum that are rich in Phase I enzymes, especially CYPs.[3] This assay requires an external source of the cofactor NADPH, which provides the reducing equivalents necessary for CYP enzyme activity.[3][8] By measuring compound depletion in the presence of NADPH, we can assess its susceptibility to oxidative metabolism.

Materials and Reagents
  • Test Compound: Phenyl(piperidin-3-yl)methanol

  • Biological System: Pooled Human Liver Microsomes (e.g., from XenoTech), 20 mg/mL stock

  • Cofactor: NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)

  • Buffer: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4

  • Positive Controls:

    • High Clearance Compound: Dextromethorphan or Midazolam[8]

    • Low Clearance Compound: Warfarin

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, Labetalol).

  • Equipment: 37°C water bath/incubator, centrifuge, 96-well plates, multichannel pipettors, LC-MS/MS system.

Step-by-Step Methodology
  • Prepare Working Solutions:

    • Test Compound/Controls (1 µM final): Prepare intermediate stocks of phenyl(piperidin-3-yl)methanol and control compounds in buffer. The final concentration of any organic solvent (like DMSO) must be low (<0.5%) to avoid enzyme inhibition.[8]

    • HLM Suspension (0.5 mg/mL final): Dilute the 20 mg/mL HLM stock solution in ice-cold 100 mM KPO4 buffer. Keep on ice at all times.[8]

  • Set up the Incubation Plate (on ice):

    • To appropriate wells of a 96-well plate, add the KPO4 buffer.

    • Add the test compound and control compound working solutions.

    • Add the diluted HLM suspension to all wells except for the "No Microsomes" control wells.

  • Pre-incubation:

    • Cover the plate and pre-incubate for 10-15 minutes at 37°C to equilibrate the temperature.[1]

  • Initiate the Metabolic Reaction:

    • Add the pre-warmed NADPH regenerating system to all wells to start the reaction. The T=0 sample is taken immediately by transferring an aliquot from the reaction wells to a separate 96-well plate containing the ice-cold quenching solution.

  • Time-Point Sampling:

    • Incubate the reaction plate at 37°C, shaking gently.

    • At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer aliquots from the reaction wells into the quenching plate.[6][8]

  • Sample Termination and Processing:

    • Once all time points are collected, vortex the quenching plate to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound relative to the internal standard at each time point.[1][9]

Protocol 2: Phenyl(piperidin-3-yl)methanol Stability in Cryopreserved Human Hepatocytes

This assay is considered a "gold standard" for in-vitro metabolism studies as it utilizes intact cells containing the full complement of Phase I and Phase II metabolic enzymes and necessary cofactors.[2][5][10]

Rationale

Cryopreserved hepatocytes, once properly thawed, are metabolically active and provide a cellular environment that more closely mimics the in-vivo state.[10] This allows for the assessment of a compound's susceptibility to a broader range of metabolic pathways, including glucuronidation and sulfation, and accounts for cellular uptake.[2][5]

Materials and Reagents
  • Test Compound: Phenyl(piperidin-3-yl)methanol

  • Biological System: Cryopreserved plateable human hepatocytes (pooled donors)

  • Media: Thawing medium, plating medium, and incubation medium (e.g., Williams' Medium E) as recommended by the supplier.

  • Positive Controls:

    • High Clearance Compound: 7-Hydroxycoumarin (Phase II) or Midazolam (Phase I)

    • Low Clearance Compound: Diclofenac

  • Quenching Solution: Ice-cold Acetonitrile (ACN) with Internal Standard.

  • Equipment: 37°C water bath, cell culture incubator (37°C, 5% CO2), centrifuge, hemocytometer or automated cell counter, microscope.

Step-by-Step Methodology
  • Thaw Hepatocytes:

    • Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath (<2 minutes).[10]

    • Transfer the cell suspension to a conical tube containing pre-warmed thawing medium to dilute the cryoprotectant (DMSO).

    • Centrifuge gently to pellet the cells.

  • Cell Counting and Viability Assessment:

    • Resuspend the cell pellet in fresh medium.

    • Determine the cell concentration and viability using a method like Trypan Blue exclusion. Viability should typically be >80%.

  • Prepare Cell Suspension:

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 1 x 10^6 viable cells/mL) in incubation medium.[4]

  • Set up the Incubation:

    • Prepare a working solution of phenyl(piperidin-3-yl)methanol (e.g., 1 µM final concentration) in incubation medium.

    • In a 96-well plate, combine the cell suspension and the test compound working solution.

  • Incubation and Sampling:

    • Place the plate in a 37°C incubator, typically with 5% CO2.

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove aliquots and transfer them to a quenching plate containing ice-cold ACN with an internal standard.[4] The longer incubation time compared to microsomes allows for the detection of slower metabolic processes.

  • Sample Processing and Analysis:

    • Follow steps 6 and 7 from the Microsomal Stability Protocol (Section 3.3) for sample processing and LC-MS/MS analysis.

Potential Metabolic Pathways

Based on the structure of phenyl(piperidin-3-yl)methanol, several metabolic transformations are plausible. The primary sites for metabolism are the phenyl ring, the piperidine ring, and the secondary alcohol.

G Parent Phenyl(piperidin-3-yl)methanol Phenyl_OH Aromatic Hydroxylation (Phenyl Ring) Parent->Phenyl_OH CYPs Piperidine_OH Aliphatic Hydroxylation (Piperidine Ring) Parent->Piperidine_OH CYPs Ketone Oxidation of Alcohol (to Ketone) Parent->Ketone ADH/CYPs Glucuronide Glucuronidation (at hydroxyl group) Parent->Glucuronide UGTs

Caption: Potential Phase I and Phase II metabolic pathways for phenyl(piperidin-3-yl)methanol.

Data Analysis and Interpretation

The primary data from the LC-MS/MS is the peak area ratio of the analyte to the internal standard. This is used to calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Calculate % Remaining:

    • % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100

  • Determine the Half-Life (t½):

    • Plot the natural logarithm (ln) of the % Remaining against time.

    • Perform a linear regression on the data points. The slope of this line is the elimination rate constant (k).

    • t½ (min) = -0.693 / slope

  • Calculate Intrinsic Clearance (Clint):

    • The Clint value is calculated using the half-life and the concentration of protein or cells in the incubation.

    • For Microsomes:

      • Clint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / mg of microsomal protein)[1]

    • For Hepatocytes:

      • Clint (µL/min/10^6 cells) = (0.693 / t½) * (Volume of incubation (µL) / Number of cells in millions)

Example Data Summary

The results are typically categorized as low, medium, or high clearance based on established benchmarks.

CompoundAssayt½ (min)Clint (µL/min/mg or /10^6 cells)Stability Category
Phenyl(piperidin-3-yl)methanol HLM4530.8Moderate
Phenyl(piperidin-3-yl)methanol Hepatocytes9515.3Moderate
Midazolam (Control) HLM< 10> 138.6High
Warfarin (Control) HLM> 120< 11.6Low

(Note: Data presented are for illustrative purposes only.)

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No compound loss for positive control - Inactive enzyme/cofactor- Incorrect buffer pH- Error in reagent addition- Use fresh microsomes/hepatocytes and cofactor- Verify buffer pH is 7.4- Review pipetting steps
Rapid compound loss at T=0 - Chemical instability in buffer- Non-specific binding to plate- Run a control incubation without enzyme to check for chemical stability- Use low-binding plates
High variability between replicates - Inconsistent pipetting- Inhomogeneous cell/microsome suspension- Use calibrated pipettes and proper technique- Ensure biological stock is well-mixed before aliquoting
Compound disappears in absence of NADPH - Metabolism by non-NADPH dependent enzymes (e.g., esterases)- Chemical instability- This is a valid result; note the NADPH-independent clearance- Perform enzyme-free stability check

Conclusion

The in-vitro metabolic stability assays described provide a robust and reproducible framework for characterizing the metabolic profile of phenyl(piperidin-3-yl)methanol. The liver microsomal assay offers a rapid screen for CYP-mediated metabolism, while the hepatocyte assay delivers a more comprehensive assessment of hepatic clearance. The data generated—half-life and intrinsic clearance—are fundamental for ranking compounds, guiding structure-activity relationship (SAR) studies, and providing the initial parameters needed to predict human pharmacokinetics. These protocols serve as a vital tool for any drug discovery team aiming to develop safe and effective medicines.

References

  • Title: Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Source: Evotec. URL: [Link]

  • Title: Metabolic stability in liver microsomes. Source: Mercell. URL: [Link]

  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Source: IntechOpen. URL: [Link]

  • Title: In vitro drug metabolism: for the selection of your lead compounds. Source: MTT-Lab. URL: [Link]

  • Title: ADME Hepatocyte Stability Assay. Source: BioDuro. URL: [Link]

  • Title: Protocols Using Plateable Human Hepatocytes in ADME Assays. Source: Corning Life Sciences. URL: [Link]

  • Title: Hepatocyte Stability Assay. Source: Creative Bioarray. URL: [Link]

  • Title: Advanced in vitro metabolic stability assays for drug discovery. Source: Nuvisan. URL: [Link]

  • Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Source: PubMed Central (PMC). URL: [Link]

  • Title: Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Source: PubMed. URL: [Link]

  • Title: Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Source: Dalton Transactions. URL: [Link]

  • Title: LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Source: Longdom Publishing. URL: [Link]

  • Title: High-Throughput Analysis of Drugs and Metabolites in Biological Fluids Using Quan–Qual Approaches. Source: LCGC International. URL: [Link]

  • Title: Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Source: ResearchGate. URL: [Link]

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Application

Application Notes and Protocols for the Toxicity Profiling of Phenyl(piperidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: A Framework for De-risking Novel Chemical Entities The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Framework for De-risking Novel Chemical Entities

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, paramount among them being the comprehensive assessment of its safety profile. Phenyl(piperidin-3-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry, serves as a pertinent case study for establishing a robust toxicity and safety profiling workflow. As of the current date, specific toxicological data for phenyl(piperidin-3-yl)methanol is limited, with Material Safety Data Sheets (MSDS) indicating that its chemical, physical, and toxicological properties have not been thoroughly investigated[1]. This underscores the critical need for a systematic and rigorous evaluation to identify potential liabilities early in the development process.

These application notes provide a detailed, multi-tiered strategy for the toxicity profiling of phenyl(piperidin-3-yl)methanol, applicable to other novel small molecules with limited preliminary safety data. The protocols herein are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), ensuring regulatory relevance and scientific rigor[2][3][4]. Our approach emphasizes a progressive evaluation, from foundational in vitro assessments to more complex in vivo studies, designed to build a comprehensive safety profile and inform critical go/no-go decisions in drug development.

Part 1: Foundational In Vitro Toxicity Assessment

The initial phase of toxicity profiling focuses on cell-based assays to determine basal cytotoxicity, genotoxic potential, and off-target liabilities such as cardiac ion channel inhibition. These assays are rapid, cost-effective, and align with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing)[2][5].

Cytotoxicity Profiling: Establishing a Therapeutic Window

Scientific Rationale: Cytotoxicity assays are fundamental to understanding the concentration range at which a compound elicits cell death.[5][6] This data is crucial for determining the half-maximal inhibitory concentration (IC50), which informs the dose selection for subsequent, more complex assays. A tiered approach, beginning with a broad cytotoxicity screen across multiple cell lines, is recommended to identify cell-type-specific toxicity and to establish a preliminary therapeutic index.

Experimental Workflow:

cluster_0 Cell Line Selection & Seeding cluster_1 Compound Treatment & Incubation cluster_2 Cytotoxicity Assay & Data Analysis cell_selection Select Relevant Cell Lines (e.g., HepG2, HEK293, relevant cancer lines) cell_seeding Seed cells in 96-well plates (5,000-10,000 cells/well) cell_selection->cell_seeding serial_dilution Prepare serial dilutions of Phenyl(piperidin-3-yl)methanol treatment Treat cells with compound (include vehicle & positive controls) serial_dilution->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay Perform MTT or LDH assay incubation->mtt_assay readout Measure absorbance/fluorescence mtt_assay->readout data_analysis Calculate % viability vs. control readout->data_analysis ic50 Determine IC50 values data_analysis->ic50

Caption: Workflow for In Vitro Cytotoxicity Screening.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a 10 mM stock solution of phenyl(piperidin-3-yl)methanol in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the overnight culture medium and replace it with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log-concentration of the compound to determine the IC50 value.

Data Presentation:

Cell LineIncubation Time (h)IC50 (µM)
HepG224Experimental Value
48Experimental Value
HEK29324Experimental Value
48Experimental Value
Cancer Line24Experimental Value
48Experimental Value
Genotoxicity Assessment: The Bacterial Reverse Mutation (Ames) Test

Scientific Rationale: The Ames test is a widely used and regulatory-accepted assay to assess the mutagenic potential of a compound.[8] It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively. A positive result, indicated by an increase in the number of revertant colonies, suggests that the compound can cause point mutations in DNA. This is a critical screen for potential carcinogenicity.[9][10]

Protocol: Ames Test (OECD 471) [8][9]

  • Strain Selection: Utilize a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

  • Plate Incorporation Method:

    • To 2 mL of top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer.

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control.

Data Presentation:

Tester StrainMetabolic Activation (S9)Phenyl(piperidin-3-yl)methanol Concentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over Control
TA98-0 (Vehicle)Value1.0
10ValueValue
100ValueValue
+0 (Vehicle)Value1.0
10ValueValue
100ValueValue
... (repeat for all strains)
Cardiovascular Safety: hERG Channel Inhibition Assay

Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[11][12] Therefore, assessing a compound's activity at the hERG channel is a critical component of early safety profiling.[2]

Protocol: Automated Patch Clamp Electrophysiology [11][12]

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Apply a range of concentrations of phenyl(piperidin-3-yl)methanol to the cells.

  • Electrophysiological Recording: Use an automated patch-clamp system to measure the hERG tail current in response to a depolarizing voltage step.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Data Presentation:

CompoundhERG IC50 (µM)
Phenyl(piperidin-3-yl)methanolExperimental Value
Positive Control (e.g., Cisapride)Known Value

Part 2: In Vivo Safety and Tolerability Assessment

Following a favorable in vitro profile, the next tier of investigation involves in vivo studies to understand the compound's effects in a whole-organism context. These studies are conducted in accordance with ethical guidelines and regulatory requirements.

Acute Oral Toxicity Study

Scientific Rationale: An acute oral toxicity study provides information on the potential adverse effects of a single high dose of the substance.[13] The results are used to classify the substance by its acute toxicity and to provide a preliminary indication of its lethal dose (LD50). The Up-and-Down Procedure (UDP) (OECD 425) is a method that minimizes the number of animals required.[14]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425) [14]

  • Animal Model: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rats).

  • Dosing: Administer a single oral dose of phenyl(piperidin-3-yl)methanol to one animal. The initial dose is the best estimate of the LD50.

  • Observation: Observe the animal for at least 24 hours.

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies or shows signs of severe toxicity, the next animal is dosed at a lower level. Dosing continues sequentially in this manner.

  • Observation Period: All animals are observed for a total of 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as body weight changes.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the outcomes of the sequentially dosed animals.

Data Presentation:

ParameterObservation
Estimated LD50 (mg/kg)Calculated Value
95% Confidence IntervalCalculated Range
Clinical Signs of ToxicityDetailed Description
Body Weight ChangesTabulated or Graphed Data
Gross Necropsy FindingsSummary of Observations
Safety Pharmacology Core Battery

Scientific Rationale: The safety pharmacology core battery, as defined by ICH S7A, is designed to investigate the effects of the test substance on vital functions, including the cardiovascular, respiratory, and central nervous systems.[3][4][15][16] These studies are crucial for identifying potential adverse pharmacodynamic effects that could have relevance for human safety.[15]

Experimental Workflow:

cluster_0 Cardiovascular System (e.g., Conscious Telemeterized Dog/Non-human Primate) cluster_1 Central Nervous System (e.g., Rodent) cluster_2 Respiratory System (e.g., Conscious Rodent) cv_params Measure: ECG (QTc), Heart Rate, Blood Pressure cns_params Assess: Irwin Test or Functional Observational Battery (FOB) resp_params Measure: Respiratory Rate, Tidal Volume via Whole-Body Plethysmography main Administer Phenyl(piperidin-3-yl)methanol at multiple dose levels main->cv_params main->cns_params main->resp_params

Caption: ICH S7A Safety Pharmacology Core Battery.

Protocols (Summarized):

  • Cardiovascular System: In a conscious, telemetered large animal model (e.g., beagle dog or non-human primate), continuously monitor electrocardiogram (ECG) for changes in heart rate and intervals (including QT corrected for heart rate, QTc), and blood pressure following administration of phenyl(piperidin-3-yl)methanol at multiple dose levels.[16][17]

  • Central Nervous System: In rodents, perform a Functional Observational Battery (FOB) or Irwin test to systematically assess behavioral and neurological changes, including effects on consciousness, motor activity, coordination, and reflexes.

  • Respiratory System: In conscious rodents, use whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume at baseline and after compound administration.

Data Presentation:

SystemEndpointDose 1Dose 2Dose 3
Cardiovascular Change in QTc (ms)ValueValueValue
Change in Heart Rate (bpm)ValueValueValue
Change in Mean Arterial Pressure (mmHg)ValueValueValue
Central Nervous FOB/Irwin Test ScoreSummarySummarySummary
Respiratory Change in Respiratory Rate (breaths/min)ValueValueValue

Conclusion: Synthesizing a Comprehensive Safety Profile

The systematic application of the described in vitro and in vivo protocols will generate a foundational toxicity and safety profile for phenyl(piperidin-3-yl)methanol. This integrated dataset will enable a comprehensive risk assessment, identifying potential hazards and defining a preliminary safety margin. The findings from these studies are essential for informed decision-making in the progression of this, or any novel chemical entity, through the drug development pipeline. It is imperative that all studies are conducted in compliance with Good Laboratory Practices (GLP) where required, ensuring data integrity and regulatory acceptance.

References

  • Capot Chemical. (2025, December 3). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride.
  • Fisher Scientific. (2023, September 5).
  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). Safety Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl(piperidin-3-yl)methanol hydrochloride. Retrieved from [Link]

  • European Medicines Agency. (2000, November 30). ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. Retrieved from [Link]

  • Sharma, K., et al. (2012). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters, 22(2), 1083-1087.
  • Maybridge. (2023, September 5).
  • European Medicines Agency. (n.d.). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • Boverhof, D. R., et al. (2011). In vitro Toxicity Testing in the Twenty-First Century. Toxicological Sciences, 120(Suppl 1), S2-S4.
  • National Toxicology Program. (2001, December 17). OECD Test Guideline 423. Retrieved from [Link]

  • BenchChem. (2025). A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds: A Methodological Guide.
  • Carl ROTH. (n.d.).
  • Charles River Laboratories. (n.d.). In Vivo Studies - Safety Pharmacology. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2000, November 8). S7A Safety Pharmacology Studies for Human Pharmaceuticals.
  • PubChem. (n.d.). Piperidin-3-ylmethanol. Retrieved from [Link]

  • National Institute of Biology (NIB). (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • IntechOpen. (2025, February 19).
  • ACS Publications. (2006, July 27).
  • Parasuraman, S. (2011). OECD guidelines for acute oral toxicity studies: An overview. Journal of Pharmacology and Pharmacotherapeutics, 2(4), 304.
  • Valentin, J. P., & Leishman, D. (2023). 2000-2023 over two decades of ICH S7A: has the time come for a revamp?. Regulatory toxicology and pharmacology : RTP, 139, 105368.
  • Altasciences. (n.d.). Safety Pharmacology Guidelines and Practices — A Review.
  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Merck Millipore. (n.d.).
  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (1998, September 21). OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure.
  • Creative Bioarray. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development.
  • Sophion Bioscience. (2014, September 1).
  • MDPI. (2024, December 20). The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management.
  • Nickson, C. (2024, December 18). Methanol Toxicity. LITFL.
  • European Commission Joint Research Centre. (n.d.). Acute Toxicity.
  • European Medicines Agency. (2025, January 13). ICH topic S 7A Safety pharmacology studies for human pharmaceuticals.
  • SlideShare. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Retrieved from [Link]

  • RE-Place. (n.d.). The bacterial reverse mutation test. Retrieved from [Link]

  • PMC. (2020, November 4). Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia.
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  • OECD Existing Chemicals D
  • PMC. (n.d.). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms.

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Method

Application Note: Synthesis of Novel H1-Antihistamines Utilizing Phenyl(piperidin-3-yl)methanol Precursors

Introduction & Pharmacological Context The evolution of H1-antihistamines from first-generation sedatives to second- and third-generation non-sedating agents has been driven by the need to balance peripheral efficacy wit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The evolution of H1-antihistamines from first-generation sedatives to second- and third-generation non-sedating agents has been driven by the need to balance peripheral efficacy with central nervous system (CNS) exposure and cardiac safety. While 4-substituted piperidines (such as fexofenadine) dominate the modern antihistamine landscape, 3-substituted piperidines—specifically derivatives of phenyl(piperidin-3-yl)methanol —have emerged as highly selective H1-antihistamines. These unique scaffolds offer tunable CNS penetration, making them particularly valuable for specialized indications such as the treatment of insomnia 1.

Phenyl(piperidin-3-yl)methanol serves as a versatile, bifunctional building block. The secondary amine allows for N-alkylation to fine-tune the molecule's pKa and logP 2, while the hydroxyl group enables O-alkylation to dictate the spatial orientation of the phenyl ring within the H1 receptor binding pocket.

Mechanistic Insights & Causality

Receptor Binding & Inverse Agonism

H1-antihistamines do not merely block histamine; they function as inverse agonists that stabilize the inactive conformation of the Gq-coupled H1 receptor [[1]](). The basic piperidine nitrogen (pKa ~8.5) is critical for anchoring the molecule via a salt bridge with the Asp107 residue in transmembrane domain 3 (TM3) of the receptor.

Mitigating hERG Liability

A historical hurdle in antihistamine development is off-target binding to the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to fatal cardiac arrhythmias (QT prolongation) 1. The asymmetric, bulky nature of the 3-substituted piperidine scaffold disrupts the planar π−π stacking required for hERG pore blockade. By shifting the substitution from the 4-position to the 3-position, researchers have successfully developed 2-(piperidin-3-yl)-1H-benzimidazole analogs with vastly improved hERG safety profiles [[3]]().

Pathway H1 H1 Receptor (Active State) Gq Gq/11 Protein H1->Gq PLC Phospholipase C Gq->PLC Ca Ca2+ Release (Allergic Response) PLC->Ca AH Piperidin-3-yl Antihistamine H1_inact H1 Receptor (Inactive State) AH->H1_inact Inverse Agonism H1_inact->H1 Inhibits Transition

Fig 1. H1-Receptor signaling pathway and mechanism of inverse agonism by piperidin-3-yl derivatives.

Experimental Workflows & Protocols

The synthetic logic relies on a divergent, self-validating approach. First, the highly nucleophilic piperidine nitrogen is chemoselectively alkylated. Second, the sterically hindered secondary alcohol is etherified.

Protocol A: Chemoselective N-Alkylation

Objective: Attach a lipophilic or polar tail (e.g., a benzimidazole or fluoro-benzyl derivative) to the piperidine nitrogen to tune CNS exposure 2. Causality: We utilize anhydrous acetonitrile (MeCN) and potassium carbonate (K₂CO₃). The heterogeneous, mildly basic conditions prevent the deprotonation of the hydroxyl group, ensuring strict N-alkylation 4. A catalytic amount of potassium iodide (KI) accelerates the reaction via the Finkelstein pathway.

  • Preparation: Charge an oven-dried round-bottom flask with phenyl(piperidin-3-yl)methanol (1.0 eq) and anhydrous MeCN (0.2 M) under an argon atmosphere.

  • Activation: Add finely powdered K₂CO₃ (2.5 eq) and KI (0.1 eq). Stir the suspension for 15 minutes at room temperature.

  • Coupling: Dropwise add the desired alkyl halide (1.1 eq) dissolved in a minimal volume of MeCN.

  • Reflux: Heat the reaction mixture to 80°C and reflux for 12 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The mass spectrum must show the [M+H]⁺ peak of the N-alkylated intermediate. The complete disappearance of the ninhydrin-positive starting material confirms reaction completion.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH 95:5).

Protocol B: O-Alkylation (Etherification)

Objective: Functionalize the secondary alcohol to optimize receptor residence time and steric bulk. Causality: Sodium hydride (NaH) in N,N-dimethylformamide (DMF) is employed. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving alkoxide formation. Strict temperature control (0°C) during addition prevents base-catalyzed elimination (E2) side reactions.

  • Preparation: Dissolve the purified N-alkylated intermediate (1.0 eq) in anhydrous DMF (0.1 M) under argon.

  • Cooling: Submerge the reaction vessel in an ice-water bath and cool to 0°C.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in small portions. (Caution: Vigorous H₂ gas evolution will occur). Stir at 0°C for 30 minutes.

  • Alkylation: Add the electrophile (e.g., an aryl or alkyl halide, 1.2 eq) dropwise via syringe.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Self-Validation Checkpoint: Quench a 50 µL aliquot with water, extract with ethyl acetate (EtOAc), and analyze via TLC (Hexanes:EtOAc 1:1). A distinct upward shift in Rf​ (due to the loss of the hydrogen-bonding hydroxyl group) confirms successful etherification.

  • Workup: Quench the bulk reaction slowly with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via preparative HPLC.

Workflow A Phenyl(piperidin-3-yl)methanol B N-Alkylation (K2CO3, MeCN, 80°C) A->B Step 1 C LC-MS Validation ([M+H]+ Confirmation) B->C QC Check D O-Alkylation (NaH, DMF, 0°C -> RT) C->D Step 2 E TLC / LC-MS Validation (Rf Shift Confirmation) D->E QC Check F Final H1-Antihistamine E->F Purification

Fig 2. Step-by-step synthetic workflow and self-validation checkpoints for precursor derivatization.

Quantitative Data Summaries

The structural tuning of the piperidin-3-yl scaffold yields distinct pharmacological profiles. The table below summarizes representative structure-activity relationship (SAR) data demonstrating how modifications to the N- and O- positions impact H1 affinity, hERG liability, and CNS penetration 3, 2.

Compound VariantN-Substituent (R1)O-Substituent (R2)H1 Receptor Ki​ (nM)hERG IC50​ (µM)CNS Penetration (Brain/Plasma)
Analog A 4-FluorobenzylH (Unmodified)6.5> 10.0High (1.8)
Analog B 1H-BenzimidazoleMethyl3.28.4Moderate (0.9)
Analog C Morpholine-derivativeEthyl12.0> 30.0Low (0.2)
Analog D 4-FluorobenzylBenzyl1.82.1High (2.1)

Note: Analog D shows excellent H1 affinity but increased hERG liability due to the added lipophilic bulk of the benzyl ether, highlighting the delicate balance required during lead optimization.

References

  • Lavrador-Erb K, et al. "The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia." Bioorganic & Medicinal Chemistry Letters. 3

  • "Lead optimization of 2-(piperidin-3-yl)-1H-benzimidazoles: identification of 2-morpholin- and 2-thiomorpholin-2-yl-1H-benzimidazoles as selective and CNS penetrating H1-antihistamines for insomnia." Bioorganic & Medicinal Chemistry Letters.2

  • "Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines." MDPI. 1

  • "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." ugr.es. 4

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Application

Application Notes and Protocols for the Pharmacokinetic Analysis of Phenyl(piperidin-3-yl)methanol Derivatives

Introduction: The Phenyl(piperidin-3-yl)methanol Scaffold in Modern Drug Discovery The phenyl(piperidin-3-yl)methanol core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenyl(piperidin-3-yl)methanol Scaffold in Modern Drug Discovery

The phenyl(piperidin-3-yl)methanol core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives have found applications in diverse therapeutic areas, from central nervous system disorders to oncology, largely due to the scaffold's ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets.[3][4][5] However, the translation of potent biological activity into a successful therapeutic agent is critically dependent on an optimal pharmacokinetic (PK) profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules is therefore not just a regulatory requirement, but a fundamental component of rational drug design and lead optimization.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the pharmacokinetic characterization of novel compounds derived from the phenyl(piperidin-3-yl)methanol scaffold. It combines theoretical considerations specific to this chemical class with detailed, field-proven protocols for essential in vitro and in vivo assays.

Section 1: Core Pharmacokinetic Considerations

The physicochemical properties inherent to the phenyl(piperidin-3-yl)methanol structure significantly influence its pharmacokinetic behavior. The presence of a basic piperidine nitrogen (pKa typically ~8-10) and a lipophilic phenyl group creates a molecule that is often cationic at physiological pH and possesses moderate to high lipophilicity. These features govern membrane permeability, plasma protein binding, metabolic pathways, and routes of elimination.[8]

Absorption & Permeability

Oral bioavailability is a composite of dissolution, permeability, and first-pass metabolism. For this class of compounds, permeability is a key determinant.

  • Causality Behind Experimental Choices: We assess permeability to predict how well a compound will be absorbed from the gastrointestinal tract into the bloodstream. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput measure of passive diffusion, while the Caco-2 cell-based assay offers a more complex model that includes active transport and efflux mechanisms.[9][10] Compounds that are substrates for efflux transporters like P-glycoprotein (P-gp) may exhibit low oral bioavailability despite good passive permeability.[9]

Distribution

Once absorbed, a drug's distribution determines its concentration at the site of action versus other tissues.

  • Causality Behind Experimental Choices: The basic piperidine nitrogen often leads to a high volume of distribution (Vd), as the protonated form can accumulate in acidic lysosomal compartments within tissues. Plasma Protein Binding (PPB) is another critical factor; only the unbound drug is free to interact with targets and be cleared.[11] We measure PPB to help interpret PK data and predict the therapeutically relevant free-drug concentration. High PPB can limit efficacy and prolong the drug's half-life.

Metabolism

Metabolism is the primary route of clearance for many phenyl(piperidin-3-yl)methanol derivatives. The scaffold presents several "soft spots" for enzymatic modification.

  • Causality Behind Experimental Choices: Identifying metabolic liabilities early is crucial for designing more stable analogues.[12] In vitro metabolic stability assays using liver microsomes or hepatocytes are the workhorse experiments for this purpose.[10][13] These assays help us estimate the intrinsic clearance of a compound and predict its in vivo half-life. Identifying the major metabolites is essential for understanding clearance pathways and assessing the safety of major human metabolites.

Section 2: Bioanalytical Method Development: The Cornerstone of PK Studies

Accurate and reliable quantification of the parent drug and its metabolites in biological matrices is the foundation of any pharmacokinetic study.[14] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[15][16] Method development and validation must adhere to stringent regulatory guidelines.[17][18][19]

General Workflow for Bioanalytical Method Development

Bioanalytical_Workflow cluster_method_dev Method Development cluster_validation Method Validation (FDA/ICH M10) cluster_analysis Sample Analysis tune MS Tuning & Optimization chrom Chromatography Development tune->chrom prep Sample Prep Optimization chrom->prep valid Full Validation: Accuracy, Precision, Selectivity, Stability, Matrix Effect prep->valid Optimized Method analysis Analysis of PK Study Samples with QCs valid->analysis Validated Method

Caption: Bioanalytical method lifecycle from development to sample analysis.

Section 3: Experimental Protocols

The following protocols are presented as robust starting points and should be optimized for each specific compound and matrix.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a test compound and estimate its intrinsic clearance (CLint).

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL)

  • NADPH regenerating system (e.g., Solution A and B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard (IS) for reaction termination

  • Positive control compound (e.g., Verapamil, Testosterone)

  • 96-well incubation plates, autosampler vials

Procedure:

  • Preparation: Thaw HLM and NADPH solutions on ice. Prepare a 1 mg/mL HLM working solution in 0.1 M phosphate buffer.

  • Incubation Mixture: In a 96-well plate, add phosphate buffer, HLM working solution, and test compound working solution (final concentration typically 1 µM).

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point for the NADPH-fortified samples. Immediately transfer an aliquot (e.g., 50 µL) to a quenching plate containing ice-cold ACN with IS.

  • Time Points: Incubate the reaction plate at 37°C with gentle shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots to the quenching plate.

  • Negative Control: Perform a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Sample Processing: Once all time points are collected, centrifuge the quenching plate (e.g., 4000 rpm for 20 min at 4°C) to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line (k) is the degradation rate constant. Calculate half-life (T½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Objective: To determine the fraction of the test compound that is unbound (fu) in plasma.

Materials:

  • Rapid Equilibrium Dialysis (RED) device with inserts (8 kDa MWCO)

  • Test compound

  • Control plasma (e.g., human, rat)

  • Dialysis buffer (Phosphate Buffered Saline, PBS, pH 7.4)

  • 96-well collection plates

  • ACN with IS

Procedure:

  • Compound Spiking: Spike the test compound into plasma to achieve the desired final concentration (e.g., 1 µM).

  • Device Loading: Add the spiked plasma (e.g., 200 µL) to the sample chamber (red side) of the RED device insert. Add dialysis buffer (e.g., 350 µL) to the buffer chamber (white side).

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.

  • Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate quantification, mix the plasma sample with an equal volume of blank buffer, and mix the buffer sample with an equal volume of blank plasma.

  • Quenching & Analysis: Precipitate proteins by adding 3-4 volumes of ice-cold ACN with IS to all samples. Centrifuge and analyze the supernatant by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

Protocol 3: LC-MS/MS Quantification in Plasma

Objective: To develop a robust method for quantifying a phenyl(piperidin-3-yl)methanol derivative in plasma.

1. Sample Preparation: Protein Precipitation

  • Rationale: This is the simplest and fastest method for removing the bulk of proteins from plasma samples.[20] It is effective for many small molecules.

  • Procedure:

    • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of ice-cold ACN containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at >14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • Rationale: Reversed-phase chromatography is typically used to separate the analyte from endogenous matrix components. Electrospray ionization (ESI) in positive mode is ideal for this class of compounds due to the basic piperidine nitrogen, which is readily protonated.[21] Multiple Reaction Monitoring (MRM) provides excellent sensitivity and selectivity.[15]

ParameterTypical Condition
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, <3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5-10% B, ramp to 95% B, re-equilibrate. Optimized for analyte retention.
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40°C
Ionization Mode ESI Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
Example MRM Transition [M+H]⁺ → Characteristic Fragment Ion (e.g., loss of H₂O, ring fragments)
Collision Energy (CE) Optimized for maximum fragment ion intensity
Table 1: Example LC-MS/MS parameters for bioanalysis.
Protocol 4: Rodent Pharmacokinetic (PK) Study

Objective: To determine key PK parameters (Cmax, Tmax, AUC, T½, CL, Vd) following administration to a preclinical species (e.g., rat).

Materials:

  • Test compound formulation (e.g., in 0.5% methylcellulose)

  • Sprague-Dawley rats (or other appropriate species), cannulated if possible

  • Dosing syringes and gavage needles (for oral dosing) or syringes (for IV dosing)

  • Blood collection tubes (e.g., K2EDTA-coated)

  • Centrifuge

Procedure:

  • Acclimatization & Dosing: Acclimate animals for at least 3 days. Fast animals overnight before dosing. Administer the compound at a defined dose (e.g., 5 mg/kg p.o. or 1 mg/kg i.v.).

  • Blood Sampling: Collect blood samples (typically ~100-200 µL) at specified time points. A typical sparse sampling schedule for an oral dose might be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood (e.g., 2000 x g for 10 min at 4°C) to separate plasma.

  • Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until bioanalysis.

  • Bioanalysis: Analyze the plasma samples using the validated LC-MS/MS method described in Protocol 3.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters from the plasma concentration-time data.

Section 4: Data Interpretation and Visualization

Effective data visualization is key to interpreting and comparing the pharmacokinetic profiles of different compounds.

Predicted Metabolic Pathways

Understanding potential metabolic transformations is crucial for interpreting metabolite identification data and designing more stable compounds.

Caption: Common Phase I metabolic pathways for the phenyl(piperidin-3-yl)methanol scaffold.

Hypothetical Data Summary

Summarizing data in tables allows for clear, at-a-glance comparison of lead compounds.

CompoundPAMPA Pe (10⁻⁶ cm/s)HLM Stability (T½, min)Plasma Protein Binding (% Bound)
Example-A 15.24592.5
Example-B 8.5>12085.1
Example-C 2.11598.9
Table 2: Example summary of in vitro ADME data.
ParameterUnitExample-A (5 mg/kg PO)Example-B (5 mg/kg PO)
Cmax ng/mL450820
Tmax h1.02.0
AUC(0-inf) ng*h/mL18007500
h3.58.2
F (%) %2565
Table 3: Hypothetical comparative in vivo PK parameters in rat.

Conclusion

A thorough and early investigation of the pharmacokinetic properties of drugs derived from phenyl(piperidin-3-yl)methanol is indispensable for successful drug development. By employing the robust in vitro and in vivo protocols outlined in this guide, researchers can generate high-quality, reliable data. This data empowers project teams to establish clear structure-activity relationships (SAR) and structure-property relationships (SPR), enabling the selection and optimization of drug candidates with a higher probability of clinical success. The integration of meticulous bioanalysis, methodologically sound ADME assays, and well-designed in vivo studies provides the critical framework for advancing these promising compounds from the bench to the clinic.

References

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  • Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • Labcorp. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001, May). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]

  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]

  • PubMed. (1981, December). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Determination of unbound piperaquine in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • PubMed. (2017, February 15). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of diphenyl(piperidine-4-yl)methanol derivative. Retrieved from [Link]

  • Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways of 3-MeO-PCP. Retrieved from [Link]

  • MDPI. (2022, January 12). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. International Journal of Molecular Sciences. Retrieved from [Link]

  • ACS Publications. (2022, February 15). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Separation of Erythro and Threo Diastereomers of Phenyl(piperidin-3-yl)methanol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the separation and characterization of the erythro and threo diastereomers of phenyl(pip...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the separation and characterization of the erythro and threo diastereomers of phenyl(piperidin-3-yl)methanol. This molecule, a key structural motif in various pharmacologically active compounds, possesses two chiral centers, leading to distinct diastereomeric pairs whose separation is critical for ensuring stereochemical purity and consistent biological activity.

Section 1: Fundamental Concepts - Identifying Your Diastereomers

This section addresses the foundational knowledge required to differentiate and characterize the target diastereomers.

Q1: What are the erythro and threo diastereomers of phenyl(piperidin-3-yl)methanol, and why is their differentiation important?

Phenyl(piperidin-3-yl)methanol has two stereocenters: one on the carbon bearing the hydroxyl and phenyl groups (Cα) and another on the piperidine ring at the C3 position. This results in two pairs of enantiomers, which are diastereomeric to each other. The terms erythro and threo are used to describe the relative configuration of these two centers.

  • Erythro: In a Fischer projection, the similar substituents on the two chiral centers are on the same side.

  • Threo: In a Fischer projection, the similar substituents are on opposite sides.

The spatial arrangement of atoms in diastereomers is different, leading to distinct physical properties (e.g., solubility, melting point, chromatographic retention) and often vastly different pharmacological and toxicological profiles.[1] Therefore, isolating and characterizing a single, pure stereoisomer is a regulatory and scientific necessity in drug development.

Q2: How can I use NMR spectroscopy to definitively differentiate between the erythro and threo isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful routine technique for distinguishing between diastereomers.[1] The different 3D arrangements of the erythro and threo isomers cause their respective protons and carbons to exist in unique electronic environments, resulting in predictable differences in their NMR spectra.

Key Diagnostic Signals:

  • Methine Protons (H-Cα and H-C3): The coupling constant (³JHH) between the proton on the carbinol carbon (H-Cα) and the proton at the C3 position of the piperidine ring is highly diagnostic. Due to differing dihedral angles in the most stable conformations, the J-coupling value will be different for each isomer. Often, one isomer will exhibit a larger coupling constant than the other.[2]

  • Piperidine Ring Protons: The protons on the piperidine ring, particularly the axial and equatorial protons at the C2 and C6 positions, are extremely sensitive to the stereochemistry at C3. Significant differences in chemical shifts (Δδ) for these protons are often observed between the erythro and threo isomers.[3] For related structures, chemical shift differences (Δδ) of up to 0.45 ppm have been reported for these specific protons between diastereomers.[3]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring (especially C2 and C6) and the two stereocenter carbons (Cα and C3) will also differ, providing confirmatory evidence.[3]

Expert Tip: For unambiguous assignment, a 2D NMR experiment like NOESY can be invaluable. A NOESY experiment can reveal through-space proximity between the methine proton (H-Cα) and specific protons on the piperidine ring, which will differ between the two diastereomers, helping to confirm the relative stereochemistry.

Section 2: Core Separation Strategies & Protocols

The separation of phenyl(piperidin-3-yl)methanol diastereomers relies on exploiting their different physical properties. The two primary methods are chromatography and fractional crystallization.

General Experimental Workflow

The diagram below illustrates a typical workflow for the separation and analysis of diastereomers.

Diastereomer Separation Workflow cluster_synthesis Synthesis & Preparation cluster_separation Separation cluster_analysis Isolation & Analysis synthesis Synthesis of Phenyl (piperidin-3-yl)methanol mixture Crude Diastereomeric Mixture (erythro/threo) synthesis->mixture chromatography Chromatography (HPLC / SFC) mixture->chromatography crystallization Fractional Crystallization mixture->crystallization iso_erythro Isolated Erythro Isomer chromatography->iso_erythro iso_threo Isolated Threo Isomer chromatography->iso_threo crystallization->iso_erythro crystallization->iso_threo analysis Purity & Structural Confirmation (NMR, LC-MS) iso_erythro->analysis iso_threo->analysis

Caption: General workflow for diastereomer separation and analysis.

Q3: Where should I start with developing an HPLC or SFC method for this separation?

Chromatography is often the most direct and versatile method for separating diastereomers.[4] Supercritical Fluid Chromatography (SFC) is increasingly preferred as it often provides higher efficiency and faster separations than HPLC, while being a "greener" technique.[5][6]

Protocol: Chromatographic Method Development

  • Column Screening (The Most Critical Step):

    • Start with achiral, polar stationary phases. Diastereomers can often be separated on standard columns because their different shapes lead to different interactions with the stationary phase.[4]

    • Recommended Primary Screening Columns:

      • Bare silica

      • Cyano (CN)

      • Phenyl-based phases (e.g., Phenyl-Hexyl)[5]

    • Recommended Secondary Screening Columns (if primary fails):

      • Chiral stationary phases (CSPs). While designed for enantiomers, CSPs often show excellent selectivity for diastereomers.[4][7] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a powerful starting point.[6]

  • Mobile Phase Screening:

    • For SFC: Use carbon dioxide (CO₂) as the main solvent and screen a polar alcohol co-solvent (modifier), typically methanol (MeOH) or ethanol (EtOH).[6] Start with a generic gradient (e.g., 5% to 40% modifier over 5-10 minutes).

    • For HPLC (Normal Phase): Use a non-polar solvent like hexane or heptane and screen polar modifiers such as ethanol (EtOH) or isopropanol (IPA).

    • Additives: Since the target molecule is basic (contains a piperidine nitrogen), peak shape can be poor due to interactions with residual acidic silanols on the silica support. Adding a small amount of a basic additive (e.g., 0.1% diethylamine or isopropylamine) to the modifier is crucial for obtaining sharp, symmetrical peaks.[6]

  • Optimization:

    • Once partial separation is observed, optimize the gradient slope, temperature, and flow rate to maximize resolution (Rs). In SFC, adjusting the backpressure can also fine-tune selectivity.[6]

Table 1: Suggested Starting Conditions for HPLC and SFC Screening

ParameterHPLC (Normal Phase)SFC
Column Silica, 4.6 x 150 mm, 5 µmAny of the screening columns, 4.6 x 150 mm, 5 µm
Mobile Phase A Heptane or HexaneSupercritical CO₂
Mobile Phase B Isopropanol (IPA) or Ethanol (EtOH)Methanol (MeOH) with 0.1% Isopropylamine
Gradient 5% to 30% B over 15 min5% to 40% B over 8 min
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 30 °C40 °C
Back Pressure N/A150 bar
Detection UV at 220 nm or 254 nmUV at 220 nm or 254 nm
Q4: When is fractional crystallization a suitable method, and how do I approach it?

Fractional crystallization is a classical, scalable, and potentially cost-effective technique that works if the two diastereomers have significantly different solubilities in a particular solvent system.[8] It is often attempted by forming a salt with a chiral or achiral acid.

Protocol: Fractional Crystallization Feasibility Study

  • Salt Formation: React your diastereomeric mixture of phenyl(piperidin-3-yl)methanol with an acid (0.95 to 1.0 equivalents) in a suitable solvent like isopropanol, ethanol, or acetone.

    • Common Acids: Acetic acid, hydrochloric acid, or sulfuric acid can be used.[8] The resulting diastereomeric salts will have different crystal lattice energies and solubilities.

  • Solvent Screening:

    • Take a small amount of the resulting salt mixture.

    • Test its solubility in a range of solvents at room temperature and at reflux (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate).

    • The ideal solvent is one in which the material is sparingly soluble at room temperature but fully soluble when heated.

  • Crystallization Attempt:

    • Dissolve the salt mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

    • Allow the solution to cool slowly and undisturbed to room temperature, then potentially to 0-4 °C.

    • If crystals form, isolate them by filtration.

  • Analysis:

    • Analyze the crystalline material and the remaining mother liquor by HPLC or NMR to determine the diastereomeric ratio.

    • If one diastereomer has preferentially crystallized, you have a viable separation method that can be optimized by recrystallizing the solid.[9]

Section 3: Troubleshooting Guide

This FAQ section addresses common problems encountered during the separation process.

Chromatography Troubleshooting

Q5: My diastereomers are co-eluting or have very poor resolution (Rs < 1.0) in HPLC/SFC. What should I try next?

  • Change the Stationary Phase: This is the most powerful variable for improving selectivity. If you are using a silica column, switch to a phenyl or a cyano column. If you are on an achiral column, switch to a chiral stationary phase (CSP). The different interaction mechanisms (e.g., π-π interactions on a phenyl column, dipole-dipole on a cyano, or steric inclusion on a CSP) are likely to differentiate the isomers.[4][5]

  • Change the Modifier/Co-solvent: If you are using methanol in SFC, try ethanol or isopropanol. The different hydrogen bonding characteristics of the alcohol can alter the interaction with the stationary phase and improve separation.[6]

  • Lower the Temperature: Reducing the column temperature can sometimes increase selectivity by enhancing the specific intermolecular interactions responsible for separation, though it may also increase analysis time and pressure.

Q6: I'm seeing broad or tailing peaks for both isomers. How can I improve peak shape?

  • Cause: This is almost certainly due to secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the silica-based column.

  • Solution: Add a basic modifier to your mobile phase. For SFC or normal phase HPLC, adding 0.1-0.2% of an amine like isopropylamine or diethylamine to your alcohol modifier will neutralize the active sites on the silica and produce sharp, symmetrical peaks.[6]

Q7: My retention times are drifting between runs in SFC. What is the cause?

  • Cause: Retention in SFC is highly sensitive to the density of the mobile phase (CO₂). Small fluctuations in temperature and pressure can cause density changes, leading to retention time shifts.

  • Solution: Ensure your system's back pressure regulator (BPR) is functioning correctly and that the set pressure is stable. Also, ensure the column oven temperature is stable and has fully equilibrated before starting your analytical sequence. Modern SFC systems have improved control over these parameters.[6]

Crystallization Troubleshooting

Q8: I'm not getting any crystals to form from my solution. What can I do?

  • Increase Concentration: Your solution may be undersaturated. Gently evaporate some of the solvent and allow it to cool again.

  • Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the clear solution until it just becomes cloudy. A common example is adding heptane to an ethyl acetate solution. Then, warm the solution slightly until it becomes clear again and allow it to cool slowly.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide nucleation sites. Alternatively, add a "seed" crystal from a previous successful batch if available.

Q9: Both diastereomers seem to be crystallizing together. How can I improve the selectivity?

  • Slow Down Cooling: Rapid cooling often traps impurities and the other diastereomer in the crystal lattice. Allow the solution to cool to room temperature over several hours, or even overnight, before moving it to a refrigerator.

  • Change the Salt Form: The choice of acid used to make the salt is critical. If the acetate salt co-crystallizes, try the hydrochloride or tartrate salt. Each will have a unique crystal packing and solubility profile.

  • Change the Solvent: The solvent has a profound effect on selectivity. Try a different solvent or a binary mixture (e.g., ethanol/water) to find a system where the solubility difference between the diastereomeric salts is maximized.

Analysis & Purity Troubleshooting

Q10: My NMR spectrum looks "messy" or shows minor impurities after separation. How can I confirm the purity of my isolated isomer?

  • Use an Orthogonal Technique: Purity should always be assessed by at least two different methods. If you separated by HPLC, your primary purity assessment is the chromatogram. Confirm this with a high-resolution NMR spectrum. Look for residual solvent peaks or small signals that do not correspond to your product. A clean baseline in the chromatogram and a clean NMR spectrum are strong indicators of high purity.

  • LC-MS Analysis: An LC-MS can confirm the molecular weight of your product and help identify any impurities that may be present.

Q11: I've successfully separated the two diastereomers. How do I know which one is erythro and which is threo?

  • This is a common and critical question. Separation alone does not assign the absolute or relative configuration.

  • Advanced NMR: As discussed in Q2, detailed analysis of coupling constants and 2D NOESY experiments can often be used to determine the relative configuration.[2]

  • X-ray Crystallography: If you can grow a suitable single crystal of one of the separated isomers (or a salt derivative), X-ray crystallography provides an unambiguous structural determination, revealing the relative stereochemistry.[3] This is the gold standard for assignment.

  • Chiral Derivatization: One can derivatize the alcohol with a chiral reagent of known configuration, separate the new diastereomers, and analyze by NMR. This is a classical chemical correlation method.

Section 4: Troubleshooting Decision Workflow

The following diagram provides a logical path for troubleshooting common separation challenges.

Troubleshooting Workflow start Start with Diastereomeric Mixture decision1 Is Resolution (Rs) Adequate (>1.5)? start->decision1 decision2 Is Peak Shape Good (Tailing < 1.5)? decision1->decision2 Yes action1 Change Stationary Phase (e.g., Silica -> Phenyl -> Chiral) decision1->action1 No action4 Add Basic Modifier (e.g., 0.1% Isopropylamine) decision2->action4 No end_node Optimized Separation Proceed to Isolation decision2->end_node Yes action2 Change Mobile Phase Modifier (e.g., MeOH -> EtOH) action1->action2 action3 Optimize Gradient, Temperature, or Pressure action2->action3 action3->decision1 action4->decision2

Caption: Decision tree for troubleshooting chromatographic separations.

References

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PMC. [Link]

  • Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][3][7]dioxin-2-yl)-2,3-dihydrobenzo[b][3][7]dioxine-5-carboxamide. MDPI. [Link]

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Separation and characterization of phenylamides from Piper kadsura using preparative supercritical fluid chromatography and ultra-high-performance supercritical fluid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • US4224246A - Process for the synthesis and separation of the threo and erythro isomers of 2-amino-1-phenyl-1-propanol.
  • Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. ResearchGate. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. waters.com. [Link]

  • Separation of a diastereomeric diol pair using mechanical properties of crystals. Rsc.org. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Interrogation of fractional crystallization behavior of a newly exploited chiral resolution method for racemic 1-(pyridin-2-yl)ethylamine via DFT-D3 calculations of cohesive energy. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Synthesis of All Diastereomers of the Piperidine-Alkaloid Substructure of Cyclopamine. ResearchGate. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. [Link]

  • Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Chromatography Today. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • New Study Outlines on SFC Technique for Chiral Bioanalysis. LCGC International. [Link]

  • chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP. [Link]

  • A generic separation strategy for chiral compounds in supercritical fluid chromatography. afmps.be. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Reduction of Phenyl(piperidin-3-yl)methanone

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working on the reduction of basic ketones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working on the reduction of basic ketones. Synthesizing phenyl(piperidin-3-yl)methanol from its corresponding methanone presents unique mechanistic challenges—primarily due to the presence of the basic secondary amine on the piperidine ring.

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. Below, we dissect the causality behind common experimental failures (such as reagent quenching and the "amino-alcohol trap" during workup) and provide a self-validating, field-proven protocol to ensure high isolated yields.

Troubleshooting Workflow

TroubleshootingWorkflow Start Phenyl(piperidin-3-yl)methanone Reduction Workflow CheckConv Is conversion complete (TLC/HPLC)? Start->CheckConv Incomplete No: Incomplete Conversion CheckConv->Incomplete < 95% Conversion Complete Yes: Full Conversion CheckConv->Complete > 95% Conversion Sol1 Increase NaBH4 (2.5 eq) Add 5 mol% NaOMe Incomplete->Sol1 CheckYield Is isolated yield >80%? Complete->CheckYield Sol1->CheckConv Retry LowYield No: Low Isolated Yield (Product lost in aqueous) CheckYield->LowYield < 50% Yield HighYield Yes: Successful Isolation CheckYield->HighYield > 80% Yield Sol3 Adjust aqueous pH > 12 Saturate with NaCl Extract with EtOAc LowYield->Sol3 Sol3->CheckYield Re-extract

Workflow for troubleshooting conversion and isolation yields in basic ketone reductions.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does the reduction of phenyl(piperidin-3-yl)methanone stall before reaching full conversion when using NaBH₄ in methanol? Expertise & Causality: Phenyl(piperidin-3-yl)methanone contains a sterically hindered ketone and a basic secondary amine. In protic solvents like methanol, the basic amine can alter the local pH and hydrogen-bond with the solvent. More importantly, to form hydrogen gas and tetramethoxyborate[1]. This background solvolysis rapidly depletes your active hydride source before the sterically hindered ketone can be fully reduced. Solution: Do not rely on a stoichiometric 1:1 ratio. Use a minimum of 2.0 to 2.5 equivalents of NaBH₄. Alternatively,, preventing solvent-induced hydride loss and driving the reaction to completion[2].

Q2: My TLC shows 100% conversion to the alcohol, but my isolated yield after aqueous workup is below 30%. Where is my product? Expertise & Causality: You have fallen into the classic "amino-alcohol trap." The resulting product, phenyl(piperidin-3-yl)methanol, is a highly polar molecule containing both a hydrogen-bond donating hydroxyl group and a basic secondary amine. If your aqueous quench is neutral or slightly acidic, the piperidine nitrogen becomes protonated (forming an ammonium salt), making the product highly water-soluble. It will remain trapped in the aqueous layer and will not partition into standard organic solvents[3]. Solution: You must perform a strictly controlled, highly basic aqueous workup. to ensure the piperidine nitrogen is fully deprotonated into its free base form[4]. Extract multiple times with a polar organic solvent (e.g., Ethyl Acetate or a 9:1 Dichloromethane/Methanol mixture). Saturating the aqueous layer with solid NaCl (salting out) will further force the organic product into the organic phase[3].

Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄ to force the reduction? Expertise & Causality: While LiAlH₄ is a more powerful reducing agent, it is highly reactive and coordinates strongly with the free secondary amine of the piperidine ring, forming stable aluminum-amine complexes. This not only consumes excess reagent but also leads to severe, unmanageable emulsions during the Fieser workup, which drastically reduces isolated yields. NaBH₄ is the preferred, chemoselective reagent for this transformation[1]. If you must use strong hydride donors or transition-metal catalysts (e.g., for asymmetric transfer hydrogenation), you should first protect the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group to eliminate its Lewis basicity.

Quantitative Data Summary

The table below summarizes the critical impact of workup conditions on the final isolated yield of the amino alcohol product. Note the drastic difference between neutral and highly basic extraction conditions.

Table 1: Impact of Workup Conditions on Isolated Yield of Phenyl(piperidin-3-yl)methanol

Reducing AgentSolventQuench / Aqueous Workup pHExtraction SolventExpected Isolated Yield
NaBH₄ (1.2 eq)MeOHNeutral (pH 7)Ethyl Acetate15 - 25%
NaBH₄ (2.5 eq)MeOHAcidic (pH 2), then NeutralDichloromethane< 10%
NaBH₄ (2.5 eq)MeOHBasic (pH > 12) + NaCl Ethyl Acetate85 - 92%
NaBH₄ (2.5 eq)MeOHBasic (pH > 12) + NaCl DCM / 10% MeOH90 - 95%
Standard Operating Procedure (SOP): Optimized Reduction & Workup

This self-validating protocol ensures complete conversion and maximizes the recovery of the highly polar amino alcohol.

Phase 1: Reaction Execution

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phenyl(piperidin-3-yl)methanone (1.0 equiv) in anhydrous methanol to achieve a 0.2 M concentration.

  • Stabilization (Optional but Recommended): Add 5 mol% of Sodium Methoxide (NaOMe) to the solution to stabilize the hydride source[2].

  • Cooling: Submerge the flask in an ice-water bath (0 °C) to control the exothermic nature of the reduction.

  • Reagent Addition: Add Sodium Borohydride (NaBH₄, 2.5 equiv) portion-wise over 15 minutes to safely manage hydrogen gas evolution[1].

  • Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction via TLC (Mobile phase: DCM:MeOH:NH₄OH 90:9:1). The reaction is typically complete within 2 to 4 hours.

Phase 2: The "Amino-Alcohol" Workup 6. Quenching: Carefully quench the reaction by adding distilled water (equal in volume to the methanol used). Stir for 15 minutes. 7. Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the methanol. Do not evaporate to total dryness. 8. pH Adjustment (Critical Step): To the remaining aqueous layer, add 5N NaOH dropwise while stirring until the pH is strictly >12 (verify with pH paper). 9. Salting Out: Add solid NaCl to the basic aqueous layer until it is fully saturated[3],[4]. 10. Extraction & Isolation: Extract the basic aqueous layer with Ethyl Acetate (3 × equal volume). If the product remains highly retained in the aqueous layer, switch to a Dichloromethane/Methanol (9:1) mixture. 11. Drying: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the pure phenyl(piperidin-3-yl)methanol as a solid or viscous oil.

Sources

Troubleshooting

Overcoming steric hindrance in phenyl(piperidin-3-yl)methanol functionalization

Welcome to the Technical Support Center for the functionalization of phenyl(piperidin-3-yl)methanol . This guide is designed for researchers, application scientists, and drug development professionals facing challenges w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of phenyl(piperidin-3-yl)methanol . This guide is designed for researchers, application scientists, and drug development professionals facing challenges with this highly sterically hindered substrate.

Here, we synthesize field-proven insights with mechanistic causality to provide you with robust, self-validating protocols for overcoming steric hindrance during O-functionalization (esterification and etherification) and managing chemoselectivity.

Mechanistic Insights: The Steric Challenge

Phenyl(piperidin-3-yl)methanol features a secondary alcohol flanked by two bulky groups: a piperidine ring and a phenyl ring.

  • Steric Bulk: The phenyl group is a relatively large substituent, possessing a cyclohexane A-value of approximately 3.0 kcal/mol, which severely restricts the conformational freedom of adjacent reactive sites[1].

  • Trajectory Shielding: The proximity of the chair-conformation piperidine ring and the planar phenyl ring creates a neopentyl-like steric shield around the hydroxyl oxygen. This prevents standard nucleophilic attack trajectories, rendering traditional Fischer esterification or weak-base alkylation kinetically unfavorable.

  • Chemoselectivity: The molecule contains both a secondary amine (piperidine NH) and a secondary alcohol (OH). Because amines are inherently more nucleophilic than alcohols, any electrophile will preferentially attack the nitrogen unless it is temporarily masked.

Troubleshooting FAQs

Q1: Why am I getting exclusive N-alkylation/acylation instead of O-functionalization?

A: The secondary amine in the piperidine ring is significantly more nucleophilic than the sterically hindered secondary alcohol. Causality & Solution: You must implement a chemoselective protecting group strategy. Protect the piperidine nitrogen first using a bulky, base-stable group like tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz). Once the nitrogen is masked, you can force the O-functionalization using aggressive conditions.

Q2: My standard esterification (acid chloride + triethylamine) yields <10% product. How can I improve this?

A: Standard acyl chlorides and weak bases cannot overcome the high activation energy required to access the shielded hydroxyl group. Causality & Solution: Transition to a Steglich Esterification . By using a carbodiimide coupling reagent (like DCC or EDC) alongside the organocatalyst 4-dimethylaminopyridine (DMAP), you alter the mechanism. DMAP reacts with the O-acylisourea intermediate to form a highly electrophilic, unhindered acylpyridinium ion, which is much more susceptible to attack by your hindered alcohol[2].

Q3: During Williamson ether synthesis, I observe alkene formation instead of the desired ether. What is going wrong?

A: You are likely using a secondary or bulky primary alkyl halide. Causality & Solution: In the presence of a strong base, the sterically hindered alkoxide of phenyl(piperidin-3-yl)methanol acts as a base rather than a nucleophile, triggering an E2 elimination on your alkyl halide[3]. To resolve this, restrict your electrophiles to unhindered primary alkyl halides (e.g., methyl iodide, benzyl bromide) and use a polar aprotic solvent like DMF to maximize the nucleophilicity of the alkoxide[4].

Experimental Workflows & Visualizations

Pathway 1: Chemoselective Functionalization Strategy

To successfully functionalize the OH group, a strict sequence of protection, functionalization, and deprotection must be followed.

Workflow Start Phenyl(piperidin-3-yl)methanol (Unprotected) N_Protect Step 1: N-Protection (Boc2O, Et3N) Start->N_Protect Protected N-Boc-phenyl(piperidin-3-yl)methanol (OH exposed) N_Protect->Protected O_Funct Step 2: O-Functionalization (Steglich or Williamson) Protected->O_Funct Funct_Int O-Functionalized, N-Boc Intermediate O_Funct->Funct_Int Deprotect Step 3: N-Deprotection (TFA / DCM) Funct_Int->Deprotect Final Target Molecule (O-Functionalized Product) Deprotect->Final

Figure 1: Sequential workflow for the chemoselective O-functionalization of phenyl(piperidin-3-yl)methanol.

Pathway 2: Steglich Esterification Mechanism

The addition of DMAP bypasses the steric bulk by creating a highly reactive intermediate.

Steglich Acid Carboxylic Acid + DCC O_Acyl O-Acylisourea Intermediate (Prone to N-acyl shift) Acid->O_Acyl Activation Acyl_DMAP Acylpyridinium Ion (Highly Electrophilic) O_Acyl->Acyl_DMAP + DMAP DMAP DMAP Catalyst (Nucleophilic Attack) DMAP->Acyl_DMAP Product Ester Product + DCU Byproduct Acyl_DMAP->Product + Alcohol Alcohol Hindered Alcohol (N-Boc Substrate) Product->DMAP DMAP Regenerated

Figure 2: DMAP-catalyzed Steglich esterification mechanism overcoming steric hindrance.

Step-by-Step Methodologies

Protocol A: N-Boc Protection (Self-Validating)

Purpose: Mask the highly nucleophilic secondary amine.

  • Setup: Dissolve phenyl(piperidin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM.

  • Reaction: Stir and allow to warm to room temperature for 4 hours.

  • Validation: Spot the reaction on a TLC plate and stain with Ninhydrin. Self-validation: The disappearance of the purple/pink spot (free amine) confirms complete N-protection.

  • Workup: Wash with 0.1 M HCl, followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Steglich O-Esterification

Purpose: Esterify the hindered secondary alcohol.

  • Setup: Dissolve the carboxylic acid (1.2 eq) and the N-Boc protected substrate (1.0 eq) in anhydrous DCM at 0 °C under argon.

  • Catalyst: Add DMAP (0.1 to 0.2 eq). Note: Do not skip this; it is the critical kinetic driver for hindered alcohols.

  • Coupling Agent: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) portion-wise.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Validation: A white precipitate of dicyclohexylurea (DCU) will form. Self-validation: The formation of this insoluble byproduct physically drives the reaction forward and confirms acyl activation.

  • Workup: Filter off the DCU through a Celite pad. Wash the filtrate with saturated NaHCO₃, then 0.5 M HCl to remove DMAP. Concentrate and purify via flash chromatography.

Protocol C: Williamson O-Alkylation

Purpose: Etherify the hindered secondary alcohol.

  • Setup: Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous, amine-free DMF at 0 °C under argon.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes until hydrogen gas evolution ceases. Self-validation: The cessation of bubbling indicates complete formation of the alkoxide.

  • Alkylation: Add an unhindered primary alkyl halide (e.g., Benzyl bromide, 1.2 eq) dropwise.

  • Reaction: Heat to 60 °C for 6 hours. The elevated temperature provides the kinetic energy needed to overcome the steric barrier.

  • Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with water (5x) to remove all DMF. Dry and concentrate.

Data Presentation: Functionalization Comparison

The following table summarizes the quantitative parameters and expected outcomes for different O-functionalization strategies applied to this substrate.

Functionalization MethodReagents / CatalystSolventTemp (°C)Steric ToleranceExpected YieldPrimary Side Reaction
Standard Esterification Acyl Chloride, Et₃NDCM25Low< 15%Unreacted starting material
Steglich Esterification Carboxylic Acid, DCC, DMAP DCM25High75 - 90%N-acylurea formation (if DMAP is omitted)
Standard Etherification Alkyl Halide, K₂CO₃Acetone56Low< 10%Unreacted starting material
Williamson Etherification Primary Alkyl Halide, NaH DMF60Moderate60 - 80%E2 Elimination (if secondary halide is used)

References

  • How much steric hindrance does a phenyl group offer? (Chemistry Stack Exchange). Explains the cyclohexane A-value of the phenyl group (~3.0 kcal/mol) and its significant steric impact. URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids (Royal Society of Chemistry). Details the use of DCC and DMAP to overcome steric hindrance in acid-liable and bulky alcohols. URL:[Link]

  • Steglich Esterification Definition (Fiveable). Outlines the mechanism of the highly electrophilic acylpyridinium intermediate formed by DMAP to facilitate reaction with sterically hindered alcohols. URL:[Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons (Francis Academic Press). Reviews the necessity of high alkali concentration and specific solvent conditions for successful O-alkylation of hindered alcohols. URL:[Link]

Sources

Optimization

Removing metal catalyst residues from phenyl(piperidin-3-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists dealing with the purification of phenyl(piperidin-3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists dealing with the purification of phenyl(piperidin-3-yl)methanol .

Removing transition metal catalysts (such as Palladium, Platinum, or Ruthenium) from APIs containing basic secondary amines is notoriously difficult. This guide provides the mechanistic causality behind these challenges and outlines self-validating protocols to ensure your final product meets the stringent ICH Q3D elemental impurity guidelines (typically <10 ppm for oral administration).

Diagnostic FAQs: Understanding the Chelation Challenge

Q1: Why is palladium so difficult to remove from phenyl(piperidin-3-yl)methanol using standard chromatography? A1: The difficulty stems from competitive chelation. Phenyl(piperidin-3-yl)methanol contains a basic secondary amine (within the piperidine ring) and a proximal hydroxyl group. Amines are excellent σ-donors and form highly stable coordinate covalent bonds with transition metals like Pd(II). During standard silica gel chromatography, the API acts as a ligand, causing the metal-product complex to co-elute or streak across the column, often leaving >100 ppm of residual palladium in the isolated product[1].

Q2: Which scavenger chemistry is most effective for this specific chemotype? A2: You must exploit the Hard-Soft Acid-Base (HSAB) theory. Palladium is a "soft" acid, while the amine nitrogen in your piperidine ring is a relatively "hard" base. By introducing a scavenger with "soft" basic functional groups—such as thiols or trimercaptotriazine (TMT)—you thermodynamically favor the formation of the Pd-Sulfur bond over the Pd-Nitrogen bond[2]. Macroporous polystyrene-bound TMT (MP-TMT) or silica-thiol resins are highly recommended because they selectively strip the metal without reacting with the free secondary amine of your product.

Q3: We tried using activated carbon to remove the metal, but our product yield dropped by 15%. How do we prevent this? A3: Activated carbon relies on non-specific physisorption. While it can trap metal clusters, the highly porous carbon matrix also indiscriminately adsorbs organic molecules, leading to significant yield loss[3]. To prevent this, switch to functionalized silica or highly cross-linked polymer resins (like MP-TMT). These utilize chemisorption, where the metal is chemically bound to the functional group, allowing >95% of your product to remain safely in the supernatant[2].

Quantitative Data: Scavenger Performance Comparison

The following table summarizes the expected performance of various remediation strategies when applied to amine-containing pharmaceutical intermediates.

Remediation MethodPrimary MechanismAffinity for PdTypical Pd ReductionProduct Yield Impact
MP-TMT Resin Chemisorption (Triazine/Thiol)Very High>95%Minimal (<5% loss)
Silica-Thiol Chemisorption (Alkyl Thiol)High80 – 90%Minimal (<5% loss)
Aqueous Acid Wash Chelate Disruption (Protonation)Low-Medium50 – 70%Minimal (if pH is controlled)
Activated Carbon Physisorption (Pore trapping)MediumVariableHigh (10 – 20% loss)
Celite Filtration Physical FiltrationNoneRemoves agglomerates onlyNone

Data synthesized from industry standard scavenging benchmarks[2],[4],[5].

Remediation Workflow

G Start Crude Phenyl(piperidin-3-yl)methanol [Pd] > 1000 ppm AcidWash pH 2-3 Aqueous Wash (Protonate Piperidine) Start->AcidWash PhaseSep Phase Separation (Aqueous Product / Organic Pd) AcidWash->PhaseSep BaseNeutralize pH 10 Neutralization & Back-Extraction PhaseSep->BaseNeutralize Aqueous Phase Scavenger MP-TMT Resin Treatment (5-10 wt%, 4h, 50°C) BaseNeutralize->Scavenger Organic Extract Filter Filtration & Concentration Scavenger->Filter Test ICP-MS Analysis Target: <10 ppm Filter->Test Test->Scavenger [Pd] > 10 ppm Success Purified API Compliant with ICH Q3D Test->Success [Pd] < 10 ppm

Workflow for breaking Pd-amine chelates and scavenging metals to meet ICH guidelines.

Step-by-Step Methodologies

To ensure a self-validating system, we utilize a two-pronged approach: first, we chemically disrupt the chelate, and second, we scavenge the liberated metal.

Protocol A: Chelate Disruption via pH-Swing Extraction

Causality: By lowering the pH, we protonate the basic piperidine nitrogen (pKa ~9.5) to form an ammonium ion. The nitrogen no longer has a lone pair to donate to the palladium, effectively breaking the Pd-N coordinate bond and forcing the metal into the organic waste phase[4].

  • Dissolution: Dissolve the crude phenyl(piperidin-3-yl)methanol in a water-immiscible organic solvent (e.g., 2-Methyltetrahydrofuran, 2-MeTHF).

  • Acidification: Add 1M HCl until the aqueous phase reaches pH 2-3. Stir vigorously for 15 minutes.

  • Phase Separation: Allow the layers to separate. The protonated product will migrate to the aqueous phase, while lipophilic palladium complexes remain in the organic phase. Discard the organic phase.

  • Washing: Wash the aqueous phase with one additional volume of fresh 2-MeTHF to remove residual metal species.

  • Basification: Carefully adjust the aqueous phase to pH 10 using 1M NaOH or aqueous Na₂CO₃ to regenerate the free base of the piperidine.

  • Back-Extraction: Extract the free-base product back into fresh 2-MeTHF.

Protocol B: Solid-Supported Scavenging

Use this protocol if ICP-MS indicates Pd levels are still above 10 ppm after Protocol A.

  • Preparation: To the 2-MeTHF solution containing the product, add a sulfur-based scavenger (e.g., MP-TMT or Silica-Thiol) at a loading of 5–10 wt% relative to the theoretical yield of the API[5].

  • Thermal Agitation: Heat the suspension to 40–50 °C and agitate for 4 to 12 hours. Note: Heating is critical as it provides the activation energy required to accelerate the kinetic transfer of palladium from any remaining product chelates to the scavenger resin[4].

  • Filtration: Filter the mixture through a 0.45 µm PTFE membrane or a tightly packed pad of Celite to remove the metal-laden resin. Scavengers have defined pore sizes that capture fine metal particles that standard filter paper misses[4].

  • Cake Wash: Wash the filter cake with a small volume of warm 2-MeTHF to recover any entrained product.

  • Validation: Concentrate the combined filtrates under reduced pressure and analyze the residue via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm Pd levels are <10 ppm[1].

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of Phenyl(piperidin-3-yl)methanol Free Base

As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of secondary amine free bases. Phenyl(piperidin-3-yl)methanol presents a classic formulation challenge: it possesses a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of secondary amine free bases. Phenyl(piperidin-3-yl)methanol presents a classic formulation challenge: it possesses a highly lipophilic phenyl ring coupled with an ionizable piperidine heterocycle.

This guide is designed to move beyond generic advice. Here, we will dissect the thermodynamic causality behind your solubility failures and provide self-validating, field-proven protocols to keep your compound in solution across both in vitro and in vivo workflows.

Mechanistic Root Cause Analysis

To solve a solubility issue, you must first understand the molecular forces at play. Phenyl(piperidin-3-yl)methanol free base typically falls into the Biopharmaceutics Classification System (BCS) Class II, characterized by low aqueous solubility but high permeability[1].

The Causality of Precipitation: The piperidine nitrogen is a basic secondary amine. In its free base form, the molecule is uncharged, and the hydrophobic bulk of the phenyl ring dominates its physicochemical profile. When you attempt to dissolve the free base directly into an aqueous buffer (like PBS at pH 7.4), the high crystal lattice energy and poor wettability of the solid prevent dissolution. Even if pre-dissolved in DMSO, rapid dilution into an aqueous medium causes a "solvent-shift." The sudden increase in the solvent's dielectric constant forces the lipophilic phenyl rings to aggregate and crash out of solution before the amine can fully protonate and stabilize the molecule[2].

Troubleshooting Guides & FAQs

Q1: My free base precipitates immediately when I dilute my DMSO stock into PBS for cellular assays. How do I prevent this? A1: You are experiencing solvent-shift precipitation. While the piperidine ring will eventually ionize at physiological pH, the kinetics of hydrophobic aggregation are faster than protonation. Solution: Change your buffering strategy. Instead of PBS, use a HEPES buffer and maintain a residual 1-5% DMSO concentration. Kinetic solubility is often much more stable in HEPES at pH 7.4 to 8.0 when a small fraction of co-solvent is present to lower the dielectric penalty[3].

Q2: I am formulating this compound for oral gavage in rodents. Standard aqueous vehicles fail. What is the most reliable approach? A2: For in vivo dosing of basic amines, in situ salt formation combined with a co-solvent is the gold standard[2]. By lowering the vehicle's pH using 0.1 N HCl or citric acid, you force the complete protonation of the piperidine nitrogen. This creates a highly soluble cation. If your animal model cannot tolerate a low-pH vehicle, you must use complexation—such as 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD)—to physically encapsulate the lipophilic phenyl ring and shield it from the aqueous environment[1].

Q3: Should I synthesize the hydrochloride salt before attempting formulation? A3: Yes, absolutely. Pre-forming the hydrochloride (1:1) salt isolates the compound in its protonated state, bypassing the free base's high lattice energy barrier during dissolution. The HCl salt of piperidin-3-ylmethanol derivatives exhibits drastically enhanced water solubility and highly predictable dissolution kinetics compared to the free base[4].

Step-by-Step Methodologies

Protocol A: In Situ Salt Formation & Co-Solvent Formulation (For In Vivo Dosing)

Causality: This protocol leverages pH modification to protonate the piperidine ring, while PEG400 acts as a co-solvent to reduce the hydrophobic penalty of the phenyl group[2].

  • Weighing: Weigh the required mass of phenyl(piperidin-3-yl)methanol free base into a glass vial.

  • Co-solvent Wetting: Add PEG400 to achieve 10% of the final target volume. Vortex for 60 seconds. Why: Wetting the free base with a low-dielectric solvent disrupts the solid lattice before water is introduced.

  • Acidification: Add 0.1 N HCl dropwise (equimolar to the API). Sonicate for 5 minutes. Why: This forces the equilibrium toward the protonated piperidinium species, drastically increasing hydration energy.

  • Aqueous Dilution: Slowly add sterile water or saline to reach the final volume while continuously stirring.

  • Self-Validating Check: Inspect the vial against both a black and a white background. If any turbidity or micro-precipitation is observed, the protonation is incomplete. You must verify the pH (target pH ~3-4) and sonicate further before dosing.

Protocol B: Kinetic Solubility Assessment (Miniaturized Shake-Flask)

Causality: Accurate measurement of intrinsic solubility is critical for predicting bioavailability and preventing downstream assay failure[5].

  • Saturation: Add an excess of the free base to 1 mL of your target buffer (e.g., HEPES with 5% DMSO)[3].

  • Equilibration: Incubate the suspension at 37°C on an orbital shaker at 300 RPM for 24 hours.

  • Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet undissolved API.

  • Self-Validating Check: Extract the supernatant carefully. If the supernatant is not optically clear, filter through a 0.22 µm PTFE syringe filter to ensure no colloidal aggregates skew your UV/Vis or HPLC quantification.

Quantitative Data Presentation

Table 1: Comparative Solubility Strategies for Phenyl(piperidin-3-yl)methanol

Formulation StrategyPhysicochemical MechanismExpected Impact on Solubility
Direct Aqueous Dissolution None (Relies on intrinsic free base properties)Very Low (< 0.1 mg/mL)
5% DMSO in HEPES (pH 7.4) Lowers dielectric constant; prevents solvent-shift[3]Moderate (Suitable for in vitro)
20% HP-β-CD Complexation Encapsulates the lipophilic phenyl ring[1]High (Suitable for IV/Oral)
HCl Salt Conversion Protonates secondary amine; increases hydration[4]Very High (> 10 mg/mL)
pH Adjustment (pH < 4) In situ ionization of the basic amine[2]Very High (Requires acidic tolerance)

Experimental Workflow Visualization

The following decision tree outlines the logical progression for resolving solubility issues based on your specific experimental endpoint.

SolubilityTroubleshooting N1 Phenyl(piperidin-3-yl)methanol Free Base N2 Identify Target Application N1->N2 N3 In Vitro Assays (Aqueous Media) N2->N3 Cellular/Biochem N4 In Vivo Dosing (Oral / IV) N2->N4 Animal Models N5 Prepare DMSO Stock (10-50 mM) N3->N5 N7 In Situ Salt Formation (pH Adjustment) N4->N7 N6 Dilute in HEPES (Max 5% DMSO) N5->N6 N8 Co-solvent Vehicle (e.g., PEG400) N7->N8

Decision tree for resolving free base amine solubility across experimental workflows.

References

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. rsc.org. Available at:[Link]

  • [1] FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. drug-dev.com. Available at: [Link]

  • [2] Brief Overview of Various Approaches to Enhance Drug Solubility. longdom.org. Available at: [Link]

  • [3] Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders. nih.gov. Available at:[Link]

Sources

Optimization

Minimizing side reactions during N-alkylation of phenyl(piperidin-3-yl)methanol

Technical Support Center: N-Alkylation of Phenyl(piperidin-3-yl)methanol Introduction: The Challenge of Chemoselectivity The N-alkylation of phenyl(piperidin-3-yl)methanol is a critical transformation in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Alkylation of Phenyl(piperidin-3-yl)methanol

Introduction: The Challenge of Chemoselectivity

The N-alkylation of phenyl(piperidin-3-yl)methanol is a critical transformation in the synthesis of numerous pharmacologically active agents. This substrate presents a classic chemoselectivity challenge due to the presence of two nucleophilic centers: a secondary amine (piperidine nitrogen) and a secondary alcohol (hydroxyl group). The goal is to achieve selective alkylation on the nitrogen atom while avoiding common side reactions, primarily O-alkylation and over-alkylation. This guide provides a comprehensive troubleshooting framework and validated protocols to help researchers navigate this reaction and maximize the yield of their desired N-alkylated product.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles governing the reactivity of phenyl(piperidin-3-yl)methanol.

Q1: What are the primary side reactions I should be aware of?

A1: There are two major competing reactions:

  • O-Alkylation: The alkylating agent reacts with the hydroxyl group to form an ether. This is a significant issue, especially when using strong bases that can deprotonate the alcohol.

  • Over-alkylation: The desired N-alkylated tertiary amine product, which is often more nucleophilic than the starting secondary amine, reacts further with the alkylating agent to form a quaternary ammonium salt.[1][2] This byproduct can be difficult to remove and lowers the overall yield.

A third, less common side reaction is elimination of the hydroxyl group, particularly under harsh acidic or thermal conditions.[3]

Q2: Which site is more reactive, the nitrogen or the oxygen?

A2: In a neutral state, the piperidine nitrogen is generally more nucleophilic than the hydroxyl oxygen. This is because nitrogen is less electronegative than oxygen, meaning its lone pair of electrons is held less tightly and is more available for donation to an electrophile.[4] However, the reaction conditions can dramatically alter this reactivity. In the presence of a base, the hydroxyl group can be deprotonated to form a highly nucleophilic alkoxide, which can compete with or even out-compete the neutral amine for the alkylating agent.

Q3: Why is the N-alkylated product susceptible to over-alkylation?

A3: The introduction of an electron-donating alkyl group onto the nitrogen atom increases its electron density. This electronic effect makes the resulting tertiary amine product a stronger nucleophile than the secondary amine starting material, priming it to react again with any available alkylating agent.[2]

Diagram 1: Competing Reaction Pathways

Start Phenyl(piperidin-3-yl)methanol (Secondary Amine) Desired Desired Product (N-Alkylated Tertiary Amine) Start->Desired N-Alkylation (Desired Pathway) Side_O Side Product (O-Alkylated Ether) Start->Side_O O-Alkylation (Side Reaction) AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Desired AlkylatingAgent->Side_O Side_Quat Side Product (Quaternary Ammonium Salt) AlkylatingAgent->Side_Quat Base Base Base->Desired Base->Side_O Desired->Side_Quat Over-alkylation (Side Reaction)

Caption: Key reaction pathways in the alkylation of phenyl(piperidin-3-yl)methanol.

Section 2: Troubleshooting Guide for Direct N-Alkylation

This guide provides solutions to common problems encountered during direct alkylation with agents like alkyl halides.

Problem / Observation Probable Cause Recommended Solution & Scientific Rationale
High percentage of O-alkylated byproduct detected by LC-MS or NMR. The base is too strong, generating a significant concentration of the highly nucleophilic alkoxide.Switch to a milder base. Avoid strong bases like NaH or LDA. Use an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Alternatively, a non-nucleophilic, sterically hindered organic base like N,N-diisopropylethylamine (DIPEA) is an excellent choice as it is less likely to deprotonate the alcohol.[5]
The alkylating agent is too "hard" according to Hard and Soft Acid-Base (HSAB) theory.Modify the alkylating agent. Alkoxides (hard nucleophiles) react preferentially with hard electrophiles (e.g., alkyl sulfates). Amines (softer nucleophiles) react better with softer electrophiles. If possible, use an alkyl iodide or bromide instead of a tosylate, mesylate, or sulfate.[4]
Significant amount of quaternary ammonium salt is forming. The N-alkylated tertiary amine product is outcompeting the starting material for the alkylating agent.Control the stoichiometry and addition rate. Use a slight excess (1.1-1.5 equivalents) of the starting amine. Crucially, add the alkylating agent slowly to the reaction mixture over several hours using a syringe pump. This maintains a very low instantaneous concentration of the alkylating agent, ensuring it is more likely to react with the more abundant starting material.[2][5]
The reaction temperature is too high, accelerating the rate of the second alkylation.Lower the reaction temperature. Run the reaction at room temperature or 0 °C. Lower temperatures decrease the rate of both alkylations but can improve selectivity for the initial N-alkylation.
Reaction is slow or stalls. The base is too weak to neutralize the H-X acid formed during the reaction, leading to protonation of the starting amine.Use an appropriate base. While strong bases are problematic, a base is still necessary. KHCO₃ or K₂CO₃ (at least 1.5 equivalents) is often a good starting point. The reaction will slow and stop once all the free amine has been converted to its non-nucleophilic ammonium salt.[5]
Steric hindrance from the phenyl or incoming alkyl group is slowing the reaction.[6]Increase the temperature and/or change the solvent. If selectivity is good but the rate is the issue, gently heating the reaction (e.g., to 40-50 °C) can be effective. Switching to a more polar aprotic solvent like DMF can also accelerate Sₙ2 reactions.

Section 3: Validated Protocols for Selective N-Alkylation

When direct alkylation proves challenging, alternative methods often provide superior results.

Protocol 1: Optimized Direct N-Alkylation

This method is suitable for reactive alkyl halides and when moderate selectivity is acceptable.

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add phenyl(piperidin-3-yl)methanol (1.0 eq.) and anhydrous acetonitrile (MeCN) or DMF (to make a ~0.1 M solution).

  • Base Addition: Add finely ground potassium carbonate (K₂CO₃, 2.0 eq.) or DIPEA (1.5 eq.).

  • Alkylation: In a separate syringe, prepare a solution of the alkyl halide (0.95 eq.) in the same anhydrous solvent. Using a syringe pump, add the alkyl halide solution to the stirred reaction mixture over 4-6 hours at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours to complete after the addition is finished.

  • Work-up: Filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel.

Protocol 2: Reductive Amination (Preferred Method for High Selectivity)

This is often the most effective method, as it completely avoids both O-alkylation and over-alkylation.[1] It is ideal for introducing alkyl groups from corresponding aldehydes or ketones.

  • Setup: To a round-bottom flask, add phenyl(piperidin-3-yl)methanol (1.0 eq.), the aldehyde or ketone (1.1-1.2 eq.), and an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion. For less reactive carbonyls, adding a small amount of acetic acid can catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the mixture in portions. The reaction is often mildly exothermic.

  • Monitoring: Stir at room temperature and monitor progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is often very pure, but can be further purified by column chromatography if necessary.

Diagram 2: Workflow for Reductive Amination

Start 1. Combine Substrate, Aldehyde/Ketone & Solvent Iminium 2. Stir for 30-60 min (Iminium Ion Formation) Start->Iminium Reduction 3. Add NaBH(OAc)₃ (In Situ Reduction) Iminium->Reduction Monitor 4. Monitor by TLC/LC-MS (Reaction Completion) Reduction->Monitor Quench 5. Quench with aq. NaHCO₃ Monitor->Quench When complete Extract 6. Extract with Organic Solvent Quench->Extract Purify 7. Dry, Concentrate & Purify Extract->Purify End Pure N-Alkylated Product Purify->End

Caption: Step-by-step workflow for the highly selective reductive amination protocol.

Protocol 3: N-Alkylation via Hydroxyl Protection

This multi-step approach offers the highest degree of control by physically blocking the hydroxyl group from reacting. It is recommended for precious materials or when all other methods fail.

  • Protection: Protect the hydroxyl group as a silyl ether (e.g., TBDMS or TIPS ether).[7][8]

    • Dissolve phenyl(piperidin-3-yl)methanol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.

    • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) at 0 °C.

    • Allow to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Work up by adding water and extracting with ether or ethyl acetate. Purify by chromatography.

  • N-Alkylation: Perform the N-alkylation on the protected substrate using the direct alkylation method (Protocol 1). The bulky silyl ether will prevent O-alkylation.

  • Deprotection: Remove the silyl ether protecting group.

    • Dissolve the N-alkylated, O-protected product in anhydrous tetrahydrofuran (THF).

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq.).

    • Stir at room temperature until deprotection is complete (monitor by TLC).

    • Quench with water, extract with ethyl acetate, and purify by chromatography to yield the final product.

Section 4: Summary and Strategy Selection

Choosing the right strategy is key to success. Use the following guide to make an informed decision.

Diagram 3: Decision-Making Flowchart for N-Alkylation Strategy

Start Start: Need to N-alkylate phenyl(piperidin-3-yl)methanol Q_Carbonyl Is the desired alkyl group available as an aldehyde or ketone? Start->Q_Carbonyl Reductive Use Reductive Amination (Protocol 2) High selectivity, avoids O-alkylation and over-alkylation. Q_Carbonyl->Reductive Yes Direct Attempt Optimized Direct Alkylation (Protocol 1) Q_Carbonyl->Direct No Success Success! Proceed with purified product. Reductive->Success Q_SideRxns Are side reactions (O-alkylation, over-alkylation) significant (>10%)? Direct->Q_SideRxns Protect Use Protection Strategy (Protocol 3) Multi-step but gives excellent control and purity. Q_SideRxns->Protect Yes Q_SideRxns->Success No Protect->Success

Caption: Flowchart to select the optimal synthetic strategy.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Dong, J., et al. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Scully, F. E., Jr. (1981). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. [Link]

  • ResearchGate. (2008). ChemInform Abstract: Stereoselective Synthesis of a Series of New N-Alkyl-3-hydroxypiperidine Derivatives Containing a Hemiketal. [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Snieckus, V., et al. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

  • Lin, S., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. [Link]

  • Klapars, A., & Buchwald, S. L. (2007). N- versus O-Arylation of Aminoalcohols: Orthogonal Selectivity in Copper-Based Catalysts. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]

  • Google Patents. (2017).
  • Zhang, Z., et al. (2019). methylation of amines using formic acid via simple inorganic base catalysis. Chemistry Central Journal. [Link]

  • Boyle, R. G., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules. [Link]

  • Lin, S., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. [Link]

  • Ye, R., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]

  • Royal Society of Chemistry. (2021). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. [Link]

  • BenchChem. (2025).
  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • ResearchGate. (2025). Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. [Link]

  • Organic Chemistry Portal. (2021). pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Patsnap. (2020). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. [Link]

  • ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. [Link]

  • PMC - NIH. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Royal Society of Chemistry. (2007). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. [Link]

  • BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines.
  • Google Patents. (n.d.). CH350296A - Process for the preparation of N- (o-halo-phenyl)
  • SlideShare. (n.d.). Protection of OH group of alcohol. [Link]

  • Nature. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

  • PMC - NIH. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. [Link]

  • ResearchGate. (2015). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. [Link]

  • MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]

  • Arkivoc. (2016). Novel bis-piperidinium and bis-pyrrolidinium compounds as versatile phase-transfer catalysts. [Link]

  • J-STAGE. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. [Link]

Sources

Troubleshooting

Controlling hygroscopicity of phenyl(piperidin-3-yl)methanol hydrochloride

Technical Support Center: Phenyl(piperidin-3-yl)methanol Hydrochloride A Guide to Understanding and Controlling Hygroscopicity in Pharmaceutical Development Prepared by: Gemini, Senior Application Scientist Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phenyl(piperidin-3-yl)methanol Hydrochloride

A Guide to Understanding and Controlling Hygroscopicity in Pharmaceutical Development

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for phenyl(piperidin-3-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to the hygroscopic nature of this and similar active pharmaceutical ingredients (APIs). Our goal is to provide a foundational understanding, practical troubleshooting advice, and proactive strategies to ensure the stability, quality, and performance of your product.

Section 1: Understanding the Core Problem: Hygroscopicity

This section addresses the fundamental principles of hygroscopicity and its characterization.

FAQ 1: What is hygroscopicity, and why is it a critical issue for an API like phenyl(piperidin-3-yl)methanol hydrochloride?

Answer:

Hygroscopicity is the inherent property of a solid material to attract and absorb moisture from the surrounding environment.[1][2] For a hydrochloride salt like phenyl(piperidin-3-yl)methanol hydrochloride, this tendency can be pronounced due to the presence of polar functional groups and the ionic nature of the salt, which readily interact with water molecules.

This is not merely a physical inconvenience; moisture uptake can trigger a cascade of detrimental effects that compromise the drug's quality and efficacy:

  • Physical Instability: Moisture acts as a plasticizer, which can lead to particle agglomeration (clumping and caking), poor powder flow, and difficulties in handling and processing during manufacturing.[1][3][4] In severe cases, it can lead to deliquescence, where the solid dissolves in the absorbed water to form a liquid.[3]

  • Chemical Instability: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, leading to the formation of impurities and a reduction in the API's potency.[3][5]

  • Solid-State Transformations: Absorbed water can induce changes in the crystal structure of the API. This can cause a transition from a desired, metastable polymorph to a different, more stable (and often less soluble) form, which can drastically alter the drug's bioavailability.[3][6]

  • Compromised Dosage Form Performance: In a final product like a tablet or capsule, increased moisture can affect hardness, disintegration times, and dissolution profiles, ultimately impacting the therapeutic performance of the drug.[1][3]

Figure 1: The impact of moisture on a hygroscopic API.
FAQ 2: How do I quantitatively measure and classify the hygroscopicity of my API sample?

Answer:

Visual observation of caking is a sign, but a quantitative assessment is essential for development and regulatory purposes. The primary technique for this is Dynamic Vapor Sorption (DVS) .

DVS is a gravimetric method where a sample is subjected to controlled, stepwise changes in relative humidity (RH) at a constant temperature.[7][8][9] A highly sensitive microbalance continuously measures the sample's mass change as it absorbs or desorbs water, allowing for the generation of a precise moisture sorption-desorption isotherm.[10]

Based on the amount of moisture absorbed under specific conditions, the material can be classified according to standards set by pharmacopoeias.

Data Presentation: European Pharmacopoeia (Ph. Eur.) Hygroscopicity Classification

This classification is based on the percentage weight gain of a sample after being stored for 24 hours at 25°C and 80% RH.[2][11]

ClassificationIncrease in Mass (% w/w)Description
Non-hygroscopic< 0.2%Essentially no moisture uptake.
Slightly hygroscopic≥ 0.2% and < 2%Minor moisture uptake.
Moderately hygroscopic≥ 2% and < 15%Significant moisture uptake.[11]
Very hygroscopic≥ 15%Substantial moisture uptake.[8]
DeliquescentSufficient water is absorbed to form a visible liquid.Extreme moisture uptake leading to liquefaction.[8]

Experimental Protocols: Simplified DVS Experiment Workflow

  • Sample Preparation: Accurately weigh a small amount (typically 5-15 mg) of the phenyl(piperidin-3-yl)methanol hydrochloride into the DVS sample pan.

  • Drying/Equilibration: Start the experiment by drying the sample in situ at 0% RH until a stable mass is achieved. This establishes a dry reference weight.[2]

  • Sorption Phase: Increase the RH in programmed steps (e.g., 10% increments from 0% to 90% RH). At each step, the instrument waits until the sample mass equilibrates (i.e., the rate of weight change falls below a set threshold) before proceeding to the next RH level.[8]

  • Desorption Phase: Once the maximum RH is reached, decrease the RH in corresponding steps back down to 0% to measure moisture loss.

  • Data Analysis: The resulting data provides a sorption-desorption isotherm, which plots the change in mass (%) versus RH. This plot reveals the material's hygroscopic capacity, the presence of hysteresis (differences between sorption and desorption curves), and potential for hydrate formation.

Section 2: Troubleshooting Common Experimental Issues

This section provides direct answers to problems frequently encountered in the lab.

Issue 1: My phenyl(piperidin-3-yl)methanol hydrochloride powder arrived as a free-flowing solid but has become a clumpy, intractable mass. What happened and what should I do?

Cause: This is a classic sign of moisture absorption. When hygroscopic powders are exposed to ambient air, water molecules adsorb onto the particle surfaces. This moisture can form liquid bridges between particles, increasing inter-particle capillary forces and leading to agglomeration and caking.[1]

Troubleshooting Steps:

  • Immediate Containment: Immediately transfer the material into a controlled low-humidity environment. The best option is a nitrogen-purged glove box. A laboratory desiccator containing an active desiccant (e.g., silica gel, phosphorus pentoxide) is a viable alternative.[1]

  • Assess and Document: Record the environmental conditions (temperature and RH, if available) to which the sample was exposed. This information is crucial for understanding the material's sensitivity.

  • Controlled Handling: All future weighing and manipulation of the API must be performed under controlled conditions (e.g., inside a glove box or in a room with controlled low humidity) to prevent further moisture uptake.[5]

  • Proper Storage: Store the API in a tightly sealed, inert container (e.g., amber glass vial with a PTFE-lined cap). For long-term storage, consider placing this primary container inside a secondary, heat-sealed foil bag that includes a desiccant pouch.[3]

Figure 2: Workflow for handling a new hygroscopic sample.
Issue 2: My stability studies show the appearance of new peaks in the X-Ray Powder Diffraction (XRPD) pattern over time. What does this indicate?

Cause: The appearance of new peaks in an XRPD pattern is a definitive sign of a solid-state phase change, most likely a moisture-induced polymorphic transformation.[6] Water molecules absorbed by the API can increase molecular mobility within the crystal lattice, providing the energy needed for the molecules to rearrange into a more thermodynamically stable crystal form.[3]

Troubleshooting and Analytical Confirmation:

  • Confirm with Orthogonal Techniques: While XRPD identifies changes in the crystal lattice, Differential Scanning Calorimetry (DSC) can confirm this by detecting changes in thermal properties.[12][13] The new polymorphic form will likely have a different melting point or show different thermal events compared to the original material.

  • Correlate with Moisture Content: Use Thermogravimetric Analysis (TGA) or Karl Fischer titration to quantify the water content of the transformed sample. This helps establish a critical humidity threshold at which the transformation occurs.

  • Investigate Reversibility: Use a humidity-controlled XRPD or DVS instrument to determine if the transformation is reversible upon drying. Some materials form hydrates that convert back to the anhydrous form when humidity is lowered.

  • Mitigation: The primary solution is to rigorously prevent the API from being exposed to the critical humidity level that triggers the transformation. This reinforces the need for controlled environments and high-barrier packaging.[3]

Figure 3: Detection of moisture-induced polymorphic change.

Section 3: Proactive Strategies for Formulation and Development

Controlling hygroscopicity is best achieved through proactive design rather than reactive troubleshooting.

FAQ 3: Can the hygroscopicity of the phenyl(piperidin-3-yl)methanol molecule be fundamentally reduced before formulation begins?

Answer:

Yes. The most impactful strategies are employed during the earliest stages of drug development, specifically through solid-form screening and crystal engineering.

  • Salt Selection: Phenyl(piperidin-3-yl)methanol is a base and is formulated as a hydrochloride salt to improve solubility and stability. However, different salt forms (e.g., mesylate, tosylate, sulfate) of the same parent API can have dramatically different crystal packing and, consequently, different hygroscopic tendencies. A comprehensive salt screening study can identify an alternative salt form that offers a better balance of solubility and lower hygroscopicity.[14]

  • Cocrystallization: This is a more advanced crystal engineering technique. A cocrystal is a multi-component crystal where the API is bonded (typically through hydrogen bonds) to a benign, non-volatile molecule called a "coformer." By carefully selecting a coformer, it is possible to design a new crystal structure where the sites on the API molecule that are most likely to interact with water are blocked by the coformer. This can significantly reduce the material's hygroscopicity without altering the covalent structure of the API itself.[3][14]

Figure 4: Solid-form screening to mitigate hygroscopicity.
FAQ 4: Which formulation and packaging strategies can protect my hygroscopic API in a final dosage form?

Answer:

Once an API solid form is selected, the formulation and packaging become the primary lines of defense against moisture.

  • Co-processing with Excipients: The choice of excipients is critical. They can be used to physically shield the API from moisture.[3]

    • Hydrophobic Excipients: Incorporating water-repellent excipients like magnesium stearate or using lipid-based coatings can create a more hydrophobic microenvironment around the API.

    • Water-Binding Excipients: Some excipients can act as sacrificial moisture sinks, absorbing available water more readily than the API.[3]

  • Manufacturing Process Selection:

    • Avoid Aqueous Wet Granulation: This process intentionally adds water and is generally unsuitable for highly hygroscopic APIs.

    • Favor Dry Processes: Direct compression or roller compaction (dry granulation) are preferred manufacturing methods as they do not introduce moisture. If granulation is necessary, using a non-aqueous solvent is an option.

  • Protective Film Coating: Applying a polymer film coat to the final tablet is one of the most common and effective ways to create a physical barrier against ambient humidity.[3] Coatings with low water vapor permeability are ideal.

  • High-Barrier Packaging: The final line of defense is the packaging. For highly sensitive products, standard plastic bottles are insufficient.

    • Blister Packs: Foil-foil ("cold form") blisters provide an excellent moisture barrier.

    • Bottles: Use glass or high-density polyethylene (HDPE) bottles with induction-sealed liners and include a desiccant canister or pouch inside the bottle.[3]

References

  • Chan, H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals (Basel). [Link]

  • Kumar, P. & Singh, S. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net. [Link]

  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]

  • Stetson, C., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. [Link]

  • Thakuria, R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. [Link]

  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Richpacking020.com. [Link]

  • PubChemLite. Phenyl(piperidin-3-yl)methanol hydrochloride (C12H17NO). PubChemLite. [Link]

  • CD Formulation. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights.net. [Link]

  • El-Mesery, H. S., et al. (2025). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. MDPI. [Link]

  • Al-Ghadeer, A. H., et al. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. SCIRP. [Link]

  • Wikipedia. 3-Phenylpiperidine. Wikipedia.org. [Link]

  • ResearchGate. (2023). Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques. ResearchGate. [Link]

  • ResearchGate. (2022). Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method. ResearchGate. [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. tainstruments.com. [Link]

  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. proumid.com. [Link]

  • CD Formulation. (n.d.). XRD/DSC Analysis. cd-formulation.com. [Link]

  • Mettler Toledo. (n.d.). Dynamic Vapor Sorption (DVS). mt.com. [Link]

  • ResearchGate. (2025). Simultaneous measurements of X-ray diffraction (XRD) and differential scanning calorimetry (DSC) data under controlled humidity condition: Instrumentation and application to studies on hydration, dehydration, and rehydration processes of pharmaceutical compounds. ResearchGate. [Link]

  • ResearchGate. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. ResearchGate. [Link]

  • Particle Technology Labs. (2022). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). particletechlabs.com. [Link]

  • AQUALAB. (n.d.). Dynamic Vapor Sorption. aqualab.com. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Methods for Phenyl(piperidin-3-yl)methanol Purity Analysis

In the landscape of pharmaceutical development, ensuring the enantiomeric purity of chiral drug candidates and intermediates is not merely a regulatory hurdle, but a fundamental aspect of guaranteeing safety and efficacy...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the enantiomeric purity of chiral drug candidates and intermediates is not merely a regulatory hurdle, but a fundamental aspect of guaranteeing safety and efficacy. Phenyl(piperidin-3-yl)methanol, a key chiral building block in the synthesis of various pharmacologically active compounds, is no exception. Its stereocenter necessitates robust analytical methods to resolve and quantify its enantiomers, thereby controlling the stereochemical outcome of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity analysis of phenyl(piperidin-3-yl)methanol. Drawing upon established principles of chiral chromatography and data from the analysis of structurally related piperidine derivatives, we will explore the performance of different chiral stationary phases (CSPs), delve into the rationale behind method development, and present detailed experimental protocols.

The Central Role of Polysaccharide-Based Chiral Stationary Phases

The enantioselective separation of a broad spectrum of chiral compounds has been revolutionized by the advent of polysaccharide-based CSPs.[1] These phases, typically derived from cellulose or amylose that have been functionalized with various carbamate or benzoate derivatives, offer a remarkable degree of chiral recognition capabilities.[2][3] The mechanism of separation is a complex interplay of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, all occurring within the chiral grooves and cavities of the polysaccharide polymer.[4][5]

For piperidine derivatives, polysaccharide-based CSPs have consistently demonstrated superior performance.[6] Our investigation will therefore focus on the comparative efficacy of several widely used polysaccharide columns for the chiral analysis of phenyl(piperidin-3-yl)methanol.

Comparative Analysis of Chiral Stationary Phases

The selection of an appropriate CSP is the most critical step in developing a successful chiral separation method.[7] While a universal CSP remains elusive, a systematic screening of columns with diverse chiral selectors can rapidly identify the optimal stationary phase.[8] Based on literature precedence for similar analytes, we will compare the performance of three leading polysaccharide-based CSPs:

  • Chiralpak® AD-H: Featuring amylose tris(3,5-dimethylphenylcarbamate) coated on a 5 µm silica gel, this CSP is one of the most widely used and successful for a vast array of chiral compounds.[9][10]

  • Chiralcel® OD-H: This CSP consists of cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel and often provides complementary selectivity to the Chiralpak® AD series.[11]

  • Chiralpak® IA: An immobilized version of amylose tris(3,5-dimethylphenylcarbamate), offering enhanced solvent compatibility and robustness compared to its coated counterpart.[12][13]

The following table summarizes the expected performance of these columns based on the analysis of structurally related piperidine compounds.

Chiral Stationary PhaseChiral SelectorParticle Size (µm)Expected Resolution (Rs)Key Observations
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)5> 2.0High probability of successful separation, often the first choice for screening.[14]
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)51.5 - 2.5Offers alternative selectivity; a good second option if AD-H is not optimal.[11]
Chiralpak® IA Immobilized Amylose tris(3,5-dimethylphenylcarbamate)5> 2.0Broader solvent compatibility allows for greater flexibility in method development.[15]

The Chiral Recognition Mechanism: A Closer Look

The enantioselective power of polysaccharide-based CSPs stems from the helical structure of the polymer backbone, which creates a chiral microenvironment. The phenylcarbamate side chains further contribute to the formation of chiral cavities where the enantiomers of the analyte can interact.

Diagram of the Chiral Recognition Workflow

G cluster_0 Analyte Approach cluster_1 Chiral Stationary Phase cluster_2 Separation Analyte Phenyl(piperidin-3-yl)methanol Enantiomers CSP Polysaccharide-based CSP (e.g., Chiralpak® AD-H) Analyte->CSP Interaction Interactions Formation of Transient Diastereomeric Complexes (Hydrogen bonding, π-π stacking, Steric hindrance) CSP->Interactions Mechanism Separation Differential Retention Times Interactions->Separation Leads to Elution Sequential Elution of Enantiomers Separation->Elution Results in G A Mobile Phase Preparation (n-Hexane:IPA:DEA) C HPLC System Setup (Chiralpak® AD-H, 25°C, 1.0 mL/min) A->C B Sample Preparation (Standard & Sample Solutions) D Injection of Standard (System Suitability Check) B->D E Injection of Sample (Enantiomeric Purity Determination) B->E C->D D->E If Rs > 2.0 F Data Analysis (Peak Integration & Calculation) E->F

Sources

Comparative

The Analytical Crucible: Comparing Automated vs. Manual NMR Spectral Assignment for Complex API Intermediates

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound in Focus: Phenyl(piperidin-3-yl)methanol The Structural Challenge Accurate structural elucidation is the bedrock of drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound in Focus: Phenyl(piperidin-3-yl)methanol

The Structural Challenge

Accurate structural elucidation is the bedrock of drug development. For active pharmaceutical ingredient (API) intermediates like phenyl(piperidin-3-yl)methanol , Nuclear Magnetic Resonance (NMR) spectral assignment presents a formidable challenge.

This molecule features a flexible piperidine ring, a chiral center at the C3 position, and a benzylic chiral center (CH-OH), resulting in distinct diastereomers. In the 1 H NMR spectrum, the aliphatic region (1.2–3.2 ppm) becomes a dense thicket of overlapping multiplets due to the axial and equatorial protons of the piperidine ring. Because of this spectral crowding, relying solely on 1D NMR is insufficient.

As a Senior Application Scientist, I frequently evaluate the performance of different analytical methodologies to overcome these bottlenecks. This guide objectively compares three distinct approaches to NMR assignment—Traditional Manual 2D NMR , Automated CASE (Computer-Assisted Structure Elucidation) Software (e.g., Mnova), and Empirical Prediction Tools (e.g., ChemDraw)—providing experimental protocols, causality, and quantitative data to help you optimize your analytical workflows.

Objective Comparison of Methodologies

To establish a baseline for performance, we must evaluate how each "product" or methodology handles the spectral overlap and stereochemical nuances of phenyl(piperidin-3-yl)methanol.

Method A: Traditional 1D & 2D NMR (The Gold Standard)

The manual interpretation of 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR spectra remains the most trusted method.

  • Performance: Highly accurate but incredibly time-consuming. It requires deep expertise to manually trace the 3JCH​ correlations in the HMBC spectrum to link the piperidine C3 to the benzylic carbon.

  • Limitation: Human error in peak picking within the crowded 1.2–2.0 ppm region.

Method B: Automated CASE Software (e.g., Mestrelab Mnova)

Modern Automated NMR assignment software utilizes advanced algorithms to process, peak-pick, and assign spectra by comparing experimental data against an internal structure-shift prediction engine.

  • Performance: Exceptional speed. The software can automatically map HSQC correlations and deconvolve overlapping multiplets using global spectral deconvolution (GSD). [1] have revolutionized this process, reducing assignment time from hours to minutes.

  • Limitation: Requires manual verification to ensure algorithmic "hallucinations" do not misassign diastereotopic protons.

Method C: Empirical Prediction Software (e.g., ChemDraw)

Basic prediction tools rely on 2D topological databases to estimate chemical shifts.

  • Performance: Useful for quick 13 C estimations, but generally fails to accurately predict exact 1 H multiplet splitting and cannot differentiate between the axial and equatorial protons of the piperidine ring.

Self-Validating Experimental Protocols

To ensure trustworthiness , any analytical workflow must be a self-validating system. Below is the optimized, step-by-step protocol for acquiring and assigning the NMR data for phenyl(piperidin-3-yl)methanol, complete with the causality behind each experimental choice.

Protocol 1: High-Resolution Data Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified intermediate in 0.6 mL of Chloroform-d (CDCl 3​ ).

    • Causality: CDCl 3​ is selected because it lacks exchangeable protons. This prevents solvent overlap with the crucial -OH and -NH signals, which are vital for confirming the integrity of the benzylic and piperidine functional groups, as outlined in [2].

  • 1D 1 H NMR Acquisition: Utilize a standard single-pulse sequence (zg30) with a 2-second relaxation delay (D1).

    • Causality: A 30-degree flip angle ensures rapid longitudinal relaxation ( T1​ ), allowing for a shorter D1 and faster acquisition of scans without saturating the signals.

  • 1D 13 C NMR Acquisition: Utilize a proton-decoupled pulse sequence (zgpg30) with a minimum of 1024 scans.

    • Causality: The natural abundance of 13 C is only 1.1%. By decoupling the protons, the complex multiplet splitting collapses into sharp singlets. This concentrates the signal intensity, allowing for the resolution of the structurally similar C4 and C5 piperidine carbons that would otherwise be lost in baseline noise.

  • 2D HSQC Acquisition:

    • Causality: [3] make 1D proton integration unreliable. HSQC resolves these overlapping proton multiplets (e.g., axial/equatorial protons on C4 and C5) by spreading them across the highly dispersed 13 C dimension.

Protocol 2: The Self-Validating Verification Loop

Whether using manual assignment or automated CASE software, the final structure must pass an internal cross-check:

  • Extract the Coupling Constant: Once the benzylic CH-OH proton (~4.45 ppm) is assigned, extract its experimental 3JHH​ coupling constant to the piperidine C3 proton.

  • Karplus Validation: Cross-reference this value against the predicted dihedral angle from the software's 3D conformer generator. If the experimental J -value is ~7.0 Hz (indicating an anti-periplanar arrangement) but the automated assignment predicts a gauche conformation (expected J≈2−4 Hz), the system flags the assignment as invalid. This ensures that neither human error nor algorithmic hallucination can pass unverified.

Quantitative Data Presentation

The following tables summarize the performance metrics of the methodologies and provide the expected spectral data for phenyl(piperidin-3-yl)methanol to be used as a reference standard.

Table 1: Performance Comparison Matrix
FeatureTraditional 2D NMR (Manual)Automated CASE Software (Mnova)Empirical Prediction (ChemDraw)
Accuracy (Complex Aliphatics) Very High (Gold Standard)High (Requires manual review)Low (Fails on diastereotopic H)
Time to Assign 2 - 4 Hours10 - 15 Minutes< 1 Minute
Handling of Stereochemistry Excellent (via NOESY/J-coupling)Good (Integrates 3D conformers)Poor (2D topology only)
Cost / Resource Intensity High (Expert time required)Medium (Software licensing)Low (Standard lab software)
Table 2: Expected 1 H and 13 C NMR Spectral Data (400 MHz, CDCl 3​ )
Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity J (Hz)Assignment Notes
C1' (Phenyl ipso)142.5---Quaternary carbon
C2', C6' (Phenyl o)127.87.35d7.5Aromatic
C3', C5' (Phenyl m)128.47.42t7.5Aromatic
C4' (Phenyl p)127.17.30t7.5Aromatic
C-OH (Benzylic)76.24.45d6.8Coupled to C3-H
C2 (Piperidine)48.53.10 (eq), 2.55 (ax)m, dd12.0, 3.5Diastereotopic
C3 (Piperidine)42.11.85m-Chiral center
C4 (Piperidine)25.41.65 (eq), 1.35 (ax)m, m-Overlapping region
C5 (Piperidine)24.81.60 (eq), 1.40 (ax)m, m-Overlapping region
C6 (Piperidine)46.33.05 (eq), 2.60 (ax)m, td12.0, 2.5Adjacent to NH
NH, OH -2.20, 2.80br s-Exchangeable

Process Visualization

The following diagram illustrates the comparative workflow between traditional manual assignment and automated CASE software, culminating in the mandatory self-validating step.

NMR_Workflow cluster_manual Traditional 2D NMR (Manual) cluster_auto Automated CASE Software Start Raw NMR Data (FID) 1H, 13C, HSQC, HMBC FT Processing & Phasing Start->FT AutoProcess Automated Processing Start->AutoProcess PeakPick Manual Peak Picking FT->PeakPick HSQC HSQC Connectivity PeakPick->HSQC HMBC HMBC Assembly HSQC->HMBC Validation Self-Validating Step: Check 3J_HH Coupling HMBC->Validation AutoAssign Algorithmic Peak Analysis AutoProcess->AutoAssign Predict Structure-Shift Prediction AutoAssign->Predict Predict->Validation Final Fully Assigned Structure Validation->Final

Workflow comparison: Manual 2D NMR assignment vs. Automated CASE software for structural elucidation.

Conclusion

For complex API intermediates like phenyl(piperidin-3-yl)methanol, relying on 1D empirical prediction is a liability. While Traditional Manual 2D NMR remains the gold standard for absolute certainty, Automated CASE Software offers a paradigm shift in throughput. By integrating automated algorithms with a strict, self-validating Karplus cross-check, analytical laboratories can achieve the perfect synthesis of speed and scientific integrity, drastically reducing the time-to-market for novel therapeutics.

References

  • Alexandersson, E.; Nestor, G. "Complete 1H and 13C NMR spectral assignment of D-glucofuranose." Carbohydrate Research, 2022. URL:[Link]

  • Timmer, M. et al. "Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars." The Journal of Organic Chemistry, ACS Publications, 2023. URL:[Link]

Validation

Mass spectrometry fragmentation patterns of phenyl(piperidin-3-yl)methanol

A Comparative Guide to the Mass Spectrometric Structural Elucidation of Phenyl(piperidin-3-yl)methanol As a Senior Application Scientist, resolving structural isomers and structurally related analogs—such as the differen...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Mass Spectrometric Structural Elucidation of Phenyl(piperidin-3-yl)methanol

As a Senior Application Scientist, resolving structural isomers and structurally related analogs—such as the differentiation between piperidine-based stimulants and their positional isomers—is a critical challenge in drug development and forensic toxicology. Phenyl(piperidin-3-yl)methanol (Exact Mass: 191.1310 Da, Formula: C12H17NO) is a close structural analog to the heavily regulated stimulant pipradrol (phenyl(piperidin-2-yl)methanol)[1].

This guide provides an objective, data-driven comparison of the two dominant analytical platforms used for its structural elucidation: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) [2][3].

Mechanistic Mass Spectrometry: The Causality of Fragmentation

To optimize an analytical method, one must first understand the fundamental physical chemistry governing the molecule's behavior in the gas phase. Phenyl(piperidin-3-yl)methanol contains three critical moieties: a basic piperidine ring, a phenyl group, and a secondary hydroxyl group.

GC-EI-MS (Hard Ionization at 70 eV)

Electron Ionization (EI) bombards the vaporized molecule with 70 eV electrons. This energy vastly exceeds the molecule's ionization potential (~9-10 eV), stripping an electron to form a highly unstable radical cation ( M+∙ ). To dissipate this excess internal energy, the molecule undergoes rapid, reproducible unimolecular dissociation[4].

  • Charge Localization: The radical cation typically localizes on the nitrogen atom of the piperidine ring or the oxygen of the hydroxyl group.

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the heteroatom is thermodynamically favored because the resulting cation is resonance-stabilized. Cleavage between the central methanol carbon and the phenyl ring yields a fragment at m/z 114 ( [M−C6​H5​]+ ). Conversely, cleavage between the methanol carbon and the piperidine ring yields the highly stable alpha-hydroxybenzyl cation at m/z 107 .

LC-ESI-MS/MS (Soft Ionization & CID)

Electrospray Ionization (ESI) is a soft ionization technique that transfers the molecule into the gas phase with minimal residual energy, preserving the intact molecule. Operating in positive mode, the basic piperidine nitrogen readily accepts a proton to form the even-electron precursor ion [M+H]+ at m/z 192.1 .

  • Collision-Induced Dissociation (CID): When the stable [M+H]+ ion is accelerated into a collision cell filled with neutral gas (e.g., Argon), the kinetic energy is converted into vibrational energy.

  • Dehydration Pathway: The most facile neutral loss is water (-18 Da) from the hydroxyl group, yielding a dominant product ion at m/z 174.1 . Subsequent higher-energy collisions lead to the formation of the tropylium/benzyl cation (m/z 91 )[4].

Fragmentation Molecule Phenyl(piperidin-3-yl)methanol Exact Mass: 191.13 EI_Ion EI Molecular Ion m/z 191 [M]•+ Molecule->EI_Ion 70 eV ESI_Ion ESI Precursor Ion m/z 192.1 [M+H]+ Molecule->ESI_Ion +H+ EI_Frag1 Alpha-Cleavage m/z 114[M - Ph]+ EI_Ion->EI_Frag1 EI_Frag2 Alpha-Cleavage m/z 107 [Ph-CH-OH]+ EI_Ion->EI_Frag2 EI_Frag3 Piperidinium Ion m/z 84 [C5H10N]+ EI_Ion->EI_Frag3 ESI_Frag1 Dehydration m/z 174.1 [M+H - H2O]+ ESI_Ion->ESI_Frag1 -H2O ESI_Frag2 Tropylium Cation m/z 91 [C7H7]+ ESI_Frag1->ESI_Frag2 ESI_Frag3 Piperidine Cleavage m/z 84[C5H10N]+ ESI_Frag1->ESI_Frag3

Fig 2: Mechanistic fragmentation logic of phenyl(piperidin-3-yl)methanol in EI vs. ESI.

Platform Comparison & Quantitative Data

When selecting a platform, the choice dictates whether the primary goal is untargeted structural confirmation (GC-MS) or high-sensitivity targeted quantification (LC-MS/MS)[2][3].

Table 1: Performance Comparison of Analytical Platforms

ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (CID)
Primary Utility Library matching, Isomer differentiationTrace quantification, PK/PD studies
Ionization State Radical Cation ( M+∙ )Even-Electron Cation ( [M+H]+ )
Molecular/Precursor Ion m/z 191 (Very weak, <5% abundance)m/z 192.1 (Strong, 100% abundance)
Sample Prep Requirement High (Derivatization recommended)Low (Direct injection of SPE extract)
Sensitivity Nanogram (ng/mL) rangePicogram (pg/mL) range

Table 2: Diagnostic Fragmentation Ions for Phenyl(piperidin-3-yl)methanol

Fragment m/zPlatformOrigin / Mechanistic PathwayRelative Abundance
192.1 LC-ESIIntact protonated molecule [M+H]+ 100% (Precursor)
174.1 LC-ESILoss of water [M+H−H2​O]+ High (Primary MRM)
114.1 GC-EIAlpha-cleavage, loss of phenyl radicalHigh
107.1 GC-EIAlpha-cleavage, alpha-hydroxybenzyl cationModerate
91.1 BothTropylium/Benzyl cation formationModerate
84.1 BothPiperidinium ion / Piperidine ring cleavageHigh (Qualifier MRM)

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. The following methodologies incorporate built-in quality control checks to guarantee data reliability.

Protocol A: GC-EI-MS Structural Confirmation Workflow
  • System Readiness & Tuning: Perform a daily PFTBA (Perfluorotributylamine) tune. Validate that the mass axis is calibrated and the relative abundances of m/z 69, 219, and 502 meet manufacturer specifications to ensure consistent 70 eV fragmentation.

  • Sample Preparation (LLE): Perform Liquid-Liquid Extraction using hexane/ethyl acetate (80:20 v/v) at pH 9.5. Causality: The high pH ensures the basic piperidine nitrogen (pKa ~9.5) is fully deprotonated, driving the analyte into the organic layer.

  • Derivatization (Crucial Step): Evaporate the organic layer and reconstitute in 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 20 minutes. Causality: Silylating the hydroxyl and secondary amine groups prevents thermal degradation in the GC inlet and sharpens peak shape.

  • Acquisition: Inject 1 µL in splitless mode onto a DB-5MS capillary column (30m x 0.25mm x 0.25µm). Temperature program: 80°C (hold 1 min) ramped to 280°C at 15°C/min.

  • Validation Check: Inject a pure solvent blank immediately after the highest standard. The protocol is validated if the blank shows zero carryover at the analyte's retention time.

Protocol B: LC-ESI-MS/MS Targeted Quantification Workflow
  • System Suitability Test (SST): Inject a neat reference standard to verify that the retention time drift is <0.1 minutes and the precursor ion intensity (m/z 192.1) meets the minimum area count threshold.

  • Sample Preparation (SPE): Utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction. Causality: The MCX cartridge selectively binds the positively charged piperidine ring, allowing neutral and acidic matrix interferences to be washed away before elution with 5% ammonium hydroxide in methanol.

  • Chromatography: Separate on a sub-2 µm C18 Reversed-Phase column (e.g., 50 x 2.1 mm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.

  • MS/MS Acquisition: Operate in Positive ESI mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • Quantifier: m/z 192.1 174.1 (Collision Energy: 15 eV)

    • Qualifier: m/z 192.1 84.1 (Collision Energy: 25 eV)

  • Validation Check: Utilize a deuterated internal standard (e.g., Pipradrol- d5​ ) to correct for matrix suppression. The system is validated if the IS peak area maintains a Coefficient of Variation (CV) of <15% across all injections.

MS_Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample Sample Preparation (LLE / SPE Extract) Deriv Derivatization (Optional MSTFA) Sample->Deriv LC Liquid Chromatography (Reversed-Phase C18) Sample->LC GC Gas Chromatography (Capillary Separation) Deriv->GC EI Electron Ionization (70 eV, Hard Ionization) GC->EI Data Data Analysis & Fragment Matching EI->Data ESI Electrospray Ionization (Positive Mode) LC->ESI CID Collision-Induced Dissociation (CID) ESI->CID CID->Data

Fig 1: Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS platforms.

References

  • Pipradrol | C18H21NO | CID 10083 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: MDPI (Journal of Clinical Medicine) URL:[Link]

  • Screening and identification of azacyclonol and fexofenadine in human urine using LC–MS/MS Source: ResearchGate URL:[Link]

  • Gas chromatography–mass spectrometry of eight aminoindanes Source: Drug Testing and Analysis (Wiley) URL:[Link]

Sources

Comparative

Comparing reactivity of 2-yl, 3-yl, and 4-yl phenyl-piperidine alcohols

As a Senior Application Scientist in drug discovery and synthetic methodology, I frequently evaluate heterocyclic scaffolds for their viability in late-stage functionalization. Among these, phenylpiperidinols—piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery and synthetic methodology, I frequently evaluate heterocyclic scaffolds for their viability in late-stage functionalization. Among these, phenylpiperidinols—piperidine rings substituted with both a phenyl group and a hydroxyl group on the same carbon—are ubiquitous in neuroactive drug design.

However, treating all phenylpiperidinols as chemically equivalent is a critical error. The reactivity of the 2-yl, 3-yl, and 4-yl regioisomers diverges drastically based on the spatial relationship between the basic piperidine nitrogen and the tertiary benzylic carbinol center. This guide provides an objective, mechanistic comparison of these three regioisomers, equipping researchers with the predictive logic and validated protocols necessary to leverage them effectively.

Mechanistic Causality: The Role of Nitrogen Proximity

The fundamental causality behind the divergent reactivity of these regioisomers lies in electrostatic induction and ring-chain tautomerism . When subjecting these alcohols to acidic, basic, or electrophilic conditions, the piperidine nitrogen dictates the stability of the reactive intermediates[1].

  • 4-Phenylpiperidin-4-ol ( γ -amino alcohol): The hydroxyl group is located at the C4 position, maximally distanced from the nitrogen. In acidic media, the nitrogen is protonated, but the distance mitigates electrostatic repulsion. This allows the C4 carbon to readily form a resonance-stabilized tertiary benzylic carbocation, making this isomer highly susceptible to E1 dehydration or S N​ 1 nucleophilic substitution[2].

  • 3-Phenylpiperidin-3-ol ( β -amino alcohol): The hydroxyl group is at the C3 position. If a carbocation were to form at C3 during an acid-catalyzed reaction, it would place a full positive charge β to the protonated piperidinium nitrogen. The severe electrostatic repulsion (inductive electron withdrawal by the -NH 2+​ group) highly destabilizes this transition state, making the 3-yl isomer highly resistant to standard dehydration.

  • 2-Phenylpiperidin-2-ol ( α -amino alcohol): This isomer is a cyclic hemiaminal (carbinolamine). It does not behave like a standard alcohol. Instead, the lone pair on the adjacent nitrogen can expel the hydroxyl group to form an iminium ion, which rapidly hydrolyzes. Consequently, this isomer exists in a dynamic thermodynamic equilibrium with its open-chain tautomer, 5-amino-1-phenylpentan-1-one.

Comparative Reactivity Data

To streamline scaffold selection for medicinal chemistry campaigns, the quantitative and qualitative reactivity profiles of the three regioisomers are summarized below.

Property2-Phenylpiperidin-2-ol3-Phenylpiperidin-3-ol4-Phenylpiperidin-4-ol
Structural Classification α -Amino alcohol (Hemiaminal) β -Amino tertiary alcohol γ -Amino tertiary alcohol
Thermodynamic Stability Low (Ring-chain tautomerism)High (Stable crystalline solid)High (Stable crystalline solid)
Susceptibility to Dehydration N/A (Undergoes ring opening)Low (Carbocation destabilized by N + )High (Facile E1 elimination)
Primary Electrophilic Target Ketone carbon (in open-chain form)Sterically hindered OHC4 position (via carbocation)
Pharmacological Utility Transient synthetic intermediateConformationally restricted scaffoldsAnalgesics, antipsychotics (e.g., Haloperidol)[3]

Pathway Visualizations

The following diagrams map the distinct mechanistic pathways that define the reactivity of the 4-yl and 2-yl isomers.

Workflow1 A 4-Phenylpiperidin-4-ol B Protonated Intermediate A->B +H+ (Acidic Media) C C4 Carbocation B->C -H2O (Rate-Limiting) D Tetrahydropyridine C->D -H+ (Fast E1)

Fig 1: Dehydration pathway of 4-phenylpiperidin-4-ol via E1 elimination.

Workflow2 A 2-Phenylpiperidin-2-ol (Hemiaminal) B Iminium Ion A->B Ring Opening C 5-Amino-1-phenylpentan-1-one (Open Chain) B->C Hydrolysis C->A Ring Closure

Fig 2: Ring-chain tautomerism of 2-phenylpiperidin-2-ol highlighting instability.

Experimental Workflows & Self-Validating Protocols

To harness these distinct reactivity profiles, the following self-validating protocols demonstrate how to manipulate the 4-yl and 2-yl isomers in a laboratory setting.

Protocol A: Acid-Catalyzed Dehydration of 4-Phenylpiperidin-4-ol

Because the γ -carbocation is inductively tolerated, 4-phenylpiperidin-4-ol is the premier precursor for synthesizing 4-phenyl-1,2,3,6-tetrahydropyridine derivatives (MPTP analogs)[2].

  • Rationale: Glacial acetic acid and concentrated HCl are used to simultaneously protonate the alcohol (creating a good leaving group) and the amine (preventing unwanted nucleophilic side reactions). Heat provides the thermodynamic push for the E1 elimination.

  • Step-by-Step Methodology:

    • Suspend 10 mmol of 4-phenylpiperidin-4-ol in 20 mL of glacial acetic acid.

    • Add 5 mL of concentrated aqueous HCl (37%) dropwise under continuous stirring.

    • Equip the flask with a reflux condenser and heat the mixture to 110°C for 12 hours.

    • Cool the reaction to 0°C using an ice bath. Carefully basify the mixture by adding 20% NaOH dropwise until the pH reaches 10. (Causality: Neutralizing the ammonium salt precipitates the highly lipophilic tetrahydropyridine free base).

    • Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Self-Validation Checkpoint: Analyze the crude product via FTIR and 1 H-NMR. Successful dehydration is confirmed by the complete disappearance of the broad -OH stretch (~3300 cm −1 ) in FTIR, and the emergence of a distinct vinylic proton signal (~6.0 ppm, 1H, m) in the NMR spectrum.

Protocol B: Reductive Amination of the 2-Phenylpiperidin-2-ol Tautomer

Because 2-phenylpiperidin-2-ol exists in equilibrium with an acyclic ketone, it cannot be utilized as a standard alcohol. Instead, it is exploited as a masked ketone to synthesize complex diamines.

  • Rationale: We use sodium cyanoborohydride (NaBH 3​ CN) because, unlike NaBH 4​ , it is stable in mildly acidic conditions and is highly selective for reducing imines over ketones. This ensures we trap the open-chain form only after it has reacted with the incoming amine.

  • Step-by-Step Methodology:

    • Dissolve 5 mmol of 2-phenylpiperidin-2-ol in 15 mL of anhydrous methanol under a nitrogen atmosphere.

    • Add 6 mmol of a primary amine (e.g., benzylamine) followed by 0.5 mL of glacial acetic acid to adjust the pH to ~5. (Causality: Mild acidity accelerates the ring-opening to the ketone and catalyzes the subsequent imine formation).

    • Stir the mixture at room temperature for 2 hours to allow the imine equilibrium to establish.

    • Add 7.5 mmol of NaBH 3​ CN in small portions. Stir for an additional 12 hours at room temperature.

    • Quench the reaction with saturated aqueous NaHCO 3​ (15 mL) to destroy excess hydride, extract with ethyl acetate (3 x 15 mL), and purify via silica gel chromatography.

  • Self-Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) must show the exact mass corresponding to the addition of the amine fragment minus water. 1 H-NMR will show the complete loss of the hemiaminal proton and the appearance of the acyclic methylene chain signatures.

Sources

Validation

IR spectroscopy characteristic bands of phenyl(piperidin-3-yl)methanol

Comparative Analytical Guide: Structural Verification of Phenyl(piperidin-3-yl)methanol via IR Spectroscopy vs. Orthogonal Techniques As a Senior Application Scientist, selecting the appropriate analytical modality for s...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: Structural Verification of Phenyl(piperidin-3-yl)methanol via IR Spectroscopy vs. Orthogonal Techniques

As a Senior Application Scientist, selecting the appropriate analytical modality for structural verification is critical for ensuring the integrity of pharmaceutical building blocks. Phenyl(piperidin-3-yl)methanol (CAS: 339547-59-0) is a versatile intermediate characterized by three distinct functional domains: a secondary alcohol, a saturated piperidine heterocycle, and a mono-substituted aromatic ring.

This guide objectively compares the performance of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against alternative techniques (Raman and NMR) and provides a self-validating experimental framework for its structural characterization.

Mechanistic Causality in IR Band Assignments

The structural verification of phenyl(piperidin-3-yl)methanol relies on understanding the physical chemistry driving its vibrational modes. Rather than merely matching peaks, we must analyze the causality behind the spectral profile:

  • The Secondary Alcohol Domain: The hydroxyl group (-OH) acts as both a hydrogen bond donor and acceptor. In the solid or neat liquid state, extensive intermolecular hydrogen bonding significantly broadens the O-H stretching vibration, which dominates the 3200–3400 cm⁻¹ region[1]. The position of the C-O stretching band is highly diagnostic of the alcohol's substitution class. Because phenyl(piperidin-3-yl)methanol is a secondary alcohol, the asymmetric C-C-O stretch is shifted to the 1075–1150 cm⁻¹ range, allowing clear differentiation from primary alcohol precursors (which typically absorb below 1075 cm⁻¹)[2].

  • The Piperidine Heterocycle: The piperidine ring introduces a secondary amine and a saturated hydrocarbon backbone. The N-H stretching vibration typically appears as a medium, somewhat sharp band near 3390 cm⁻¹[3]. However, in neat solid-state ATR-FTIR, this band is frequently obscured by the broader, more intense O-H stretch. The aliphatic C-H stretches of the piperidine ring populate the 2850–2950 cm⁻¹ region, confirming the presence of the saturated cyclic system[3].

  • The Phenyl Ring: The aromatic ring is identified by C-H stretching vibrations just above 3000 cm⁻¹ (e.g., 3030 cm⁻¹), distinguishing them from the aliphatic C-H stretches below 3000 cm⁻¹[4]. The C=C ring breathing modes manifest as sharp bands near 1600 cm⁻¹ and 1495 cm⁻¹. Most critically, the mono-substitution pattern of the phenyl ring is definitively confirmed by two strong out-of-plane (oop) C-H bending vibrations at approximately 750 cm⁻¹ and 700 cm⁻¹.

FunctionalMapping Root Phenyl(piperidin-3-yl)methanol G1 Secondary Alcohol (-OH) Root->G1 G2 Piperidine Ring (-NH) Root->G2 G3 Phenyl Ring Root->G3 B1 ν(O-H): 3200-3400 cm⁻¹ ν(C-O): 1080-1120 cm⁻¹ G1->B1 B2 ν(N-H): ~3390 cm⁻¹ ν(C-H)ali: 2850-2950 cm⁻¹ G2->B2 B3 ν(C-H)aro: >3000 cm⁻¹ δ(C-H)oop: 700 & 750 cm⁻¹ G3->B3

Mapping of functional groups to their characteristic infrared stretching (ν) and bending (δ) frequencies.

Objective Comparison of Analytical Modalities

While IR spectroscopy is highly efficient for functional group identification, it is essential to compare its performance objectively against orthogonal techniques to determine the best use case for your specific workflow.

Table 1: Comparative Analysis of Analytical Modalities

Analytical TechniquePrimary Strength for this CompoundLimitationsOptimal Use Case
ATR-FTIR Rapid, non-destructive identification of highly polar bonds (C-O, O-H, N-H).Cannot easily differentiate between stereoisomers or exact connectivity.High-throughput QA/QC, rapid structural confirmation, and raw material ID.
Raman Spectroscopy Excellent resolution of symmetric, non-polar vibrations (aromatic C=C, aliphatic C-C).Weak scattering for O-H bonds; potential fluorescence interference.Complementary backbone analysis; analysis in aqueous solutions.
¹H / ¹³C NMR Provides absolute structural connectivity, proton environments, and stereochemistry.Time-consuming, expensive, requires deuterated solvents.De novo structural elucidation, diastereomer differentiation, and purity quantification.

Self-Validating ATR-FTIR Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a causality check to prevent false positives or spectral artifacts.

Step 1: System Suitability Test (SST)

  • Action: Scan a 1.5 mil polystyrene calibration film before analyzing the sample.

  • Validation: Ensure the aromatic C-H stretch is located exactly at 1601 cm⁻¹ (± 1 cm⁻¹).

  • Causality: Validates interferometer alignment and laser frequency accuracy, ensuring subsequent peak assignments for the phenyl ring are reliable.

Step 2: Background Collection

  • Action: Collect an ambient air background (32 scans, 4 cm⁻¹ resolution) using a clean diamond ATR crystal.

  • Causality: Mathematically subtracts atmospheric H₂O and CO₂ contributions, preventing them from masking the critical 3200–3400 cm⁻¹ (O-H/N-H) region.

Step 3: Sample Application

  • Action: Apply the phenyl(piperidin-3-yl)methanol sample to the crystal. Engage the pressure anvil until the clutch clicks.

  • Causality: Ensures intimate contact between the sample and the evanescent wave. Poor contact results in artificially weak high-wavenumber bands (e.g., O-H stretch).

Step 4: Data Acquisition & Quality Control

  • Action: Acquire 32 scans at 4 cm⁻¹ resolution.

  • Validation: Verify that the maximum absorbance (typically the C-O stretch at ~1100 cm⁻¹) falls between 0.2 and 0.8 Absorbance Units (AU).

  • Causality: Spectra >0.8 AU suffer from detector non-linearity and peak distortion (photometric error), while spectra <0.2 AU indicate insufficient sample contact, leading to poor signal-to-noise ratios.

ATRWorkflow N1 1. System Suitability (Polystyrene Test) N2 2. Background Scan (Air/Blank) N1->N2 N3 3. Sample Application (Constant Pressure) N2->N3 N4 4. Data Acquisition (0.2 - 0.8 AU) N3->N4 N5 5. Spectral Validation (Band Ratios) N4->N5

Self-validating ATR-FTIR experimental workflow ensuring spectral integrity and accuracy.

Quantitative Data Presentation

The table below summarizes the expected quantitative IR band assignments for phenyl(piperidin-3-yl)methanol, serving as a reference for spectral deconvolution.

Table 2: Characteristic IR Bands of Phenyl(piperidin-3-yl)methanol

Wavenumber (cm⁻¹)Intensity / ShapeFunctional GroupVibrational ModeDiagnostic Value
3200 – 3400 Strong, BroadSecondary Alcoholν(O-H) stretchBroadness indicates extensive intermolecular hydrogen bonding.
~3390 Medium, SharpPiperidine Ringν(N-H) stretchConfirms intact secondary amine (often convoluted with O-H).
3030 – 3080 Weak to MediumPhenyl Ringν(C-H) stretchDifferentiates aromatic sp² C-H from aliphatic sp³ C-H.
2850 – 2950 MediumPiperidine Ringν(C-H) stretchConfirms the saturated aliphatic heterocycle backbone.
~1600, 1495 Medium, SharpPhenyl Ringν(C=C) stretchConfirms aromaticity (ring breathing modes).
1080 – 1120 StrongSecondary Alcoholν(C-O) stretchDifferentiates the compound from primary or tertiary alcohols.
~750, ~700 StrongPhenyl Ringδ(C-H) oop bendDefinitive proof of a mono-substituted benzene ring.

References[2] Title: The Big Review V: The C-O Bond | Source: Spectroscopy Online | URL: https://www.spectroscopyonline.com/view/big-review-v-c-o-bond[4] Title: Associative Behavior of Benzyl Alcohol in Carbon Tetrachloride Solutions | Source: The Journal of Physical Chemistry B | URL:https://pubs.acs.org/doi/10.1021/jp971441a[1] Title: Infrared Spectra of Some Simple Organic Compounds | Source: Steve's Open Lab | URL:https://stevesopenlab.org/infrared-spectra-of-some-simple-organic-compounds/[3] Title: Charge-transfer interactions between piperidine as donor with different σ- and π-acceptors: Synthesis and spectroscopic characterization | Source: Arabian Journal of Chemistry | URL:https://doi.org/10.1016/j.arabjc.2010.06.018

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for Phenyl(piperidin-3-yl)methanol Analysis

Phenyl(piperidin-3-yl)methanol (CAS: 339547-59-0)[1] is a highly versatile, chiral organic building block characterized by a piperidine ring and a benzyl alcohol moiety. With two stereocenters, the molecule exists as fou...

Author: BenchChem Technical Support Team. Date: March 2026

Phenyl(piperidin-3-yl)methanol (CAS: 339547-59-0)[1] is a highly versatile, chiral organic building block characterized by a piperidine ring and a benzyl alcohol moiety. With two stereocenters, the molecule exists as four distinct stereoisomers (two pairs of enantiomers/diastereomers). In modern drug discovery, specific stereoisomers of this compound are critical intermediates in the synthesis of targeted therapeutics, most notably dual Focal Adhesion Kinase (FAK) and Src kinase inhibitors used in oncology to arrest tumor migration and proliferation[2].

Because the pharmacological efficacy of these APIs relies heavily on spatial geometry, the analytical control of phenyl(piperidin-3-yl)methanol requires rigorous stereochemical and chemical validation. This guide objectively compares the grades of reference standards available for its analysis and provides a self-validating experimental framework for chiral characterization.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate reference standard dictates the reliability of downstream analytical workflows. For chiral intermediates like phenyl(piperidin-3-yl)methanol, the choice depends on the phase of drug development (e.g., early screening vs. GMP API release).

Below is an objective comparison of the three primary tiers of reference standards used in pharmaceutical analysis.

Table 1: Performance and Specification Comparison of Reference Standards
Specification MetricISO 17034 Certified Reference Material (CRM)Pharmacopeial Primary Standard (USP/EP)In-House Working Standard
Chemical Purity >99.5% (Certified via Mass Balance & qNMR)>99.0% (Validated by compendial methods)>98.0% (Determined via HPLC-UV/FID)
Enantiomeric Excess (ee%) >99.9% (Certified via Chiral LC-MS/MS)>99.0% (Method-specific)Variable (Often >95.0%)
Traceability SI-traceable (NIST/BIPM)Traceable to WHO/Pharmacopeial bodiesTraceable to a Primary Standard or CRM
Uncertainty (k=2) Explicitly stated (e.g., ± 0.2%)Not typically statedNot stated
Primary Use Case Instrument calibration, method validation, dispute resolutionGMP batch release, compendial assay complianceRoutine batch testing, in-process control (IPC)
Cost & Accessibility High cost, limited availabilityModerate-High cost, strictly regulatedLow cost, easily synthesized/purified in bulk

Application Causality: While an In-House Working Standard is cost-effective for daily In-Process Control (IPC) monitoring during the cross-coupling phases of API synthesis, an ISO 17034 CRM is mandatory for validating the Chiral LC-MS/MS methods used to quantify trace enantiomeric impurities. This is because CRMs provide an unbroken chain of traceability and a quantified measurement uncertainty, ensuring that trace stereoisomers are not masked by analytical bias.

Mechanistic Workflow: From Intermediate to Therapeutics

To understand the analytical requirements, one must understand the compound's destination. Phenyl(piperidin-3-yl)methanol is utilized in the synthesis of complex bicyclic pyrimidine derivatives that act as ATP-competitive inhibitors of FAK and Src kinases[2].

Pathway A Phenyl(piperidin-3-yl)methanol (Chiral Intermediate) B API Synthesis (Cross-coupling/Amidation) A->B Stereoretention (Critical Step) C Dual FAK/Src Inhibitor (Targeted API) B->C High Yield Purification D FAK/Src Kinase Inhibition C->D ATP-competitive Binding E Tumor Migration & Proliferation Arrest D->E Downstream Signaling Blockade

Caption: Synthesis workflow of FAK/Src inhibitors from phenyl(piperidin-3-yl)methanol and downstream effects.

Experimental Protocols: Chiral LC-MS/MS Validation

Analyzing phenyl(piperidin-3-yl)methanol presents specific chromatographic challenges. The secondary amine in the piperidine ring has a pKa of approximately 10.4. Under standard acidic reversed-phase conditions, this nitrogen is fully protonated, leading to severe secondary interactions with residual silanols on silica-based columns (peak tailing). Furthermore, resolving its four stereoisomers requires a highly selective chiral stationary phase (CSP)[3].

Causality in Method Design
  • Why LC-MS/MS over GC-MS? The combination of a basic amine and a free hydroxyl group makes the molecule highly polar and non-volatile. GC-MS would require cumbersome dual-derivatization (e.g., acylation of the amine and silylation of the alcohol). LC-MS/MS with Electrospray Ionization (ESI+) directly analyzes the underivatized molecule with superior sensitivity.

  • Why high-pH mobile phase? Using 20 mM Ammonium Bicarbonate (pH 9.0) keeps a significant portion of the piperidine nitrogen deprotonated, mitigating silanol interactions and ensuring sharp, symmetrical peaks on immobilized polysaccharide columns.

Step-by-Step Self-Validating Protocol

1. Reagent & System Preparation

  • Column: Immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak IG-3, 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic elution using 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (40:60, v/v).

  • MS Detection: Triple quadrupole mass spectrometer in ESI+ mode.

    • Precursor Ion: m/z 192.1[M+H]+[4].

    • Product Ions: m/z 174.1[M+H-H2O]+ (Quantifier) and m/z 84.1 (Qualifier - piperidine ring fragment)[4].

2. System Suitability Testing (SST)

  • Inject a resolution mixture containing all four stereoisomers of phenyl(piperidin-3-yl)methanol (100 ng/mL each).

  • Acceptance Criteria: Chromatographic resolution ( Rs​ ) between the closest eluting enantiomeric pair must be ≥1.5 . Tailing factor ( Tf​ ) must be ≤1.5 .

3. Blank and Carryover Assessment

  • Inject a mobile phase blank immediately following the highest calibration standard (e.g., 1000 ng/mL).

  • Acceptance Criteria: The blank must show ≤0.1% of the peak area of the Lower Limit of Quantification (LLOQ) to confirm zero carryover.

4. Calibration and Sample Analysis

  • Prepare a 6-point calibration curve of the target enantiomer CRM from 1 ng/mL to 1000 ng/mL.

  • Analyze the unknown Working Standard sample in triplicate.

5. Spike Recovery (The Self-Validating Step)

  • Spike the unknown sample matrix with a known concentration of the CRM (e.g., 50 ng/mL).

  • Acceptance Criteria: Recovery must fall between 98.0% and 102.0%. If recovery fails, matrix effects (ion suppression/enhancement) are present, and the method must pivot to standard addition.

Validation SST 1. System Suitability Test (SST) (Resolution > 1.5, Tf < 1.5) Blank 2. Blank Injection (Assess Carryover < 0.1%) SST->Blank Calib 3. Calibration Curve (R² > 0.999, 1-1000 ng/mL) Blank->Calib Sample 4. Reference Standard Analysis (Determine ee% & Purity) Calib->Sample Spike 5. Spike Recovery (Accuracy 98-102%) Sample->Spike Spike->Sample Fails Criteria: Investigate Matrix Effects Cert 6. Generate COA (Validate Working Standard) Spike->Cert

Caption: Self-validating LC-MS/MS analytical workflow for reference standard certification.

Conclusion

The transition of phenyl(piperidin-3-yl)methanol from a raw chemical building block to a critical intermediate in kinase inhibitor synthesis demands absolute stereochemical certainty. While In-House Working Standards provide operational efficiency for routine synthesis monitoring, the foundational analytical methods must be anchored by ISO 17034 Certified Reference Materials. By employing self-validating Chiral LC-MS/MS protocols that account for the molecule's specific basicity and polarity, researchers can ensure the structural integrity of downstream therapeutic APIs.

References

  • PubChemLite - Phenyl(piperidin-3-yl)methanol hydrochloride (C12H17NO) . Université du Luxembourg. Retrieved from:[4]

  • CAS NO. 339547-59-0 | Phenyl(piperidin-3-yl)methanol | Catalog . Arctomsci. Retrieved from:[1]

  • WO2015038417A1 - Compounds for regulating FAK and/or SRC pathways . Google Patents. Retrieved from:[2]

  • Achiral LC-MS/MS and chiral SFC-MS methods for quantification of methoxphenidine and O-desmethyl-methoxphenidine metabolite in rat serum and brain . ResearchGate. Retrieved from:[3]

Sources

Validation

Comparative Stability Guide: Phenyl(piperidin-3-yl)methanol vs. Diphenyl Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Causality, Chemical/Metabolic Stability, and Experimental Validation Executive Summary & Structural Causality...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Causality, Chemical/Metabolic Stability, and Experimental Validation

Executive Summary & Structural Causality

In the landscape of central nervous system (CNS) drug design, the piperidinemethanol scaffold is a privileged structural motif. However, the decision to utilize a mono-phenyl secondary alcohol—such as phenyl(piperidin-3-yl)methanol —versus a diphenyl tertiary alcohol—such as diphenyl(piperidin-3-yl)methanol or related analogs like azacyclonol—profoundly dictates the molecule's chemical and metabolic fate.

As application scientists, we must recognize that this structural divergence is not merely a matter of steric bulk. The addition of a second phenyl ring fundamentally alters the thermodynamic stability of the carbinol center by:

  • Eliminating the alpha-proton , thereby shutting down primary oxidative metabolic pathways.

  • Creating an extended π -system , which drastically lowers the activation energy for carbocation formation under acidic conditions.

This guide provides an objective, data-supported comparison of these two molecular classes, detailing the causality behind their stability profiles and providing self-validating experimental protocols for your workflows.

Chemical Stability: Oxidation vs. Solvolysis

The chemical stability of piperidinemethanols is governed by the substitution degree at the carbinol carbon.

Oxidative Stability

Secondary alcohols like phenyl(piperidin-3-yl)methanol possess a benzylic alpha-proton. This proton acts as a thermodynamic "soft spot," making the molecule highly susceptible to oxidation (forming a ketone) in the presence of strong oxidants or during long-term formulation storage. Conversely, diphenyl derivatives are tertiary alcohols. Lacking an alpha-proton, the C-OH bond cannot undergo standard oxidation without breaking a highly stable carbon-carbon bond, granting them exceptional oxidative stability .

Acid-Catalyzed Solvolysis (Carbocation Stability)

While diphenyl derivatives excel in oxidative stability, they introduce a distinct liability in acidic aqueous media: SN1 solvolysis . Under low pH conditions, the hydroxyl group is protonated and leaves as water. In mono-phenyl derivatives, this forms a secondary benzylic carbocation. In diphenyl derivatives, this forms a benzhydryl carbocation . The dual phenyl rings provide massive resonance stabilization by delocalizing the empty p-orbital across a 12- π electron system . Consequently, diphenyl derivatives degrade much faster in acidic solutions (e.g., gastric fluid simulations) than their mono-phenyl counterparts.

Solvolysis A Diphenyl Derivative (Tertiary Alcohol) B Acidic Media (H+) A->B C Protonation & -H2O B->C D Resonance-Stabilized Benzhydryl Carbocation C->D E Nucleophilic Attack (Solvolysis Product) D->E

Fig 1: SN1 solvolysis mechanism driven by benzhydryl carbocation resonance stability.

Metabolic Stability (In Vitro & In Vivo)

In drug development, metabolic clearance dictates dosing and efficacy. The structural differences between these two classes lead to entirely divergent Phase I and Phase II metabolic profiles.

Phase I Metabolism (CYP450 & ADH)

Phenyl(piperidin-3-yl)methanol is rapidly recognized by Alcohol Dehydrogenases (ADH) and Cytochrome P450 (CYP) enzymes, which abstract the alpha-proton to yield phenyl(piperidin-3-yl)methanone.

Diphenyl derivatives bypass this liability. A classic example is azacyclonol (diphenyl-4-piperidinemethanol) . In vivo, the antihistamine terfenadine is heavily metabolized by CYP3A4. Rather than oxidizing the tertiary alcohol, CYP3A4 performs an N-dealkylation, yielding azacyclonol as a highly stable, terminal metabolite that resists further carbinol oxidation .

Phase II Metabolism (Glucuronidation)

Secondary alcohols are prime targets for UDP-glucuronosyltransferases (UGTs). The mono-phenyl derivative readily undergoes glucuronidation, leading to rapid renal clearance. The diphenyl derivative, however, features massive steric hindrance around the tertiary hydroxyl group, which physically blocks the UGT active site, dramatically extending its biological half-life .

MetabolicPathway cluster_0 Secondary Alcohol (Mono-phenyl) cluster_1 Tertiary Alcohol (Diphenyl) A Phenyl(piperidin-3-yl)methanol B CYP450 / ADH (Oxidation) A->B C Phenyl(piperidin-3-yl)methanone (Rapid Clearance) B->C D Diphenyl(piperidin-3-yl)methanol E CYP450 / ADH (Steric Blockade) D->E F Metabolically Stable at Carbinol Center E->F

Fig 2: Divergent oxidative metabolic pathways based on carbinol substitution and steric hindrance.

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and stability parameters based on established structural chemistry principles.

ParameterPhenyl(piperidin-3-yl)methanol (Mono-phenyl)Diphenyl(piperidin-3-yl)methanol (Di-phenyl)Causality / Mechanism
Alcohol Classification Secondary (2°)Tertiary (3°)Presence vs. absence of an α -proton.
Oxidative Stability Low to ModerateExtremely High3° alcohols cannot be oxidized without C-C bond cleavage.
Acidic Stability (pH 1.2) HighLowDi-phenyl forms a stable benzhydryl carbocation, driving SN1 degradation.
Phase I Metabolism High liability (Ketone formation)Low liability at carbinolSteric shielding and lack of α -proton prevent ADH/CYP oxidation.
Phase II Glucuronidation SusceptibleHighly ResistantGeminal phenyl rings sterically block UGT enzyme active sites.
Lipophilicity (LogP) LowerHigherAddition of a second hydrophobic phenyl ring increases lipophilicity.

Experimental Protocols

To ensure scientific integrity, any claims of stability must be verified through self-validating experimental systems. Below are the standardized protocols for assessing both metabolic and chemical stability.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify Phase I oxidative clearance.

  • Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture : Combine HLM (final concentration 0.5 mg protein/mL) with the test compound (mono-phenyl or diphenyl derivative) at a final concentration of 1 µM.

  • Self-Validation Control : Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance) to validate microsomal activity.

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling : Aliquot 50 µL at time points 0, 5, 15, 30, and 60 minutes.

  • Quenching : Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol B: Acid-Catalyzed Solvolysis Kinetics

Purpose: To evaluate carbocation-driven degradation in simulated gastric fluid.

  • Media Preparation : Prepare 0.1 N HCl (pH ~1.2) to simulate gastric conditions.

  • Sample Spiking : Dissolve the test compound in a minimal volume of DMSO (<1% final volume) and spike into the acidic media to achieve a 10 µM concentration.

  • Incubation : Maintain the solution in a shaking water bath at 37°C.

  • Sampling & Quenching : Withdraw 100 µL aliquots at 0, 1, 2, 4, and 8 hours. Quench immediately by neutralizing with an equal volume of 0.1 N NaOH buffer to halt the SN1 reaction.

  • Analysis : Quantify the remaining parent compound via HPLC-UV. The diphenyl derivative will show a rapid first-order decay curve compared to the stable mono-phenyl derivative.

References

  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery | Journal of Medicinal Chemistry. ACS Publications.1

  • Metabolism of terfenadine associated with CYP3A(4) activity in human hepatic microsomes. National Institutes of Health (NIH).2

  • Contemporary Carbocation Chemistry: Applications in Organic Synthesis | Chemical Reviews. ACS Publications.3

  • Azacyclonol | C18H21NO | CID 15723. PubChem - National Institutes of Health (NIH). 4

Sources

Comparative

A Comparative Guide to GC-MS Analysis Protocols for Volatile Piperidine Derivatives

For researchers, scientists, and professionals in drug development, the accurate analysis of volatile piperidine derivatives is a critical task. These compounds, prevalent in pharmaceuticals and natural products, present...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate analysis of volatile piperidine derivatives is a critical task. These compounds, prevalent in pharmaceuticals and natural products, present unique analytical challenges due to their basicity and varying volatility. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for their analysis, offering field-proven insights to aid in methodological selection and optimization.

The Analytical Challenge of Volatile Piperidines

The inherent basicity of the piperidine nitrogen atom can lead to undesirable interactions with active sites in the GC system, resulting in poor peak shape and tailing. Furthermore, the volatility of these derivatives can vary significantly based on their substitution patterns, necessitating tailored sample preparation and introduction techniques. The primary goals of any analytical method for these compounds are to achieve high sensitivity, selectivity, and reproducibility.

I. A Comparative Overview of Sample Preparation Techniques

The choice of sample preparation technique is paramount and is dictated by the sample matrix, the concentration of the analyte, and its volatility. Here, we compare three common approaches: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace Analysis.

Table 1: Comparison of Sample Preparation Techniques for Volatile Piperidine Derivatives
FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Headspace Analysis (Static & Dynamic)
Principle Partitioning of the analyte between two immiscible liquid phases.Adsorption of the analyte onto a solid sorbent, followed by elution.Vaporization of volatile analytes from a sample into the gas phase for injection.
Primary Application Extraction from liquid matrices (e.g., biological fluids, reaction mixtures).Cleanup and concentration from complex matrices (e.g., plant extracts, environmental samples).Analysis of highly volatile piperidines in solid or liquid samples.
Advantages Simple, cost-effective, and widely applicable.High selectivity, good concentration factor, and amenable to automation.Minimal matrix effects, high sensitivity for volatiles, and reduced instrument contamination.[1][2]
Disadvantages Can be labor-intensive, may form emulsions, and uses significant solvent volumes.Higher cost per sample, requires method development for sorbent selection.Not suitable for non-volatile or thermally labile compounds, requires careful optimization of temperature and time.[1]
Typical Recovery 70-90%85-115%[3]Dependent on analyte volatility and matrix.
Experimental Workflow: A Visual Comparison

The following diagram illustrates the generalized workflows for LLE, SPE, and Headspace analysis.

G cluster_0 Liquid-Liquid Extraction (LLE) cluster_1 Solid-Phase Extraction (SPE) cluster_2 Headspace Analysis LLE_start Sample LLE_add_solvent Add immiscible solvent LLE_start->LLE_add_solvent LLE_mix Vortex/Shake LLE_add_solvent->LLE_mix LLE_separate Separate layers LLE_mix->LLE_separate LLE_collect Collect organic layer LLE_separate->LLE_collect LLE_evaporate Evaporate solvent LLE_collect->LLE_evaporate LLE_reconstitute Reconstitute for GC-MS LLE_evaporate->LLE_reconstitute SPE_start Sample SPE_condition Condition SPE cartridge SPE_start->SPE_condition SPE_load Load sample SPE_condition->SPE_load SPE_wash Wash interferences SPE_load->SPE_wash SPE_elute Elute analyte SPE_wash->SPE_elute SPE_evaporate Evaporate eluent SPE_elute->SPE_evaporate SPE_reconstitute Reconstitute for GC-MS SPE_evaporate->SPE_reconstitute HS_start Sample in sealed vial HS_heat Heat to equilibrate HS_start->HS_heat HS_sample Sample headspace vapor HS_heat->HS_sample HS_inject Inject into GC-MS HS_sample->HS_inject

Caption: Comparative workflows for LLE, SPE, and Headspace sample preparation.

II. Derivatization Strategies: Enhancing Analyte Performance

For many piperidine derivatives, especially those with polar functional groups, derivatization is a crucial step to improve their analytical performance in GC-MS.[4][5] Derivatization enhances volatility, improves thermal stability, and masks the basic nitrogen to produce more symmetrical peaks.[4]

Table 2: Comparison of Common Derivatization Techniques
FeatureAcylationSilylation
Principle Introduction of an acyl group (e.g., from an acid anhydride or acyl halide) to the piperidine nitrogen.Replacement of the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group.
Common Reagents Pentafluorobenzoyl chloride (PFBCI), Trifluoroacetic anhydride (TFAA).[5]N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]
Advantages Forms stable derivatives with excellent chromatographic properties. PFBCI derivatives are highly electron-capturing, enhancing sensitivity in electron capture detection.[5][6]Reagents are highly reactive and can derivatize a wide range of functional groups. Reaction byproducts are volatile and do not interfere with chromatography.
Disadvantages Reagents and byproducts can be corrosive and require careful handling and removal before analysis.Derivatives can be sensitive to moisture, requiring anhydrous conditions.
Reaction Conditions Typically requires heating (e.g., 60-70°C) and a basic catalyst (e.g., triethylamine).[5]Often requires heating (e.g., 70-80°C) and may use a catalyst like trimethylchlorosilane (TMCS).[6]
Illustrative Derivatization Workflow

The following diagram outlines the key steps in a typical derivatization procedure.

G start Dried Sample Extract add_solvent Add derivatization solvent (e.g., ethyl acetate, pyridine) start->add_solvent add_reagent Add derivatizing reagent (e.g., PFBCI, BSTFA) add_solvent->add_reagent heat Heat to facilitate reaction add_reagent->heat cool Cool to room temperature heat->cool evaporate Evaporate excess reagent/solvent (if necessary) cool->evaporate reconstitute Reconstitute in injection solvent evaporate->reconstitute inject Inject into GC-MS reconstitute->inject

Caption: Generalized workflow for the derivatization of piperidine derivatives.

III. GC Column Selection: The Key to Separation

The choice of the GC capillary column is critical for achieving good separation and symmetrical peak shapes for volatile amines. Standard non-polar columns can suffer from active sites that interact with basic compounds.

Table 3: Comparison of GC Column Stationary Phases
Stationary Phase TypeDescriptionRecommended ForKey Advantages
Base-Deactivated Non-Polar (e.g., Rtx-Volatile Amine, CP-Volamine)A non-polar phase (e.g., 5% diphenyl/95% dimethyl polysiloxane) that has undergone a special deactivation process to minimize interactions with basic compounds.[7][8]Volatile amines and other basic compounds.Excellent inertness, produces symmetrical peaks for amines, robust enough to withstand repeated water injections.[7][9]
Standard Non-Polar (e.g., DB-5ms)A common, general-purpose phase with 5% diphenyl/95% dimethyl polysiloxane.A wide range of non-polar to moderately polar compounds.Versatile and widely available.
Polar (e.g., WAX)Polyethylene glycol (PEG) based phases.Polar compounds like alcohols, ketones, and esters.Not generally recommended for underivatized basic compounds due to potential for strong interactions and peak tailing.

IV. Mass Spectrometry Parameters for Identification and Quantification

The mass spectrometer provides the means for both qualitative identification and quantitative analysis.

  • Ionization: Electron Ionization (EI) at 70 eV is the standard for creating reproducible fragmentation patterns for library matching.

  • Mass Analyzer: A quadrupole mass analyzer is commonly used for routine analysis. For high-resolution mass spectrometry (HRMS), Time-of-Flight (TOF) or Orbitrap analyzers can provide accurate mass measurements for elemental composition determination.[10]

  • Acquisition Mode:

    • Full Scan: Acquires a full mass spectrum, which is useful for identifying unknown compounds by comparing their spectra to a library (e.g., NIST).

    • Selected Ion Monitoring (SIM): Monitors only a few specific ions characteristic of the target analyte. This mode significantly increases sensitivity and is ideal for quantification of known compounds.

V. Detailed Experimental Protocols

Protocol 1: Headspace GC-MS for Highly Volatile Piperidines

This protocol is adapted for the analysis of residual piperidine in bulk drugs.[1]

  • Sample Preparation:

    • Accurately weigh approximately 2.0 g of the sample into a headspace vial.

    • Add 5.0 mL of a suitable solvent (e.g., dimethyl sulfoxide) and seal the vial.[1]

  • Headspace Parameters:

    • Equilibration Temperature: 80°C[1]

    • Equilibration Time: 30 minutes[1]

  • GC-MS Conditions:

    • GC Column: Rtx-Volatile Amine (or equivalent), 30 m x 0.25 mm ID, 1.0 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 5 min, then ramp at 20°C/min to 230°C and hold for 10 min.[1]

    • Injector Temperature: 250°C

    • MS Transfer Line Temperature: 280°C

    • Ionization: EI, 70 eV

    • Acquisition Mode: Full Scan for identification, SIM for quantification.

Protocol 2: LLE with Acylation Derivatization for Piperidines in a Complex Matrix

This protocol is a generalized procedure based on common practices for derivatizing amines.[5]

  • Sample Preparation (LLE):

    • To 1 mL of aqueous sample, add a suitable base (e.g., 1 M NaOH) to adjust the pH > 10.

    • Add 5 mL of an organic solvent (e.g., dichloromethane or ethyl acetate), vortex for 2 minutes, and centrifuge.

    • Carefully transfer the organic layer to a clean vial. Repeat the extraction twice.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.[5]

  • Derivatization (Acylation):

    • Reconstitute the dried extract in 400 µL of ethyl acetate.

    • Add 100 µL of 0.1 M triethylamine in ethyl acetate.

    • Add 25 µL of pentafluorobenzoyl chloride (PFBCI).

    • Cap the vial and heat at 60°C for 40 minutes.

    • Evaporate the solvent and excess reagent.

    • Perform a final cleanup by adding 600 µL of n-hexane and 500 µL of 0.1 N NaOH, vortexing, and collecting the n-hexane layer for injection.[5]

  • GC-MS Conditions:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 120°C, hold for 1 min, ramp at 10°C/min to 150°C and hold for 5 min, then ramp at 7.5°C/min to 300°C and hold for 2 min.

    • Injector Temperature: 280°C

    • MS Transfer Line Temperature: 280°C

    • Ionization: EI, 70 eV

    • Acquisition Mode: Full Scan for identification, SIM for quantification.

Conclusion

The optimal GC-MS protocol for volatile piperidine derivatives is highly dependent on the specific analyte, the sample matrix, and the analytical objectives. For highly volatile compounds, headspace analysis offers a sensitive and clean method. For less volatile or more polar derivatives in complex matrices, a liquid-liquid or solid-phase extraction followed by derivatization is often necessary to achieve the desired chromatographic performance and sensitivity. The use of a base-deactivated GC column is strongly recommended to obtain symmetrical peak shapes and reliable quantification. By carefully considering the comparisons and protocols outlined in this guide, researchers can develop and validate robust and accurate GC-MS methods for the analysis of this important class of compounds.

References

  • Benchchem. (2025).
  • Google Patents. (2022). Detection method for determining piperidine residue in bulk drug.
  • Saw, Y. L., et al. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS.
  • Benchchem. (2025).
  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • Scholars.Direct. (2020).
  • ResearchGate. (2024).
  • ResearchGate. (2001).
  • Academia.edu. (n.d.).
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • Benchchem. (2025). Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis.
  • U.S. Food and Drug Administration. (n.d.).
  • Restek. (n.d.). Rtx-Volatile Amine GC Capillary Column, 15 m, 0.32 mm ID, 5.0 µm.
  • ResearchGate. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones.
  • ResearchGate. (2025).
  • Benchchem. (2025).
  • Merck. (n.d.).
  • SCION Instruments. (2025).
  • Agilent. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes.
  • Royal Society of Chemistry. (2022).
  • MDPI. (2024). Using Headspace Gas Chromatography–Mass Spectrometry to Investigate the Volatile Terpenoids Released from the Liquidambar formosana Leaf and Its Essential Oil.
  • Agilent. (n.d.). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column.
  • Chrom Tech. (n.d.). Agilent CP-Volamine GC Column.
  • Google Patents. (n.d.).
  • Merck. (n.d.). Choosing a Capillary GC Column.
  • Benchchem. (2025). Application Notes and Protocols for the Analysis of Piperidine-3-carbothioamide by NMR and Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.).
  • Lab-Training. (2024).

Sources

Validation

X-ray diffraction data for phenyl(piperidin-3-yl)methanol absolute configuration

An In-Depth Technical Guide to the Determination of the Absolute Configuration of Phenyl(piperidin-3-yl)methanol: A Comparative Analysis of Leading Methodologies For researchers and professionals in the field of drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Determination of the Absolute Configuration of Phenyl(piperidin-3-yl)methanol: A Comparative Analysis of Leading Methodologies

For researchers and professionals in the field of drug development, the unambiguous assignment of the absolute configuration of chiral molecules is a non-negotiable cornerstone of pharmaceutical science. The distinct three-dimensional arrangement of atoms in a chiral center can lead to profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of state-of-the-art techniques for determining the absolute configuration of the versatile chiral building block, phenyl(piperidin-3-yl)methanol, with a focus on the gold-standard method of single-crystal X-ray diffraction.

The Challenge: Unambiguous Stereochemical Assignment

Phenyl(piperidin-3-yl)methanol possesses a single stereocenter, giving rise to two enantiomers, (R)- and (S)-phenyl(piperidin-3-yl)methanol. The biological activity of derivatives often depends on the specific configuration of this center. Therefore, confirming the absolute stereochemistry is a critical step in the development of any new chemical entity based on this scaffold. While various analytical techniques can be employed, they differ significantly in their conclusiveness, sample requirements, and underlying principles.

Comparative Analysis of Methodologies

The determination of absolute configuration can be approached through several powerful techniques. Below is a comparative overview of the most common and reliable methods.

Methodology Principle Sample Requirement Strengths Limitations
Single-Crystal X-ray Diffraction (SXD) Anomalous dispersion of X-rays by electrons of atoms in a non-centrosymmetric crystal.High-quality single crystal (0.1-0.5 mm).Unambiguous and definitive determination ("gold standard"). Provides full 3D structure.Crystal growth can be a significant bottleneck. Requires a heavy atom (e.g., S, Cl, Br) for reliable results with light-atom molecules.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.~5-10 mg of pure sample in solution.Does not require crystallization. Provides high confidence when paired with quantum chemical calculations.Requires access to specialized instrumentation. Computational analysis can be complex.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light.Micrograms of pure sample in solution.Highly sensitive. Useful for molecules with chromophores near the stereocenter.Less reliable for molecules lacking strong chromophores. Requires computational support.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral derivatizing agents or solvating agents to induce diastereomeric environments that are distinguishable by NMR.~5-10 mg of pure sample.Widely accessible instrumentation. Can be used for enantiomeric excess determination.Indirect method. Derivatization can sometimes fail or proceed with kinetic resolution.

Gold Standard: Single-Crystal X-ray Diffraction with Anomalous Dispersion

For an unequivocal determination of absolute configuration, single-crystal X-ray diffraction is the most authoritative method. The technique relies on the phenomenon of anomalous dispersion. When X-rays interact with the core electrons of atoms, a small phase shift occurs. In a non-centrosymmetric crystal (which is a prerequisite for a chiral molecule to crystallize in), the diffraction intensities of Friedel pairs (h,k,l and -h,-k,-l reflections) are not identical. This difference, though small, can be measured and used to determine the absolute configuration of the molecule.

The Flack parameter is a critical value derived from the diffraction data that provides a powerful indicator of the correctness of the assigned stereochemistry. A Flack parameter close to 0 indicates that the assigned absolute configuration is correct, while a value close to 1 suggests that the inverted structure is the correct one. A value around 0.5 implies that the crystal is a racemic twin or that the anomalous signal is too weak for a reliable assignment.

Experimental Workflow for SXD

The process of determining the absolute configuration of phenyl(piperidin-3-yl)methanol via SXD can be broken down into several key stages.

cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement a Synthesis & Purification of Enantiomer b Derivative Formation (if necessary) a->b Weak anomalous scatterer c Crystal Growth Screening a->c Sufficiently strong scatterer b->c d Crystal Mounting & Screening c->d e Diffractometer Data Collection d->e f Structure Solution (e.g., SHELXT) e->f g Structure Refinement (e.g., SHELXL) f->g h Absolute Structure Determination g->h i Validation & Reporting (CIF) h->i

Caption: Workflow for absolute configuration determination by SXD.

Detailed Protocol for SXD Analysis
  • Crystal Growth:

    • Dissolve the purified enantiomer of phenyl(piperidin-3-yl)methanol in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to near saturation.

    • Employ slow evaporation, vapor diffusion, or cooling crystallization methods. Screen a wide range of conditions to obtain diffraction-quality single crystals.

    • Expert Insight: For light-atom molecules like the parent phenyl(piperidin-3-yl)methanol, co-crystallization with a molecule containing a heavier atom or derivatization (e.g., forming a salt with a halogenated acid like HBr) is highly recommended to enhance the anomalous scattering signal.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Perform data collection on a modern diffractometer equipped with a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) X-ray source. Copper radiation is generally preferred for absolute configuration determination due to its stronger anomalous scattering effect for many elements.

    • Collect a highly redundant dataset, ensuring that Friedel pairs are measured.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or dual-space algorithms (e.g., with the software SHELXT).

    • Refine the structural model against the diffraction data using a full-matrix least-squares program (e.g., SHELXL).

    • During the final stages of refinement, introduce the Flack parameter to be refined against the data.

  • Absolute Configuration Assignment:

    • Analyze the refined Flack parameter and its standard uncertainty. A value of x with a standard uncertainty of u, e.g., 0.05(4), provides strong evidence for the correctness of the assigned configuration.

    • For ambiguous cases, other methods like Bayesian statistics on intensity differences can provide additional confidence.

Alternative and Complementary Methods

While SXD is definitive, its requirement for high-quality crystals can be a major hurdle. In such cases, chiroptical spectroscopic methods, in conjunction with quantum chemical calculations, provide powerful alternatives.

Vibrational Circular Dichroism (VCD)

VCD measures the small difference in the absorption of left and right circularly polarized infrared light during a vibrational transition. The resulting VCD spectrum is highly sensitive to the molecular stereochemistry.

cluster_0 Computational Workflow cluster_1 Experimental Workflow cluster_2 Analysis a Conformational Search (e.g., MMFF) b Geometry Optimization (e.g., DFT B3LYP/6-31G*) a->b c Frequency & VCD Calculation b->c f Compare Experimental and Calculated Spectra c->f d Dissolve Sample in Solvent (e.g., CDCl3) e Acquire Experimental VCD Spectrum d->e e->f g Assign Absolute Configuration f->g

Caption: VCD analysis workflow for absolute configuration.

Protocol for VCD Analysis:

  • Computational Modeling:

    • Perform a thorough conformational search for the chosen enantiomer (e.g., the (R)-enantiomer) of phenyl(piperidin-3-yl)methanol.

    • Optimize the geometry of all low-energy conformers using Density Functional Theory (DFT), for instance, at the B3LYP/6-31G(d) level of theory.

    • For each optimized conformer, calculate the vibrational frequencies and VCD intensities.

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Experimental Measurement:

    • Dissolve a pure sample of phenyl(piperidin-3-yl)methanol in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire the VCD spectrum on a VCD spectrometer.

  • Comparison and Assignment:

    • Visually compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.

    • If the spectra show a good match (mirror-image relationship for opposite enantiomers), the absolute configuration can be confidently assigned.

Conclusion: An Integrated Approach for Certainty

For a molecule of pharmaceutical interest like phenyl(piperidin-3-yl)methanol, relying on a single method for absolute configuration determination, while often sufficient, may not always be the most rigorous approach. The gold-standard method remains single-crystal X-ray diffraction due to its definitive nature. However, when crystallization proves difficult, VCD offers a robust and reliable alternative. The most trustworthy validation comes from the application of two independent methods. For example, a preliminary assignment by VCD can be unequivocally confirmed by a subsequent SXD experiment on a suitable derivative. This integrated approach, leveraging the strengths of multiple techniques, ensures the highest level of confidence in the stereochemical assignment, a critical aspect of modern drug discovery and development.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. [Link]

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